3-(4-boronophenyl)propanoic Acid
Description
Properties
IUPAC Name |
3-(4-boronophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-2,4-5,13-14H,3,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSARXNVXCRDIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCC(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397544 | |
| Record name | 3-(4-boronophenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166316-48-9 | |
| Record name | 3-(4-boronophenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Carboxyethyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 3-(4-boronophenyl)propanoic acid: A Key Building Block in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 166316-48-9
This technical guide provides a comprehensive overview of 3-(4-boronophenyl)propanoic acid, a crucial bifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs). This document will detail its physicochemical properties, synthesis, and its pivotal role in the rapidly evolving field of targeted protein degradation, offering valuable insights for researchers in medicinal chemistry and drug discovery.
Physicochemical Properties
This compound is a white to off-white solid. Its chemical structure features a phenylboronic acid moiety and a propanoic acid group, making it a versatile building block for chemical synthesis. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 166316-48-9 | [1] |
| Molecular Formula | C₉H₁₁BO₄ | [1] |
| Molecular Weight | 193.99 g/mol | [1] |
| Appearance | White to off-white solid | Generic |
| SMILES | O=C(O)CCC1=CC=C(C=C1)B(O)O | [2] |
| Purity | Typically ≥95% | Generic |
Synthesis and Spectroscopic Data
Although a direct protocol for this specific molecule is elusive, a similar synthesis for (S)-3-(4-bromophenyl)butanoic acid from (4-bromophenyl)boronic acid has been documented, which could be adapted.[3]
Spectroscopic data is essential for the characterization and quality control of this compound. While a comprehensive public database of its spectra is not available, typical analytical techniques would include:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of hydrogen atoms.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
Role in Targeted Protein Degradation and PROTACs
The primary application of this compound is as a linker in the synthesis of PROTACs.[1][2][4] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.[5]
A PROTAC molecule consists of three key components:
-
A warhead that binds to the target protein of interest (POI).
-
An E3 ligase-recruiting ligand that binds to an E3 ubiquitin ligase.
-
A linker that connects the warhead and the E3 ligase ligand.
The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent degradation of the POI.[6][7] The length, rigidity, and chemical nature of the linker can significantly impact the efficacy and selectivity of the PROTAC.[8]
The bifunctional nature of this compound makes it a valuable linker component. The propanoic acid end can be readily coupled to an amine-containing E3 ligase ligand or warhead via amide bond formation. The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions to attach to an aryl halide-functionalized warhead or E3 ligase ligand.
PROTAC Synthesis Workflow
The general workflow for synthesizing a PROTAC using a linker like this compound involves a series of chemical reactions to connect the warhead and the E3 ligase ligand.
Targeted Protein Degradation Signaling Pathway
Once a PROTAC is synthesized and introduced into a biological system, it initiates a cascade of events leading to the degradation of the target protein.
Experimental Protocols
While specific protocols for this compound are not widely published, this section provides a general framework for the key reactions involved in its application.
General Protocol for Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like this compound) and an organohalide.
Materials:
-
Aryl halide (e.g., bromo- or iodo-functionalized warhead or E3 ligase ligand) (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01 - 0.05 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)
-
Solvent (e.g., Dioxane/Water, Toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add the aryl halide, this compound, palladium catalyst, and base.
-
Purge the flask with an inert gas.
-
Add the degassed solvent(s).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature.
-
Perform an aqueous workup by adding water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Amide Coupling
The propanoic acid moiety of this compound can be coupled with an amine-containing molecule using standard peptide coupling reagents.
Materials:
-
This compound (or its derivative from the Suzuki coupling) (1.0 eq)
-
Amine-containing molecule (e.g., warhead or E3 ligase ligand) (1.0 - 1.2 eq)
-
Coupling agent (e.g., HATU, HBTU, EDC) (1.1 - 1.5 eq)
-
Base (e.g., DIPEA, Et₃N) (2.0 - 4.0 eq)
-
Solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve the carboxylic acid component in the chosen solvent.
-
Add the coupling agent and the base, and stir for a few minutes to activate the carboxylic acid.
-
Add the amine component to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Perform an aqueous workup and extract the product with an appropriate organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or preparative HPLC.
Conclusion
This compound is a valuable and versatile building block in the design and synthesis of PROTACs for targeted protein degradation. Its bifunctional nature allows for flexible and efficient assembly of these complex molecules. A thorough understanding of its properties and reactivity is essential for researchers aiming to develop novel therapeutics in this exciting and rapidly advancing field. Further research into optimizing its synthesis and expanding its applications will undoubtedly contribute to the development of next-generation protein degraders.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation [elifesciences.org]
- 8. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(4-boronophenyl)propanoic acid: Structure, Properties, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(4-boronophenyl)propanoic acid is a bifunctional molecule of significant interest in the field of medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). Its structure, comprising a phenylboronic acid moiety and a propanoic acid chain, allows for versatile chemical modifications and conjugation, positioning it as a valuable linker in the synthesis of targeted protein degraders. This technical guide provides a comprehensive overview of the structure, properties, and synthesis of this compound. Furthermore, it details its application as a linker in the formation of PROTACs and outlines the general mechanism of action for these heterobifunctional molecules in inducing targeted protein degradation.
Structure and Properties
This compound possesses a well-defined structure that is key to its utility in chemical synthesis. The molecule consists of a benzene ring substituted with a boronic acid group at position 4 and a propanoic acid group at position 1.
Chemical Structure
The chemical structure of this compound is illustrated below:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in chemical reactions and biological systems.
| Property | Value | Reference |
| CAS Number | 166316-48-9 | [1][2] |
| Molecular Formula | C₉H₁₁BO₄ | [1][2] |
| Molecular Weight | 193.99 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Melting Point | 146-148 °C | [3] |
| Topological Polar Surface Area (TPSA) | 77.76 Ų | [1] |
| LogP | -0.6164 | [1] |
| Hydrogen Bond Donors | 3 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 4 | [1] |
Synthesis of this compound
Proposed Synthetic Route
A logical approach to the synthesis of this compound involves the palladium-catalyzed Suzuki-Miyaura coupling of a protected 3-(4-halophenyl)propanoic acid ester with a diboron reagent, followed by deprotection and hydrolysis. A common starting material would be methyl 3-(4-bromophenyl)propanoate.
Detailed Experimental Protocol
Step 1: Palladium-Catalyzed Borylation
-
To a dry, argon-flushed round-bottom flask, add methyl 3-(4-bromophenyl)propanoate (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate.
Step 2: Hydrolysis to the Boronic Acid
-
Dissolve the purified boronate ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.
-
Add an aqueous solution of sodium hydroxide (2.0 eq).
-
Stir the mixture at room temperature for 4-6 hours, or until the hydrolysis of both the ester and the boronate ester is complete, as monitored by TLC or LC-MS.
-
Acidify the reaction mixture to a pH of approximately 2-3 with a dilute solution of hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization to obtain the final product with high purity.
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound.
Application in Drug Development: PROTAC Linkers
This compound is primarily utilized as a linker in the synthesis of PROTACs.[4] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.
Role of the Linker in PROTACs
A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical for the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase, which is a prerequisite for efficient protein degradation. The boronic acid moiety of this compound can be utilized for various coupling reactions, while the carboxylic acid provides a convenient handle for amide bond formation, making it a versatile component in a PROTAC synthesis toolkit.
General Experimental Protocol for PROTAC Synthesis
The synthesis of a PROTAC using this compound as a linker typically involves a stepwise approach. The following is a generalized protocol.
-
Activation of the Carboxylic Acid: Dissolve this compound (1.0 eq) in an anhydrous solvent such as dimethylformamide (DMF). Add a peptide coupling reagent, for example, (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (HATU) (1.1 eq), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Coupling with the First Ligand: To the activated linker solution, add the amine-functionalized E3 ligase ligand (e.g., a derivative of thalidomide or pomalidomide) (1.0 eq). Stir the reaction mixture at room temperature for 12-24 hours.
-
Purification of the Intermediate: Upon completion of the reaction (monitored by LC-MS), purify the resulting linker-E3 ligase ligand conjugate using reverse-phase high-performance liquid chromatography (HPLC).
-
Suzuki Coupling with the Second Ligand: The boronic acid moiety of the purified intermediate is then coupled with a halogenated (typically bromo- or iodo-substituted) warhead ligand that binds to the POI. This is achieved via a Suzuki-Miyaura cross-coupling reaction using a palladium catalyst and a suitable base.
-
Final Purification: The final PROTAC molecule is purified by preparative HPLC to yield the desired product.
PROTAC Synthesis Workflow Diagram
Caption: A generalized workflow for synthesizing a PROTAC using this compound.
Mechanism of Action: Targeted Protein Degradation
The ultimate function of a PROTAC containing a this compound linker is to induce the degradation of a specific target protein. This is achieved through the ubiquitin-proteasome pathway.
The Ubiquitin-Proteasome System
The ubiquitin-proteasome system is a major pathway for regulated protein degradation in eukaryotic cells. It involves the tagging of substrate proteins with a chain of ubiquitin molecules, which then targets them to the proteasome for degradation. This process is mediated by a cascade of enzymes: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating) enzymes.
PROTAC-Mediated Protein Degradation
A PROTAC molecule acts as a molecular bridge, bringing a target protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2 enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not consumed in this process and can go on to induce the degradation of multiple copies of the target protein, acting in a catalytic manner.
Signaling Pathway Diagram
Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.
Conclusion
This compound is a valuable and versatile building block for the synthesis of PROTACs. Its well-defined structure and bifunctional nature allow for its efficient incorporation as a linker to connect a target-binding ligand and an E3 ligase-recruiting moiety. While specific, published experimental data on PROTACs utilizing this exact linker is limited, the general principles of PROTAC design and synthesis provide a clear framework for its application. The continued exploration of novel linkers like this compound is crucial for the development of the next generation of targeted protein degraders with improved efficacy, selectivity, and drug-like properties. Further research into the impact of this specific linker on the biophysical and cellular activity of PROTACs will undoubtedly contribute to the advancement of this exciting therapeutic modality.
References
An In-depth Technical Guide to 3-(4-boronophenyl)propanoic Acid for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-(4-boronophenyl)propanoic acid, a versatile building block with significant applications in modern medicinal chemistry and drug discovery. Its unique bifunctional structure, featuring both a carboxylic acid and a boronic acid moiety, makes it a valuable tool for the synthesis of complex molecules, most notably as a linker in the development of Proteolysis-Targeting Chimeras (PROTACs).
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is essential for reaction planning, analytical characterization, and understanding the compound's behavior in various chemical environments.
| Property | Value | Citations |
| Molecular Weight | 193.99 g/mol | [1][2][3] |
| Molecular Formula | C₉H₁₁BO₄ | [1][3] |
| CAS Number | 166316-48-9 | [1][3] |
| Physical State | Solid | [1] |
| Melting Point | 146 to 148°C | [1] |
| Boiling Point | 419.179°C at 760 mmHg | [2] |
| IUPAC Name | This compound | [1] |
| SMILES String | O=C(O)CCC1=CC=C(B(O)O)C=C1 | [1] |
| InChI Key | VPSARXNVXCRDIV-UHFFFAOYSA-N | [1] |
| Purity | Typically ≥95-98% | [1][3] |
| Topological Polar Surface Area (TPSA) | 77.76 Ų | [3] |
| logP | -0.6164 | [3] |
| Hydrogen Bond Donors | 3 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bonds | 4 | [3] |
Applications in Drug Development and Medicinal Chemistry
The primary application of this compound in contemporary drug discovery is its use as a linker or a component of a linker in the synthesis of PROTACs.[4][5] PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] The propanoic acid group provides a convenient handle for amide bond formation, while the phenylboronic acid moiety can be used in various cross-coupling reactions, such as the Suzuki coupling, to construct the final complex molecule.[6]
The boronic acid group itself is a unique functional group in medicinal chemistry. Its vacant p-orbital allows it to act as a Lewis acid and form reversible covalent bonds with diols, a property exploited in various therapeutic and diagnostic applications.[1]
Experimental Protocols
Synthesizing this compound can be achieved through established organometallic procedures. A common and effective strategy is the palladium-catalyzed cross-coupling reaction (Miyaura borylation) of a suitable aryl halide precursor with a diboron reagent. Below is a representative protocol based on standard literature procedures.
Protocol: Synthesis of this compound via Miyaura Borylation
This protocol describes the synthesis starting from 3-(4-bromophenyl)propanoic acid.
Materials:
-
3-(4-bromophenyl)propanoic acid
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-Dioxane
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(4-bromophenyl)propanoic acid (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 80-90°C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Hydrolysis: Acidify the aqueous layer to pH 2-3 with 1M HCl to hydrolyze the boronic ester to the desired boronic acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.
Visualization of Core Application: PROTAC Signaling Pathway
As a key component in PROTAC synthesis, understanding the mechanism of action is crucial. The following diagram illustrates the catalytic cycle of a PROTAC, hijacking the cell's ubiquitin-proteasome system to induce targeted protein degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 5. orgsyn.org [orgsyn.org]
- 6. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 3-(4-boronophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-(4-boronophenyl)propanoic acid, a key building block in medicinal chemistry, notably utilized as a linker in Proteolysis Targeting Chimeras (PROTACs).[1][2] The guide details the primary synthetic routes, experimental protocols, and relevant biological context.
Introduction
This compound is an organic compound featuring a phenylboronic acid moiety attached to a propanoic acid chain. Its utility in the field of drug discovery, particularly in the development of PROTACs, has led to a significant interest in its efficient and scalable synthesis.[1][2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome.[3][4] The linker component, for which this compound serves as a precursor, is crucial for optimizing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
Synthetic Strategy Overview
The most prevalent and practical synthetic approach to this compound involves a two-stage process. The first stage is the synthesis of a suitable precursor, typically an aryl halide. The second stage involves the conversion of the halide to the boronic acid functionality.
A common and well-documented precursor is 3-(4-bromophenyl)propanoic acid .[5][6] The synthesis of this intermediate is followed by a palladium-catalyzed borylation reaction, most commonly the Miyaura borylation, to introduce the boronic acid group.[3][7][8]
The overall synthetic workflow can be visualized as follows:
Caption: General two-stage synthetic workflow for this compound.
Experimental Protocols
This section details the experimental procedures for the key transformations in the synthesis of this compound.
Stage 1: Synthesis of 3-(4-bromophenyl)propanoic Acid
While various methods exist for the synthesis of 3-(4-bromophenyl)propanoic acid, a common route involves the Heck coupling of 4-bromoiodobenzene with acrylic acid, followed by reduction. A detailed, high-yield procedure for a similar compound, (S)-3-(4-bromophenyl)butanoic acid, has been reported, which can be adapted for this synthesis.[5]
Stage 2: Borylation of 3-(4-bromophenyl)propanoic Acid
Direct borylation of 3-(4-bromophenyl)propanoic acid via the Miyaura reaction can be challenging due to the presence of the acidic carboxylic acid proton, which can interfere with the basic reaction conditions. A common strategy to circumvent this is to protect the carboxylic acid as an ester prior to the borylation reaction.
Step 2a: Esterification of 3-(4-bromophenyl)propanoic acid
A standard esterification procedure, such as Fischer esterification, can be employed.
-
Protocol:
-
Dissolve 3-(4-bromophenyl)propanoic acid in a suitable alcohol (e.g., methanol or ethanol) in excess.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the corresponding ester.
-
Step 2b: Miyaura Borylation of the Ester Intermediate
The Miyaura borylation reaction utilizes a palladium catalyst to couple the aryl bromide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[3][8]
-
General Protocol:
-
In a reaction vessel, combine the ester of 3-(4-bromophenyl)propanoic acid, bis(pinacolato)diboron (B₂pin₂), a palladium catalyst (e.g., PdCl₂(dppf) or Pd(OAc)₂ with a suitable phosphine ligand), and a base (e.g., potassium acetate).[7][9]
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80°C to 120°C.[7][10] Microwave irradiation can also be employed to accelerate the reaction.[10]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the resulting pinacol boronate ester by column chromatography.
-
Step 2c: Hydrolysis of the Boronate Ester and Carboxylic Ester
The final step involves the hydrolysis of both the pinacol boronate ester and the carboxylic ester to yield the desired this compound.
-
Protocol:
-
Dissolve the purified ester intermediate in a suitable solvent mixture, such as THF/water or methanol/water.
-
Add a base (e.g., lithium hydroxide or sodium hydroxide) and stir at room temperature or with gentle heating until both hydrolysis reactions are complete.
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.
-
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes for the key synthetic steps. Please note that yields can vary depending on the specific reaction conditions and scale.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 2a | Esterification | 3-(4-bromophenyl)propanoic acid, Methanol, H₂SO₄ (cat.) | Methanol | Reflux | 4-8 | >95 |
| 2b | Miyaura Borylation | Bromo-ester, B₂pin₂, PdCl₂(dppf), KOAc | Dioxane | 80-100 | 12-24 | 70-90 |
| 2c | Hydrolysis | Boronate ester, LiOH | THF/H₂O | 25-40 | 2-6 | >90 |
Biological Context: PROTAC-Mediated Protein Degradation
As mentioned, this compound is a valuable linker precursor for the synthesis of PROTACs. The mechanism of action of a PROTAC involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[1][3]
The following diagram illustrates the key steps in PROTAC-mediated protein degradation:
Caption: Mechanism of PROTAC-mediated protein degradation via the ubiquitin-proteasome system.
This process involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[3] The PROTAC molecule is then released and can engage in further catalytic cycles of protein degradation.
Conclusion
The synthesis of this compound is a well-established process that is crucial for the advancement of targeted protein degradation technologies. The two-stage approach, involving the preparation of a brominated precursor followed by a palladium-catalyzed Miyaura borylation, offers a reliable and adaptable route to this important building block. Understanding the nuances of the experimental protocols and the biological context of its application will empower researchers in the fields of medicinal chemistry and drug development to effectively utilize this versatile compound in their scientific endeavors.
References
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
An In-depth Technical Guide to 3-(4-boronophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-boronophenyl)propanoic acid is an organoboron compound featuring a phenylboronic acid moiety connected to a propanoic acid tail. This bifunctional architecture makes it a valuable building block in medicinal chemistry and materials science. The boronic acid group can engage in reversible covalent interactions with diols, participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), and act as a serine protease inhibitor. The carboxylic acid group provides a handle for amide bond formation, esterification, or salt formation, enabling its incorporation into larger molecular frameworks.
This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its relevance to drug discovery and development.
Physicochemical and Spectroscopic Data
Chemical Properties
The key physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Reference |
| Chemical Formula | C₉H₁₁BO₄ | [1] |
| Molecular Weight | 193.99 g/mol | [1][2] |
| CAS Number | 166316-48-9 | [1] |
| Appearance | Solid | [2] |
| Melting Point | 146-148 °C | [2] |
| SMILES | O=C(O)CCC1=CC=C(C=C1)B(O)O | [1] |
| InChI | InChI=1S/C9H11BO4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-2,4-5,13-14H,3,6H2,(H,11,12) | [2] |
| Purity | ≥95-98% (Commercially available) | [1][2] |
| Topological Polar Surface Area (TPSA) | 77.76 Ų | [1] |
| LogP | -0.6164 | [1] |
| Hydrogen Bond Donors | 3 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 4 | [1] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the structural confirmation of this compound. While a specific spectrum for the title compound is not publicly available, the expected NMR signals can be predicted based on the analysis of its constituent parts: the 3-(4-substituted-phenyl)propanoic acid backbone and the boronic acid group.
Expected ¹H NMR Spectral Data:
-
Aromatic Protons (C₆H₄): Two doublets in the range of δ 7.2-7.8 ppm, characteristic of a 1,4-disubstituted benzene ring.
-
Methylene Protons (Ar-CH₂-CH₂): Two triplets in the range of δ 2.6-3.0 ppm. The triplet closer to the aromatic ring will be downfield compared to the one adjacent to the carbonyl group.
-
Carboxylic Acid Proton (COOH): A broad singlet typically above δ 10.0 ppm.
-
Boronic Acid Protons (B(OH)₂): A broad singlet, which can be exchangeable with D₂O, with a variable chemical shift.
Expected ¹³C NMR Spectral Data:
-
Carbonyl Carbon (C=O): A signal in the range of δ 170-180 ppm.[3]
-
Aromatic Carbons: Four signals for the benzene ring, with the carbon attached to the boron atom (ipso-carbon) showing a characteristic broad signal due to quadrupolar relaxation.
-
Methylene Carbons (-CH₂-CH₂-): Two signals in the aliphatic region, typically between δ 25-40 ppm.[3]
Synthesis and Experimental Protocols
This compound is commonly synthesized from its corresponding bromo-precursor, 3-(4-bromophenyl)propanoic acid. The key transformation is the conversion of the aryl bromide to a boronic acid.
Synthesis via Lithium-Halogen Exchange and Borylation
A standard and reliable method involves a lithium-halogen exchange followed by trapping the resulting aryllithium intermediate with a borate ester.
Reaction Scheme:
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol:
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with 3-(4-bromophenyl)propanoic acid (1.0 eq).[4] Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (2.2 eq, as a solution in hexanes) is added dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. The reaction mixture is stirred at this temperature for 1 hour.
-
Borylation: Triisopropyl borate (1.5 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred at this temperature for another hour and then allowed to warm to room temperature overnight.
-
Hydrolysis and Workup: The reaction is quenched by the slow addition of 1 M hydrochloric acid (HCl) at 0 °C. The mixture is stirred for 1 hour. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., water or an ethyl acetate/heptane mixture) to yield pure this compound.[5]
Applications in Research and Drug Development
The unique properties of the boronic acid functional group have led to its emergence as a privileged structure in medicinal chemistry.[6] this compound serves as a versatile building block in several key areas.
PROTAC Linkers
One of the most significant recent applications is in the development of Proteolysis Targeting Chimeras (PROTACs).[7] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This compound can be used as a linker component in the synthesis of these molecules.[7] The carboxylic acid end can be coupled to a ligand for the target protein, while the phenylboronic acid end can be further functionalized, for example, through a Suzuki coupling, to attach a ligand for the E3 ligase.
Caption: Logical flow of PROTAC-mediated protein degradation using the subject compound.
Serine Protease Inhibition
Boronic acids are well-known for their ability to inhibit serine proteases. The boron atom can form a stable, covalent, yet reversible, bond with the hydroxyl group of the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral transition state of peptide bond hydrolysis. While this compound itself is a simple fragment, it can be incorporated into larger molecules designed to target specific proteases, which are implicated in diseases ranging from cancer to viral infections.
Suzuki-Miyaura Cross-Coupling Reactions
As a phenylboronic acid derivative, this compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions.[8] This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the phenyl ring of the boronic acid and various sp²-hybridized carbon atoms (e.g., from aryl halides, vinyl halides, or triflates). This reaction is a cornerstone of modern medicinal chemistry for constructing complex molecular scaffolds found in many pharmaceuticals.[8]
Experimental Protocol: General Suzuki-Miyaura Coupling
-
Setup: To a reaction vessel, add this compound (1.0 eq), the aryl halide coupling partner (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Reaction: Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes. Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified using column chromatography.
Conclusion
This compound is a highly versatile and valuable reagent for the drug discovery and development community. Its bifunctional nature allows for its straightforward incorporation into complex molecules through well-established chemical transformations. Its utility as a building block for PROTAC linkers, a precursor for protease inhibitors, and a substrate in powerful cross-coupling reactions underscores its importance in modern medicinal chemistry. The experimental protocols provided herein offer a starting point for researchers to utilize this compound in their synthetic endeavors to create novel therapeutic agents.
References
- 1. chemscene.com [chemscene.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chemimpex.com [chemimpex.com]
- 5. CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. nbinno.com [nbinno.com]
physical properties of 3-(4-boronophenyl)propanoic acid
An In-depth Technical Guide on the Physical Properties of 3-(4-Boronophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound (CAS No: 166316-48-9). The information is compiled from various sources to assist researchers and professionals in drug development and other scientific endeavors. This document includes a summary of quantitative data, detailed experimental protocols for property determination, and a visual representation of a key experimental workflow.
Core Physical and Chemical Properties
This compound is an organoboron compound that incorporates both a boronic acid and a carboxylic acid functional group. These features make it a valuable building block in medicinal chemistry, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).[1]
General and Computational Properties
The following table summarizes the key identifiers and computed properties for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁BO₄ | [2][3] |
| Molecular Weight | 193.99 g/mol | [2][3] |
| CAS Number | 166316-48-9 | [2] |
| Appearance | Solid | [2] |
| Canonical SMILES | O=C(O)CCC1=CC=C(B(O)O)C=C1 | [2] |
| InChI | InChI=1S/C9H11BO4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-2,4-5,13-14H,3,6H2,(H,11,12) | [2] |
| LogP (Computed) | -0.6164 | [3] |
| Topological Polar Surface Area (TPSA) | 77.76 Ų | [3] |
| Hydrogen Bond Donors | 3 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bonds | 4 | [3] |
Experimental Physical Properties
The experimental data for the are presented below. It is important to note the slight variations in reported melting points, which may be attributed to differences in sample purity or experimental conditions.
| Property | Value | Source(s) |
| Melting Point | 146 - 148 °C | [2] |
| 158 - 160 °C | ||
| Boiling Point | 419.179 °C at 760 mmHg (Predicted) | |
| Storage Temperature | 2 - 8 °C |
Note: Specific experimental data on solubility and pKa for this compound were not found in the searched literature. General experimental protocols for determining these properties are provided in Section 2.
Detailed Experimental Protocols
This section outlines the standard methodologies for determining key physical properties. These protocols are generally applicable for the characterization of solid organic compounds like this compound.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of a compound's purity.[4] Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities tend to depress the melting point and broaden the range.[5]
Principle: A small, powdered sample is heated at a controlled rate, and the temperature range from the first sign of melting to the complete liquefaction is recorded.[6]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Glass capillary tubes (one end sealed)
-
Thermometer
-
Mortar and pestle (optional, for powdering the sample)
Procedure:
-
Sample Preparation: Ensure the sample is completely dry.[7] If necessary, gently crush the solid into a fine powder.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[4][7]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[7]
-
Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point. This helps in setting the parameters for a more accurate measurement.[4]
-
Accurate Determination: Allow the apparatus to cool to at least 15°C below the approximate melting point.[7] Begin heating again at a slow, controlled rate (approximately 1-2°C per minute) near the expected melting point.
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2). The melting range is T1-T2.
Caption: Workflow for Melting Point Determination.
Equilibrium Solubility Determination (Shake-Flask Method)
This is the traditional and most common method for determining the equilibrium solubility of a solid in a liquid.[8]
Principle: An excess amount of the solid solute is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the solute in the saturated solution is then determined after separating the undissolved solid.
Apparatus:
-
Flasks with stoppers (e.g., Erlenmeyer flasks)
-
Constant temperature shaker bath or overhead shaker[9]
-
Centrifuge and/or filtration system (e.g., syringe filters)[9]
-
Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)
-
Calibrated balance and volumetric glassware
Procedure:
-
Preparation: Add an excess amount of this compound to a flask containing a known volume of the desired solvent (e.g., water, buffer at a specific pH, ethanol). The solute and solvent must be pure.[8]
-
Equilibration: Seal the flask and place it in a shaker bath maintained at a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical studies).[10] Agitate the mixture for a predetermined time (e.g., 24-72 hours) sufficient to reach equilibrium. Preliminary tests can help determine the required time.[9][10]
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation followed by careful decantation of the supernatant, or by filtering the solution through a suitable membrane filter (e.g., 0.22 µm) that does not adsorb the solute.[9][11]
-
Analysis: Accurately dilute a known volume of the clear, saturated supernatant. Analyze its concentration using a validated analytical method.
-
Replication: The experiment should be performed in triplicate to ensure the reliability of the results.[10]
pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly precise and common method for determining the dissociation constant (pKa) of weak acids and bases.[12]
Principle: A solution of the acidic compound is titrated with a standardized strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration. The pKa is the pH at which the acidic form and its conjugate base are present in equal concentrations, which corresponds to the midpoint of the titration curve.[13]
Apparatus:
-
Calibrated pH meter with an electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker or reaction vessel
Procedure:
-
Solution Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (typically water or a co-solvent system if solubility is low) to a known concentration (e.g., 1 mM).[13][14] To maintain constant ionic strength, a background electrolyte like KCl can be added.[14]
-
Apparatus Setup: Place the solution in a beaker on a magnetic stirrer, immerse the pH electrode, and position the burette containing a standardized titrant (e.g., 0.1 M NaOH) above the beaker.[14]
-
Titration: Record the initial pH of the solution. Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.[14] Record the pH and the volume of titrant added.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The equivalence point is the point of maximum slope on the titration curve (inflection point).
-
pKa Calculation: The volume of titrant at the half-equivalence point (half the volume required to reach the equivalence point) is determined. The pH at this half-equivalence point is equal to the pKa of the acid.[13] The experiment should be repeated at least three times for reliable data.[14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. chemscene.com [chemscene.com]
- 4. Determination of Melting Point [wiredchemist.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. westlab.com [westlab.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. materialneutral.info [materialneutral.info]
- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. web.williams.edu [web.williams.edu]
- 14. creative-bioarray.com [creative-bioarray.com]
Technical Guide: Physicochemical and Biological Profile of 3-(4-boronophenyl)propanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(4-boronophenyl)propanoic acid is a boronic acid derivative of growing interest within the field of medicinal chemistry and drug development. Its bifunctional nature, possessing both a carboxylic acid and a boronic acid moiety, makes it a versatile building block in organic synthesis. Notably, this compound has emerged as a critical component in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific target proteins. This guide provides an in-depth overview of the physicochemical properties, particularly its melting point, and its role in relevant biological pathways.
Physicochemical Properties
The physical and chemical characteristics of this compound are crucial for its handling, formulation, and application in research and development.
Identity and Structure
-
IUPAC Name: this compound
-
CAS Number: 166316-48-9[1]
-
Molecular Formula: C₉H₁₁BO₄[1]
-
Molecular Weight: 193.99 g/mol [1]
-
Chemical Structure:
Melting Point
The melting point is a critical parameter for assessing the purity of a solid compound. For this compound, the reported melting point is a range, which is common for many organic compounds.
| Property | Value | Source |
| Melting Point | 158-160 °C | Crysdot LLC |
This relatively high melting point is characteristic of many boronic acids, which can form stable intermolecular hydrogen bonds.[2]
Experimental Protocol: Melting Point Determination
Objective: To determine the melting point range of a solid sample of this compound.
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
This compound sample
-
Spatula
-
Mortar and pestle (optional, if sample is not a fine powder)
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry.
-
If the sample consists of large crystals, gently pulverize a small amount into a fine powder using a mortar and pestle.
-
Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound.
-
Invert the capillary tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.
-
-
Apparatus Setup:
-
Insert the capillary tube into the sample holder of the melting point apparatus.
-
Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.
-
-
Melting Point Measurement:
-
Turn on the heating apparatus and set an initial rapid heating rate to approach the expected melting point (around 140-150 °C).
-
Once the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to approximately 1-2 °C per minute. A slow heating rate is crucial for an accurate determination.
-
Observe the sample closely through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Continue to observe and record the temperature at which the entire sample becomes a clear liquid (the completion of melting).
-
-
Data Recording and Reporting:
-
The melting point should be recorded as a range from the onset to the completion of melting (e.g., 158-160 °C).
-
For high accuracy, the determination should be repeated at least twice with fresh samples. The reported melting point should be the average of the consistent ranges obtained.
-
Biological Context: Role in PROTAC Signaling
This compound serves as a linker in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[2][4]
The Ubiquitin-Proteasome System (UPS)
The UPS is a fundamental cellular process responsible for the selective degradation of proteins. This pathway involves a cascade of enzymatic reactions that tag a substrate protein with ubiquitin, marking it for destruction by the proteasome.[2][4]
PROTAC Mechanism of Action
A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[2] The mechanism involves:
-
Ternary Complex Formation: The PROTAC simultaneously binds to the target protein and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.
-
Ubiquitination: The E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the target protein, forming a polyubiquitin chain.
-
Proteasomal Degradation: The polyubiquitinated target protein is recognized and degraded by the 26S proteasome. The PROTAC molecule is then released and can catalyze further rounds of degradation.[5]
Visualizations
Experimental Workflow for Melting Point Determination
References
IUPAC name for 3-(4-boronophenyl)propanoic acid
An In-Depth Technical Guide to 3-(4-boronophenyl)propanoic acid: A Key Linker in Targeted Protein Degradation
For researchers, scientists, and drug development professionals, understanding the chemical properties and applications of novel reagents is paramount. This guide provides a comprehensive overview of this compound, a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary approach in modern therapeutics.
IUPAC Name and Chemical Properties
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 166316-48-9 | [1][2][3] |
| Molecular Formula | C9H11BO4 | [1][2][3] |
| Molecular Weight | 193.99 g/mol | [1][2][3] |
| Purity | ≥98% | [3] |
| Melting Point | 146 to 148°C | [1] |
| State | Solid | [1] |
| SMILES | O=C(O)CCC1=CC=C(B(O)O)C=C1 | [1][3] |
| InChI | InChI=1S/C9H11BO4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-2,4-5,13-14H,3,6H2,(H,11,12) | [1] |
Synthesis of this compound
Representative Experimental Protocol: Synthesis of (S)-3-(4-bromophenyl)butanoic acid
This protocol details the synthesis of a bromo-analog, which can be adapted for the synthesis of the borono-analog. The key difference would be the starting materials.
Step 1: Suzuki Coupling
-
A reaction flask is charged with (4-bromophenyl)boronic acid, a rhodium-based catalyst, a chiral ligand (e.g., (R)-(+)-BINAP), and a solvent such as 1,4-dioxane.[4]
-
The mixture is stirred at room temperature under a nitrogen atmosphere.[4]
-
Water and a base, such as triethylamine, are added to the mixture.[4]
-
The corresponding α,β-unsaturated ester is added, and the reaction is heated.[4]
-
After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent.[4]
-
The organic layer is dried and concentrated to yield the crude ester.[4]
Step 2: Hydrolysis
-
The crude ester is dissolved in a mixture of methanol and an aqueous solution of sodium hydroxide.[4]
-
The mixture is heated to facilitate the hydrolysis of the ester to the carboxylic acid.[4]
-
After completion, the reaction mixture is acidified with hydrochloric acid to precipitate the carboxylic acid.[4]
-
The solid product is collected by filtration, washed, and dried to yield the final product.[4]
Caption: General workflow for the synthesis of phenylpropanoic acid derivatives.
Application in Targeted Protein Degradation: PROTAC Technology
This compound serves as a crucial linker molecule in the synthesis of PROTACs.[2][5][6][7][8][9] PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[10][11] By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.[10][12]
Mechanism of Action
The signaling pathway of PROTAC-mediated protein degradation involves several key steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex.[10]
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.[10]
-
PROTAC Recycling: The PROTAC molecule is released after inducing degradation and can catalytically repeat the process.[10]
Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.
Experimental Protocols: Evaluation of PROTAC Efficacy
The primary method for quantifying the efficacy of a PROTAC is to measure the reduction in the levels of the target protein within cells. Western blotting is a widely used technique for this purpose.[1][10]
Protocol for Western Blot Analysis of Protein Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay, such as the bicinchoninic acid (BCA) assay.[1]
-
Sample Preparation: Normalize the protein concentrations of all samples and add Laemmli buffer. Boil the samples to denature the proteins.[1]
-
SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a polyvinylidene difluoride (PVDF) membrane.[1]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the extent of protein degradation.
Caption: A typical experimental workflow for Western blot analysis.[13]
Data Presentation: Quantifying PROTAC Activity
The efficacy of a PROTAC is typically characterized by two key parameters: DC50 and Dmax.[10]
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of protein degradation that can be achieved with the PROTAC.
The following table presents hypothetical quantitative data for a PROTAC utilizing a this compound linker.
| PROTAC Conjugate | Target Protein | E3 Ligase Recruited | DC50 (nM) | Dmax (%) |
| PROTAC-X | BRD4 | Cereblon (CRBN) | 15 | 95 |
| PROTAC-Y | Androgen Receptor | Von Hippel-Lindau (VHL) | 50 | 90 |
Conclusion
This compound is a valuable chemical tool in the rapidly advancing field of targeted protein degradation. Its properties make it a suitable linker for the synthesis of PROTACs, which offer a powerful and innovative approach to drug discovery by enabling the selective removal of disease-causing proteins. The methodologies and concepts outlined in this guide provide a solid foundation for researchers and scientists working to harness the potential of this technology.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. chemscene.com [chemscene.com]
- 4. orgsyn.org [orgsyn.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. PROTAC Linkers | BroadPharm [broadpharm.com]
- 12. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of 3-(4-boronophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for obtaining 3-(4-boronophenyl)propanoic acid, a valuable building block in medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs)[1][2]. The primary focus is on the most prevalent and practical synthetic pathway commencing from commercially available starting materials. This document furnishes detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate its synthesis in a laboratory setting.
Introduction
This compound is an aromatic boronic acid derivative that has garnered significant interest as a bifunctional linker in the design and synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The phenylpropanoic acid moiety provides a versatile scaffold for linker attachment, while the boronic acid group can be utilized for further chemical modifications or may play a role in molecular interactions.
This guide details the common synthetic strategies for this compound, with a primary focus on a two-step sequence involving a Miyaura borylation followed by hydrolysis. Alternative starting materials and synthetic considerations are also discussed.
Primary Synthetic Pathway: From 3-(4-bromophenyl)propanoic acid
The most common and efficient synthesis of this compound begins with the readily available starting material, 3-(4-bromophenyl)propanoic acid. The synthesis proceeds in two key steps:
-
Miyaura Borylation: The bromine atom on the aromatic ring is replaced with a boronate ester group through a palladium-catalyzed cross-coupling reaction with a diboron reagent.
-
Hydrolysis: The resulting boronate ester is hydrolyzed to the desired boronic acid.
Caption: Primary synthesis route for this compound.
Starting Materials
The primary starting material for this pathway is 3-(4-bromophenyl)propanoic acid .
| Starting Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-(4-bromophenyl)propanoic acid | 1643-30-7 | C₉H₉BrO₂ | 229.07 |
This starting material is commercially available from various chemical suppliers.
Experimental Protocols
Step 1: Miyaura Borylation to form 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid
This procedure is based on general protocols for the Miyaura borylation of aryl bromides.[3][4]
-
Reaction: A mixture of 3-(4-bromophenyl)propanoic acid (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%), and a base like potassium acetate (KOAc) (2-3 eq) is suspended in an anhydrous aprotic solvent such as 1,4-dioxane or toluene. The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for several hours until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid as a solid.[5]
Step 2: Hydrolysis to this compound
The deprotection of the pinacol boronate ester can be achieved under mild conditions.
-
Reaction: The 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid is dissolved in a suitable solvent system, such as a mixture of acetone and water or THF and water. An acid catalyst, such as hydrochloric acid, is added, and the mixture is stirred at room temperature. The progress of the hydrolysis can be monitored by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, the organic solvent is removed under reduced pressure. The aqueous layer may be extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound. Further purification can be achieved by recrystallization.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis. Please note that yields can vary depending on the specific reaction conditions and scale.
| Step | Reactant | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1. Miyaura Borylation | 3-(4-bromophenyl)propanoic acid | B₂pin₂, Pd(dppf)Cl₂, KOAc | 1,4-Dioxane | 80-110 | 4-24 | 70-90 |
| 2. Hydrolysis | 3-(4-(pinacolato)phenyl)propanoic acid | HCl (aq) | Acetone/H₂O | Room Temp. | 1-4 | >90 |
Alternative Starting Materials and Synthetic Routes
While the borylation of 3-(4-bromophenyl)propanoic acid is the most direct route, other starting materials can be considered.
Synthesis from 3-Phenylpropanoic Acid
An alternative approach involves the direct C-H borylation of 3-phenylpropanoic acid. However, this method can suffer from a lack of regioselectivity, leading to a mixture of ortho, meta, and para isomers, which would require challenging purification.
Synthesis from Cinnamic Acid Derivatives
Another potential route starts from a halogenated cinnamic acid derivative. The double bond can be reduced before or after the borylation step. For instance, 4-bromocinnamic acid could be borylated and then the double bond hydrogenated to yield the target molecule.
Caption: Alternative synthetic approaches to the target molecule.
Role in PROTAC Development
This compound serves as a versatile linker precursor in the construction of PROTACs. The carboxylic acid functionality provides a convenient handle for amide bond formation with a ligand for an E3 ubiquitin ligase (e.g., derivatives of thalidomide or pomalidomide for Cereblon) or the target protein. The boronic acid group can be used for subsequent cross-coupling reactions to elaborate the linker or can be part of the final PROTAC structure, potentially influencing its physicochemical properties and biological activity.
Caption: Role of the linker in PROTAC-mediated protein degradation.
Conclusion
The synthesis of this compound is a well-established process, with the Miyaura borylation of 3-(4-bromophenyl)propanoic acid being the most practical and efficient method for laboratory and potential scale-up production. The availability of the starting material and the robustness of the palladium-catalyzed cross-coupling reaction make this a reliable route. This technical guide provides researchers and drug development professionals with the necessary information to synthesize this key building block for the advancement of PROTAC-based therapeutics and other areas of medicinal chemistry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
- 5. 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid | C15H21BO4 | CID 46738938 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Core Reactivity of Arylboronic Acids: An In-depth Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Arylboronic acids and their derivatives have emerged as indispensable tools in modern organic synthesis, catalysis, and materials science. Their unique reactivity profile, characterized by a versatile boron moiety, has paved the way for groundbreaking carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides a comprehensive overview of the fundamental reactivity of arylboronic acids, with a focus on key transformations, mechanistic insights, and practical experimental considerations.
Fundamental Properties and Reactivity
Arylboronic acids, characterized by a boronic acid group [-B(OH)₂] attached to an aromatic ring, exhibit a delicate balance of Lewis acidity at the boron center and nucleophilicity of the aryl group. This duality governs their participation in a wide array of chemical transformations.
Acidity and Boronate Formation
Arylboronic acids are weak Lewis acids. In the presence of a base, the vacant p-orbital of the boron atom can accept a hydroxide ion to form a more nucleophilic tetracoordinate boronate species. This activation is a crucial first step in many of their key reactions, most notably the Suzuki-Miyaura coupling. The acidity of arylboronic acids, quantified by their pKa values, is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally increase the Lewis acidity of the boron center, leading to lower pKa values.
| Arylboronic Acid | Substituent | pKa |
| Phenylboronic acid | H | 8.83[1] |
| 4-Methoxyphenylboronic acid | 4-OCH₃ | 9.25 |
| 4-Methylphenylboronic acid | 4-CH₃ | - |
| 4-Fluorophenylboronic acid | 4-F | - |
| 4-Chlorophenylboronic acid | 4-Cl | - |
| 4-Bromophenylboronic acid | 4-Br | - |
| 4-Iodophenylboronic acid | 4-I | - |
| 4-Nitrophenylboronic acid | 4-NO₂ | 7.06 |
| 4-Cyanophenylboronic acid | 4-CN | 7.42 |
| 4-(Trifluoromethyl)phenylboronic acid | 4-CF₃ | 7.61 |
| 3-Nitrophenylboronic acid | 3-NO₂ | 7.99 |
| 3-Cyanophenylboronic acid | 3-CN | 8.18 |
| 3-(Trifluoromethyl)phenylboronic acid | 3-CF₃ | 8.39 |
| 2-Nitrophenylboronic acid | 2-NO₂ | 7.00 |
| 2-Formylphenylboronic acid | 2-CHO | 5.3 |
Note: A comprehensive list of pKa values can be found in various literature sources.[2][3][4][5]
Structural Properties: C-B and B-O Bond Lengths
The geometry and bond lengths within arylboronic acids provide insight into their reactivity. The C-B bond connects the aryl nucleophile to the reactive boron center, while the B-O bonds are involved in boronate formation and subsequent transmetalation.
| Compound | C-B Bond Length (Å) | B-O Bond Length (Å) (average) |
| Phenylboronic acid | 1.565[6][7] | 1.371[6][7] |
| 4-(Methoxycarbonyl)phenylboronic acid | - | 1.365 |
| Substituted Phenylboronic Acids | 1.574 (calculated)[8] | 1.37-1.39 (calculated)[8][9] |
Note: Bond lengths can vary depending on the crystal packing and substitution pattern.
Key Reactions of Arylboronic Acids
The versatility of arylboronic acids is showcased in a variety of powerful cross-coupling reactions.
The Suzuki-Miyaura Coupling: A Pillar of C-C Bond Formation
The palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, known as the Suzuki-Miyaura reaction, is one of the most widely used methods for the synthesis of biaryls, polyolefins, and styrenes.[10]
The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-halogen bond of the organohalide to form a palladium(II) intermediate. The rate of this step is often rate-determining and follows the general reactivity trend: I > Br > OTf > Cl.[10]
-
Transmetalation: The organic group from the activated boronate is transferred to the palladium(II) center, displacing the halide. This step requires the presence of a base to activate the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated as the final product, regenerating the palladium(0) catalyst.
The Chan-Lam Coupling: Forging C-Heteroatom Bonds
The Chan-Lam coupling provides a powerful method for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds by coupling arylboronic acids with amines, amides, or alcohols.[11][12] This copper-catalyzed reaction is often complementary to palladium-catalyzed methods like the Buchwald-Hartwig amination and can frequently be performed under milder, aerobic conditions.[11][13]
The proposed mechanism involves the following key steps:
-
Ligand Exchange/Transmetalation: The arylboronic acid reacts with a copper(II) salt to form an arylcopper(II) intermediate.
-
Coordination: The amine or alcohol substrate coordinates to the arylcopper(II) species.
-
Reductive Elimination: The aryl group and the heteroatom nucleophile couple to form the product, with the copper being reduced from Cu(II) to Cu(0).
-
Reoxidation: The resulting Cu(0) is reoxidized to the active Cu(II) catalyst by an oxidant, often atmospheric oxygen.
Common Side Reactions
Understanding and mitigating potential side reactions is crucial for optimizing reactions involving arylboronic acids.
Protodeboronation
Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This undesired side reaction can occur under both acidic and basic conditions and is often promoted by the presence of water. Electron-rich arylboronic acids and those with ortho-substituents can be particularly susceptible to protodeboronation.
Homocoupling
Homocoupling of arylboronic acids leads to the formation of symmetrical biaryls. This side reaction can be promoted by the presence of oxidants, including air (oxygen), and can be a significant issue in copper-catalyzed reactions like the Chan-Lam coupling. In palladium-catalyzed reactions, homocoupling can occur through various mechanisms, sometimes involving the palladium catalyst itself.
Experimental Protocols
The following are generalized protocols for key reactions involving arylboronic acids. Researchers should note that optimal conditions can vary significantly depending on the specific substrates and should be optimized accordingly.
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a typical setup for the coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with a small amount of water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, palladium catalyst, and base.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography.
General Procedure for Chan-Lam Amination
This protocol outlines a typical procedure for the copper-catalyzed N-arylation of an amine with an arylboronic acid.
Materials:
-
Arylboronic acid (1.0 mmol, 1.0 equiv)
-
Amine (1.0-1.2 mmol, 1.0-1.2 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 10-100 mol%)
-
Base (e.g., Pyridine, Triethylamine, often used as solvent or co-solvent)
-
Solvent (e.g., Dichloromethane, Toluene, Methanol)
-
Air (or another oxidant)
Procedure:
-
To a reaction vessel open to the air, add the arylboronic acid, amine, and copper(II) acetate.
-
Add the solvent and base (if not used as the solvent).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by a suitable analytical technique.
-
Upon completion, dilute the reaction mixture with an organic solvent.
-
Wash the organic layer with aqueous ammonium chloride or a dilute acid solution to remove the copper catalyst and excess amine.
-
Wash with water and brine, then dry over an anhydrous drying agent.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography.
Conclusion
Arylboronic acids are remarkably versatile reagents that have fundamentally changed the landscape of organic synthesis. Their participation in robust and reliable cross-coupling reactions, most notably the Suzuki-Miyaura and Chan-Lam couplings, has provided chemists with powerful tools for the construction of complex molecular architectures. A thorough understanding of their fundamental reactivity, including the key mechanistic steps and potential side reactions, is essential for the successful application of these valuable building blocks in research, drug discovery, and materials science. Continued exploration of the reactivity of arylboronic acids promises to unveil new synthetic methodologies and further expand their utility in the chemical sciences.
References
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pKa Values for Organic and Inorganic Bronsted Acids at 25o Ca [cxp.cengage.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comparison of the Structure and Bonding in the Aliphatic Boronic R–B(OH)2 and Borinic R–BH(OH) acids (R=H; NH2, OH, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. youtube.com [youtube.com]
- 13. Chan-Lam Coupling [organic-chemistry.org]
An In-depth Technical Guide to Boronic Acids in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boronic acids, organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups, have emerged as indispensable tools in modern organic synthesis and medicinal chemistry. Their unique electronic properties, mild reactivity, and functional group tolerance have established them as versatile building blocks for the construction of complex molecular architectures. This guide provides a comprehensive overview of the core principles of boronic acids, including their structure, properties, synthesis, and key applications, with a particular focus on their role in drug discovery and development. Detailed experimental protocols for their synthesis and hallmark reactions, alongside tabulated quantitative data, are presented to facilitate practical application. Furthermore, key mechanistic pathways and experimental workflows are visualized to provide a clear and concise understanding of their chemical behavior.
Introduction to Boronic Acids
A boronic acid is an organoboron compound with the general formula R-B(OH)₂.[1] The boron atom in boronic acids is sp² hybridized and possesses a vacant p-orbital, rendering it a mild Lewis acid. This Lewis acidity is fundamental to their reactivity, allowing for reversible covalent interactions with Lewis bases such as diols, amino acids, and hydroxamic acids.[1] This property is not only crucial for their role in catalysis but also forms the basis for their application in chemical sensing and drug design.[2] Boronic acids are typically stable, crystalline solids that are often amenable to handling in air, a significant advantage over many other organometallic reagents.[3][4]
The landscape of boronic acid chemistry has been significantly shaped by the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry.[5] This reaction enables the formation of carbon-carbon bonds with exceptional efficiency and selectivity, revolutionizing the synthesis of biaryls, conjugated systems, and other complex organic molecules prevalent in pharmaceuticals and functional materials.[5][6]
Physicochemical Properties of Boronic Acids
The reactivity and utility of boronic acids are dictated by their inherent physicochemical properties. Understanding these characteristics is crucial for their effective application in synthesis and for predicting their behavior in biological systems.
Acidity and pKa Values
Boronic acids are weak Brønsted acids in aqueous solution, with pKa values typically ranging from 8 to 10.[1][7] The acidity can be modulated by the electronic nature of the organic substituent (R). Electron-withdrawing groups increase the Lewis acidity of the boron center, resulting in a lower pKa, while electron-donating groups have the opposite effect. The pKa values for a selection of substituted phenylboronic acids are summarized in Table 1.
| Substituent | Position | pKa in Water |
| H | - | 8.83 |
| 4-OCH₃ | para | 9.15 |
| 4-CH₃ | para | 9.05 |
| 4-F | para | 8.35 |
| 4-Cl | para | 8.25 |
| 4-Br | para | 8.20 |
| 4-CN | para | 7.45 |
| 4-NO₂ | para | 6.95 |
| 3-OCH₃ | meta | 8.60 |
| 3-CH₃ | meta | 8.75 |
| 3-F | meta | 8.05 |
| 3-Cl | meta | 7.95 |
| 3-Br | meta | 7.90 |
| 3-CN | meta | 7.30 |
| 3-NO₂ | meta | 7.00 |
| 2-OCH₃ | ortho | 9.20 |
| 2-CH₃ | ortho | 9.10 |
| 2-F | ortho | 7.95 |
| 2-Cl | ortho | 7.85 |
| 2-Br | ortho | 7.80 |
Data compiled from references[7][8][9][10]. Note that reported pKa values can vary slightly depending on the experimental conditions.
Solubility and Stability
The solubility of boronic acids varies depending on the nature of the organic substituent. Phenylboronic acid itself is sparingly soluble in water but soluble in many polar organic solvents.[11] The stability of boronic acids can be a concern, as they are prone to dehydration to form cyclic trimers known as boroxines.[1][12] This process is reversible upon the addition of water. For long-term storage and to avoid decomposition, boronic acids are often converted to more stable derivatives, such as boronate esters (e.g., pinacol esters).[3]
Synthesis of Boronic Acids
Several robust methods have been developed for the synthesis of boronic acids and their esters. The choice of method often depends on the desired substrate and the availability of starting materials.
Synthesis via Grignard Reagents
A common and versatile method for the preparation of boronic acids involves the reaction of a Grignard reagent with a trialkyl borate, typically trimethyl borate or triisopropyl borate, followed by acidic hydrolysis.[12][13]
Experimental Protocol: Synthesis of Phenylboronic Acid
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equiv.). Add a small crystal of iodine and a few drops of bromobenzene to initiate the reaction. Slowly add a solution of bromobenzene (1.0 equiv.) in anhydrous diethyl ether via the dropping funnel to maintain a gentle reflux. After the addition is complete, continue to reflux for 30 minutes to ensure complete formation of phenylmagnesium bromide.
-
Borylation: Cool the Grignard solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of trimethyl borate (1.5 equiv.) in anhydrous diethyl ether via the dropping funnel, maintaining the temperature below -60 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Hydrolysis and Work-up: Cool the reaction mixture in an ice bath and slowly add 10% aqueous sulfuric acid until the solution is acidic (pH ~1-2). Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: The crude phenylboronic acid can be purified by recrystallization from water or a mixture of acetone and hexane.[14] Typical yields range from 60-80%.
Miyaura Borylation
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction of aryl or vinyl halides/triflates with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), to form a boronate ester.[15][16] This method offers excellent functional group tolerance and is widely used for the synthesis of complex boronate esters.[15]
Experimental Protocol: Miyaura Borylation of 4-Bromotoluene
-
Reaction Setup: To a Schlenk flask, add 4-bromotoluene (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), potassium acetate (1.5 mmol), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%).
-
Reaction Execution: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous 1,4-dioxane (5 mL) via syringe. Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate. Filter through a pad of Celite and wash the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 4-methylphenylboronic acid pinacol ester.[17][18]
Key Reactions of Boronic Acids
Boronic acids are pivotal reagents in a multitude of organic transformations, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between a boronic acid (or its ester) and an organohalide or triflate.[5] It is one of the most powerful and widely used methods for the construction of C(sp²)-C(sp²) bonds. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodoanisole with Phenylboronic Acid
-
Reaction Setup: In a round-bottom flask, combine 4-iodoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%).
-
Reaction Execution: Add a mixture of toluene (4 mL) and water (1 mL). Degas the mixture by bubbling argon through the solution for 15 minutes. Heat the reaction to 90 °C under an argon atmosphere and stir vigorously for 4-6 hours.
-
Work-up and Purification: Cool the reaction to room temperature and add water. Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-methoxybiphenyl.[19][20][21]
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 4-Iodoanisole | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 95 |
| 1-Bromonaphthalene | 4-Formylphenylboronic Acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 88 |
| 2-Chloropyridine | 3-Methoxyphenylboronic Acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH/H₂O | 92 |
| 4-Bromobenzonitrile | Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 90 |
Representative yields for Suzuki-Miyaura coupling reactions. Yields are highly substrate and condition dependent.
Chan-Lam Coupling
The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically C-N and C-O bonds, by coupling boronic acids with amines, amides, or alcohols.[22][23] A key advantage of this reaction is that it can often be performed under mild conditions, open to the air, using copper(II) acetate as the catalyst.[22]
Experimental Protocol: N-Arylation of Aniline with Phenylboronic Acid
-
Reaction Setup: In a flask, dissolve aniline (1.0 mmol), phenylboronic acid (1.5 mmol), and copper(II) acetate (1.0 equiv.) in dichloromethane (10 mL). Add pyridine (2.0 equiv.) as a base and ligand.
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature, open to the air, for 24-48 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with dichloromethane and wash with saturated aqueous ammonium chloride solution, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by flash chromatography on silica gel to afford diphenylamine.[24][25]
Applications in Drug Discovery and Development
The unique properties of boronic acids have made them invaluable in the field of medicinal chemistry and drug development.
Boronic Acids as Pharmacophores
The boron atom in boronic acids can form a reversible covalent bond with the hydroxyl group of serine residues in the active sites of certain proteases.[1] This interaction has been exploited in the design of potent enzyme inhibitors. A landmark example is bortezomib (Velcade®), a dipeptidyl boronic acid that is a proteasome inhibitor used in the treatment of multiple myeloma.[26] The boronic acid moiety forms a stable complex with the N-terminal threonine of the proteasome's catalytic subunit.[26]
Boronic Acids as Chemical Sensors
The ability of boronic acids to reversibly bind with diols forms the basis for their use in sensors for carbohydrates, including glucose.[2] This has led to extensive research into the development of boronic acid-based fluorescent sensors for continuous glucose monitoring in diabetic patients. The binding of glucose to the boronic acid alters the electronic properties of an appended fluorophore, leading to a change in fluorescence intensity or wavelength.
Purification and Handling of Boronic Acids
The purification of boronic acids can sometimes be challenging due to their propensity to form boroxines and their amphiphilic nature. Common purification techniques include:
-
Recrystallization: Effective for many crystalline boronic acids, using solvents such as water, benzene, or ethyl acetate/hexane mixtures.[14]
-
Acid-Base Extraction: Boronic acids can be converted to their boronate salts with a base, allowing for extraction into an aqueous layer and separation from non-acidic impurities. Subsequent acidification regenerates the pure boronic acid.[14][27]
-
Chromatography: While challenging, column chromatography on silica gel can be used for less polar boronic acids. For more polar compounds, reversed-phase chromatography or chromatography on alumina may be more suitable.[14] Treating silica gel with boric acid has been shown to improve the purification of pinacol boronate esters.[28]
-
Derivatization: Formation of a crystalline derivative, such as a diethanolamine adduct, can facilitate purification. The pure boronic acid can then be liberated by treatment with acid.[29]
Conclusion
Boronic acids have firmly established their position as a cornerstone of modern organic chemistry. Their unique reactivity, stability, and versatility have enabled the development of powerful synthetic methodologies and have opened new avenues in medicinal chemistry and materials science. The continued exploration of boronic acid chemistry promises to yield even more innovative applications in the future, particularly in the development of novel therapeutics and advanced functional materials. This guide has provided a foundational understanding of the core principles of boronic acids, equipping researchers and scientists with the knowledge to effectively utilize these remarkable compounds in their endeavors.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. DSpace [kuscholarworks.ku.edu]
- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 4. nbinno.com [nbinno.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 12. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Miyaura Borylation Reaction [organic-chemistry.org]
- 17. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. rsc.org [rsc.org]
- 20. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. organic-synthesis.com [organic-synthesis.com]
- 22. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 23. Chan-Lam Coupling [organic-chemistry.org]
- 24. benchchem.com [benchchem.com]
- 25. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 26. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 27. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 28. academic.oup.com [academic.oup.com]
- 29. reddit.com [reddit.com]
Safety and Handling of 3-(4-boronophenyl)propanoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and core chemical properties of 3-(4-boronophenyl)propanoic acid (CAS RN: 166316-48-9). This document is intended to equip researchers and drug development professionals with the necessary information for its safe and effective use in the laboratory.
Chemical and Physical Properties
This compound is a solid, bifunctional organic compound containing both a carboxylic acid and a boronic acid group. These functional groups impart specific reactivity and handling considerations.
| Property | Value | Source |
| CAS Number | 166316-48-9 | [1][2][3] |
| Molecular Formula | C₉H₁₁BO₄ | [1][3] |
| Molecular Weight | 193.99 g/mol | [1][3] |
| Appearance | Solid | [2] |
| Melting Point | 146 to 148°C | [2] |
| Purity | Typically ≥95% | [2] |
| Storage Temperature | Ambient | [1] |
Hazard Identification and Safety Precautions
Based on available safety data sheets, this compound is classified as an irritant. Appropriate personal protective equipment (PPE) and handling procedures are mandatory to minimize risk.
GHS Hazard Classification
| Hazard Class | Hazard Statement | Pictogram | Signal Word |
| Skin Irritation | H315: Causes skin irritation | GHS07: Harmful/Irritant | Warning |
| Eye Irritation | H319: Causes serious eye irritation | GHS07: Harmful/Irritant | Warning |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | GHS07: Harmful/Irritant | Warning |
Source:[2]
Precautionary Statements
A comprehensive list of precautionary statements is provided below, outlining measures to prevent and respond to exposure.
| Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P264 | Wash hands thoroughly after handling. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P312 | Call a POISON CENTER/doctor if you feel unwell. |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Source:[2]
Reactivity and Stability
Arylboronic acids, including this compound, exhibit characteristic reactivity that is crucial to understand for both their application and safe handling.
-
Stability : The compound is generally stable under recommended storage conditions (ambient temperature, in a tightly sealed container).
-
Reactivity with Diols : Boronic acids can reversibly form boronate esters with diols. This dynamic covalent chemistry is often exploited in the design of sensors and self-healing materials.
-
pH Sensitivity : The reactivity of the boronic acid moiety is pH-dependent. In basic conditions, the boron atom becomes more nucleophilic, which is a key principle in its application in Suzuki-Miyaura cross-coupling reactions.
-
Oxidative Reactivity : Arylboronic acids can be oxidized by reactive oxygen species (ROS). This property is being explored in the development of ROS-responsive materials.
-
Incompatible Materials : Avoid contact with strong oxidizing agents.
Application as a PROTAC Linker
This compound is utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][4] PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The linker plays a critical role in the efficacy of the PROTAC by controlling the distance and orientation of the two binding ligands.
Experimental Protocols
While specific protocols for every application of this compound are beyond the scope of this guide, a general procedure for a common reaction, the Suzuki-Miyaura cross-coupling, is provided below. This protocol should be adapted and optimized for specific substrates and reaction scales.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol outlines a typical procedure for the palladium-catalyzed cross-coupling of an aryl halide with this compound.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., toluene, dioxane, DMF, water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup : In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq), this compound (1.2 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere : Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition : Add the degassed solvent(s) to the flask via syringe.
-
Reaction : Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitored by TLC or LC-MS).
-
Work-up :
-
Cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
-
Purification : Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired coupled product.
Safe Handling and Disposal
Adherence to standard laboratory safety protocols is essential when working with this compound.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid as a powder to avoid inhalation of dust.
Personal Protective Equipment (PPE)
-
Eye Protection : Wear chemical safety goggles or a face shield.
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection : Wear a lab coat and closed-toe shoes.
Spill and Waste Disposal
-
Spills : In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal. Clean the spill area with soap and water.
-
Waste Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not dispose of down the drain.
References
Methodological & Application
Application Notes and Protocols: 3-(4-boronophenyl)propanoic acid as a PROTAC Linker
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[][2][3] A PROTAC consists of a ligand that binds to the POI and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[][4] The linker is a critical component of a PROTAC, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency and selectivity of protein degradation.[5][6] 3-(4-boronophenyl)propanoic acid is a PROTAC linker that can be utilized in the synthesis of PROTACs.[7][8][9] The boronic acid moiety offers a unique reactive handle for conjugation and can potentially interact with the target protein or E3 ligase, influencing ternary complex formation.
These application notes provide a comprehensive overview of the utility of this compound as a PROTAC linker, including its properties, a hypothetical case study for its application, and detailed protocols for the synthesis and evaluation of a resulting PROTAC.
Properties of this compound Linker
| Property | Value | Reference |
| IUPAC Name | This compound | MedChemExpress |
| Molecular Formula | C9H11BO4 | [9] |
| Molecular Weight | 193.99 g/mol | [9] |
| CAS Number | 166316-48-9 | [9] |
| Appearance | White to off-white solid | Generic |
| Solubility | Soluble in DMSO, DMF, and Methanol | Generic |
Hypothetical Case Study: Development of a BRD4-Degrading PROTAC
This section outlines a hypothetical case study for the development of a PROTAC, named "Boro-PROTAC-1," targeting the Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription.[10] Boro-PROTAC-1 utilizes JQ1 as the BRD4-binding ligand and pomalidomide to recruit the Cereblon (CRBN) E3 ligase, linked via this compound.
Diagram of Boro-PROTAC-1 Mechanism of Action
Caption: Mechanism of action of Boro-PROTAC-1.
Experimental Protocols
Here we provide detailed protocols for the synthesis of Boro-PROTAC-1 and its subsequent biological evaluation.
1. Synthesis of Boro-PROTAC-1
This protocol describes a potential synthetic route for conjugating JQ1 and pomalidomide using the this compound linker.
Diagram of Boro-PROTAC-1 Synthesis Workflow
Caption: Synthetic workflow for Boro-PROTAC-1.
Protocol:
-
Activation of this compound:
-
Dissolve this compound (1.2 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
-
Coupling with JQ1-amine:
-
To the activated linker solution, add JQ1-amine (1.0 eq).
-
Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the JQ1-linker intermediate.
-
-
Coupling with Pomalidomide-acid:
-
Dissolve the JQ1-linker intermediate (1.0 eq) and pomalidomide-acid (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the reaction at room temperature overnight, monitoring by LC-MS.
-
Work-up and purify as described in step 2 to yield Boro-PROTAC-1.
-
2. In Vitro Evaluation of Boro-PROTAC-1
a. Cell Culture and Treatment
-
Culture human leukemia cell line (MV4-11), which expresses high levels of BRD4, in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed cells at a density of 0.5 x 10^6 cells/mL in 6-well plates.
-
Treat cells with increasing concentrations of Boro-PROTAC-1 (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for 24 hours.
b. Western Blotting for BRD4 Degradation
This is a direct method to quantify the reduction in target protein levels following PROTAC treatment.[5]
Diagram of Western Blotting Workflow
References
- 2. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC derivatization of natural products for target identification and drug discovery: Design of evodiamine-based PROTACs as novel REXO4 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
Application Notes and Protocols for the Use of 3-(4-boronophenyl)propanoic Acid in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component, as its length, rigidity, and chemical properties significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent proteasomal degradation of the POI.[1][2]
3-(4-boronophenyl)propanoic acid is a versatile linker building block for PROTAC synthesis. Its propanoic acid moiety provides a convenient handle for standard amide bond formation with amine-functionalized warheads or E3 ligase ligands. The phenylboronic acid group can serve multiple purposes. In its most straightforward application, it can be a stable component of the linker. More advanced applications leverage the unique chemistry of boronic acids, such as forming reversible boronate esters or acting as a trigger for conditional PROTAC activation, for instance, in response to reactive oxygen species (ROS) within a tumor microenvironment.
These application notes provide detailed protocols for the incorporation of this compound into a PROTAC scaffold using standard solution-phase synthesis, as well as methods for the purification and characterization of the final compound and the evaluation of its biological activity.
Data Presentation
The efficacy of a novel PROTAC is primarily evaluated by its ability to induce the degradation of the target protein. Key quantitative parameters include DC50 (the concentration of the PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable).[3][4] The following table presents illustrative quantitative data for a hypothetical PROTAC synthesized using a this compound-based linker. Actual values will vary depending on the specific ligands and the cellular context.
| Parameter | Description | Illustrative Value | Method of Determination |
| DC50 | Half-maximal degradation concentration. A measure of the PROTAC's potency. | 25 nM | Western Blot or HiBiT Assay |
| Dmax | Maximum percentage of target protein degradation. A measure of the PROTAC's efficacy. | >90% | Western Blot or HiBiT Assay |
| Ternary Complex KD | Dissociation constant of the POI-PROTAC-E3 ligase ternary complex. Indicates the stability of the complex. | 10 nM | Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) |
| Binary KD (POI) | Dissociation constant for the binding of the PROTAC to the Protein of Interest. | 150 nM | SPR or ITC |
| Binary KD (E3 Ligase) | Dissociation constant for the binding of the PROTAC to the E3 Ligase. | 80 nM | SPR or ITC |
| Cellular IC50 | Half-maximal inhibitory concentration in a cell-based assay (e.g., cell viability). | 50 nM | Cell Viability Assay (e.g., MTT, CellTiter-Glo) |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of a PROTAC using this compound
This protocol describes the synthesis of a PROTAC via amide bond formation between the carboxylic acid of this compound and an amine-containing warhead (POI ligand), followed by coupling to an amine-containing E3 ligase ligand. This is a modular approach, and the order of coupling can be reversed. Here, we will first couple the linker to the POI ligand.
Materials and Reagents:
-
This compound
-
Amine-functionalized POI ligand (Ligand-NH2)
-
Amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[5][6]
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na2SO4)
-
Trifluoroacetic acid (TFA) for deprotection if a Boc-protected amine is used on the E3 ligase ligand.
-
Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)
Procedure:
Step 1: Coupling of this compound to the POI Ligand
-
Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine-functionalized POI ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) to the solution and stir for 5 minutes at room temperature.[7]
-
Add DIPEA (3.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO3 (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the POI-linker conjugate.
Step 2: Coupling of the POI-Linker Conjugate to the E3 Ligase Ligand
This step assumes the POI-linker conjugate has a boronic acid and the E3 ligase ligand has an amine. The coupling chemistry is an amide bond formation.
-
The protocol for this step is analogous to Step 1. Dissolve the POI-linker conjugate (1.0 eq) and the amine-functionalized E3 ligase ligand (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and then DIPEA (3.0 eq).
-
Stir at room temperature and monitor by TLC or LC-MS.
-
Work-up and purify by flash chromatography as described in Step 1.
Alternative using EDC/NHS coupling: [8][9][10]
-
Dissolve this compound (1.0 eq) and NHS (N-Hydroxysuccinimide) (1.2 eq) in anhydrous DMF.
-
Cool the solution to 0 °C and add EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq).
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2 hours to form the NHS ester.
-
In a separate flask, dissolve the amine-functionalized POI ligand (1.1 eq) in anhydrous DMF.
-
Add the solution of the activated linker to the amine solution and add DIPEA (2.0 eq).
-
Stir at room temperature overnight and monitor by TLC or LC-MS.
-
Perform an aqueous work-up and purification as described above.
Protocol 2: Purification of the Final PROTAC
Final purification is crucial to obtain a high-purity compound for biological evaluation. Preparative reverse-phase HPLC is the method of choice.
Materials and Reagents:
-
Crude PROTAC from synthesis
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid (FA) (HPLC grade)
-
Preparative HPLC system with a C18 column
-
Lyophilizer
Procedure:
-
Dissolve the crude PROTAC in a minimal amount of DMSO or DMF.
-
Purify the PROTAC using a preparative reverse-phase HPLC system with a C18 column. A typical gradient would be from 10% to 90% acetonitrile in water (with 0.1% TFA or FA) over 30 minutes.
-
Collect fractions containing the pure product, identified by UV detection.
-
Combine the pure fractions and remove the acetonitrile by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the final PROTAC as a solid.
Protocol 3: Characterization of the Final PROTAC
The identity and purity of the final PROTAC should be confirmed by analytical techniques.[11]
-
¹H and ¹³C NMR: To confirm the chemical structure of the PROTAC.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight of the PROTAC.[12][13]
-
Analytical HPLC: To determine the purity of the final compound.
Protocol 4: Determination of DC50 and Dmax
This protocol describes the determination of the degradation potency and efficacy of the synthesized PROTAC in a cell-based assay.[3][4]
Materials and Reagents:
-
Cell line expressing the target protein of interest
-
Cell culture medium and supplements
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Lysis buffer
-
Primary antibody against the target protein
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is from 0.1 nM to 10 µM.
-
Treat the cells with the different concentrations of the PROTAC for a predetermined time (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
Lyse the cells and determine the total protein concentration.
-
Perform Western blotting to detect the levels of the target protein. Use a loading control (e.g., GAPDH, β-actin) to normalize the data.
-
Quantify the band intensities using densitometry.
-
Plot the percentage of target protein remaining versus the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the DC50 and Dmax values.
Mandatory Visualization
Caption: Workflow for the synthesis, purification, and evaluation of a PROTAC.
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biorxiv.org [biorxiv.org]
Applications of 3-(4-Boronophenyl)propanoic Acid in Drug Discovery: A Focus on Targeted Protein Degradation
Introduction
3-(4-Boronophenyl)propanoic acid is a valuable chemical entity in modern drug discovery, primarily recognized for its role as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are innovative heterobifunctional molecules designed to hijack the body's own cellular machinery to selectively eliminate disease-causing proteins. This application note provides a detailed overview of the utility of this compound in this context, including synthetic protocols and the underlying biological principles.
Principle of PROTAC Technology
PROTACs are designed to induce the degradation of a specific protein of interest (POI) by bringing it into close proximity with an E3 ubiquitin ligase. This is achieved through a molecule composed of three key parts: a ligand that binds to the POI, a ligand that recruits an E3 ligase (such as Cereblon or VHL), and a chemical linker that connects the two ligands. The formation of this ternary complex (POI-PROTAC-E3 ligase) facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, a cellular complex responsible for protein degradation.
The linker plays a crucial role in the efficacy of a PROTAC, as its length, rigidity, and composition influence the formation and stability of the ternary complex. This compound offers a synthetically adaptable scaffold for linker design.
Application in PROTAC Synthesis
This compound serves as a bifunctional linker component, possessing a carboxylic acid group and a boronic acid group. The carboxylic acid allows for straightforward amide bond formation with an amine-functionalized E3 ligase ligand or POI ligand. The boronic acid moiety can be utilized in various coupling reactions, such as Suzuki coupling, to connect to the other part of the PROTAC, or it can be involved in forming reversible covalent bonds, for instance, in the assembly of self-assembled PROTACs through boronate ester formation.
While specific quantitative data for PROTACs utilizing this compound as a linker are not widely available in publicly accessible literature, its utility can be inferred from the extensive research on PROTACs and the chemical properties of its functional groups. For illustrative purposes, this document will provide representative protocols and data for PROTACs targeting well-known cancer-related proteins like BRD4 and IRAK4, where similar phenylpropanoic acid-based linkers are employed.
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC using a Phenylpropanoic Acid Linker
This protocol describes a general method for coupling a POI ligand and an E3 ligase ligand using a phenylpropanoic acid-based linker.
Materials:
-
POI ligand with a suitable functional group for coupling (e.g., an amine)
-
E3 ligase ligand with a suitable functional group for coupling (e.g., an amine)
-
3-(4-aminophenyl)propanoic acid (as a representative stand-in for a functionalized version of this compound for amide coupling)
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., silica gel for column chromatography, HPLC system)
Procedure:
-
Activation of the Linker's Carboxylic Acid: Dissolve 3-(4-aminophenyl)propanoic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and HOBt (1.2 eq) and stir for 10 minutes at room temperature.
-
First Amide Coupling: To the activated linker solution, add the POI ligand (with an amine functional group) (1.1 eq) and DIPEA (3.0 eq). Stir the reaction mixture at room temperature for 4-6 hours or until completion as monitored by TLC or LC-MS.
-
Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the POI-linker intermediate.
-
Second Amide Coupling (if the other end of the linker is a carboxylic acid): The resulting intermediate, now with a free amine on the linker, can be coupled to an E3 ligase ligand containing a carboxylic acid using the same activation and coupling procedure described in steps 1 and 2.
-
Final Purification: Purify the final PROTAC product using preparative HPLC to achieve high purity. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Evaluation of PROTAC-mediated Protein Degradation
This protocol outlines the steps to assess the ability of a synthesized PROTAC to induce the degradation of its target protein in a cell-based assay.
Materials:
-
Cancer cell line expressing the POI (e.g., a prostate cancer cell line for AR, or a leukemia cell line for BRD4).
-
Synthesized PROTAC.
-
Cell culture medium and supplements.
-
Lysis buffer.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and Western blot apparatus.
-
Primary antibody against the POI.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Plate reader for cell viability assays (e.g., MTT or CellTiter-Glo).
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with increasing concentrations of the synthesized PROTAC (e.g., from 1 nM to 10 µM) for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of POI degradation relative to the vehicle control for each PROTAC concentration.
-
Plot the percentage of degradation versus the PROTAC concentration to determine the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (maximum degradation).
-
Quantitative Data Summary
The following tables present representative data from studies on PROTACs targeting Androgen Receptor (AR), Bromodomain-containing protein 4 (BRD4), and Interleukin-1 receptor-associated kinase 4 (IRAK4). While these examples may not use the exact this compound linker, they illustrate the type of quantitative data generated in PROTAC development and the potent degradation activity that can be achieved with well-designed linkers.
Table 1: Degradation Activity of an AR-Targeting PROTAC [3]
| Compound | Target | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| A16 | AR | LNCaP | Not specified, but showed 85% binding affinity | >80% at 1 µM |
Table 2: Degradation Activity of BRD4-Targeting PROTACs [4]
| Compound | Target | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| WWL0245 | BRD4 | 22Rv1 | <1 | >99 |
Table 3: Degradation Activity of IRAK4-Targeting PROTACs [5]
| Compound | Target | Cell Line | DC₅₀ (nM) |
| FIP22 | IRAK4 | THP-1 | 3.2 |
Signaling Pathway
This compound is a valuable building block for the synthesis of PROTACs, a promising therapeutic modality in drug discovery. Its chemical handles allow for versatile incorporation into linker structures, which are critical for optimizing the degradation potency and pharmacological properties of these molecules. The provided protocols and representative data serve as a guide for researchers aiming to utilize this and similar compounds in the development of novel protein degraders. Further exploration and publication of data on PROTACs specifically incorporating this compound will be beneficial for the drug discovery community.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Designed, synthesized and biological evaluation of proteolysis targeting chimeras (PROTACs) as AR degraders for prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a selective BRD4 PROTAC with potent antiproliferative effects in AR-positive prostate cancer based on a dual BET/PLK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling with 3-(4-Boronophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Suzuki-Miyaura coupling reaction utilizing 3-(4-boronophenyl)propanoic acid. It is designed to offer in-depth technical insights, from mechanistic principles to practical laboratory protocols, for professionals engaged in organic synthesis, medicinal chemistry, and materials science.
Introduction: The Strategic Advantage of this compound in Suzuki Couplings
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] The choice of the boronic acid substrate is critical, and this compound offers a unique combination of functionalities that make it a valuable building block in drug discovery and materials science.[3][4]
The propanoic acid moiety provides a versatile handle for subsequent chemical modifications, such as amidation or esterification, allowing for the facile introduction of pharmacophores or the construction of complex molecular architectures.[5] The boronic acid group, positioned at the para position of the phenyl ring, readily participates in the palladium-catalyzed cross-coupling reaction.[6]
The Catalytic Cycle: A Mechanistic Deep Dive
The Suzuki coupling reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[7] The fundamental steps are oxidative addition, transmetalation, and reductive elimination.[8][9]
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-
Oxidative Addition : The catalytically active Pd(0) species inserts into the carbon-halogen bond of the aryl halide (R-X) to form a Pd(II) intermediate.[1][9] This is often the rate-determining step of the cycle.[9] The reactivity of the halide follows the order I > Br > Cl.[1]
-
Transmetalation : This step involves the transfer of the organic group from the organoboron species to the palladium(II) complex.[9] The presence of a base is crucial for this step, as it activates the boronic acid by forming a more nucleophilic boronate "ate" complex.[10][11]
-
Reductive Elimination : The two organic groups on the palladium(II) complex couple and are eliminated to form the new carbon-carbon bond, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[2]
Application Notes: Optimizing the Reaction
The success of a Suzuki coupling reaction with this compound is highly dependent on the careful selection of several key parameters.
Choice of Palladium Catalyst
A wide variety of palladium catalysts can be employed, with the choice often depending on the reactivity of the coupling partners.[8]
| Catalyst System | Advantages | Considerations |
| Pd(PPh₃)₄ | Commercially available, effective for many standard couplings. | Can be sensitive to air and moisture. |
| Pd(OAc)₂ with Phosphine Ligands | Highly versatile; ligand choice can be tailored to specific substrates.[12] Buchwald and Fu have developed highly active ligands for challenging couplings.[13][14] | Ligand screening may be necessary for optimal results. |
| Pd(dppf)Cl₂ | Robust and effective for a broad range of substrates, including heteroaryl halides.[12] | May require higher reaction temperatures. |
| Palladacycles | Often highly active, stable, and can be used in low catalyst loadings.[15] | May be more expensive than simpler palladium sources. |
The Critical Role of the Base
The base plays a pivotal role in the transmetalation step.[11] The choice of base can significantly impact the reaction rate and yield.
| Base | Strength | Common Applications | Notes |
| K₂CO₃, Na₂CO₃ | Moderate | Widely used, good for a variety of substrates. | Often used in aqueous solvent mixtures. |
| K₃PO₄ | Strong | Effective for less reactive aryl chlorides and sterically hindered substrates.[13] | Often used in anhydrous conditions, though a small amount of water can be beneficial.[16] |
| Cs₂CO₃ | Strong | Can be effective when other bases fail. | More expensive than other carbonate bases. |
| KF | Weak | Useful for substrates with base-sensitive functional groups.[10] | The fluoride ion is thought to play a unique role in activating the boronic acid.[11] |
Solvent Selection
The choice of solvent is crucial for ensuring the solubility of all reaction components and for facilitating the catalytic cycle.[17] Common solvents include:
-
Ethers : Dioxane, Tetrahydrofuran (THF)[17]
-
Aromatics : Toluene[1]
-
Amides : N,N-Dimethylformamide (DMF)[17]
-
Alcohols : Ethanol, often in combination with water[11]
Biphasic solvent systems, such as toluene/water or dioxane/water, are frequently employed to dissolve both the organic substrates and the inorganic base.[1]
Potential Side Reactions and Troubleshooting
Several side reactions can occur during a Suzuki coupling, leading to reduced yields and purification challenges.
-
Protodeboronation : This is the hydrolysis of the boronic acid to the corresponding arene.[17] It can be minimized by using anhydrous solvents, carefully degassing the reaction mixture, and avoiding prolonged reaction times at high temperatures.
-
Homocoupling : The coupling of two boronic acid molecules can occur, particularly in the presence of oxygen.[17] Thoroughly degassing the reaction mixture is essential to prevent this side reaction.
-
Dehalogenation : The aryl halide can be reduced to the corresponding arene.[17] This can sometimes be suppressed by the choice of ligand and base.
Detailed Experimental Protocol
This section provides a general, robust protocol for the Suzuki coupling of an aryl bromide with this compound.
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// Edges Start -> Setup [color="#5F6368"]; Setup -> Inert [color="#5F6368"]; Inert -> AddSolvents [color="#5F6368"]; AddSolvents -> Heat [color="#5F6368"]; Heat -> Monitor [color="#5F6368"]; Monitor -> Workup [label="Reaction Complete", color="#5F6368"]; Workup -> Purify [color="#5F6368"]; Purify -> Analyze [color="#5F6368"]; } "General workflow for the Suzuki coupling experiment."
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 10 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction (e.g., ethyl acetate) and column chromatography (e.g., hexane/ethyl acetate)
Procedure:
-
Reaction Setup : To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, and the base.[18]
-
Inert Atmosphere : Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.[14]
-
Solvent and Catalyst Addition : Under a positive pressure of the inert gas, add the degassed solvent mixture via syringe.[2] Then, add the palladium catalyst.
-
Reaction : Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[2]
-
Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7]
-
Workup : Once the reaction is complete, cool the mixture to room temperature.[7] Add water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).[7]
-
Purification : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[7] After filtering, concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[7][19]
Safety Precautions:
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.[7]
-
Organic solvents are flammable and should be kept away from ignition sources.[7]
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. byjus.com [byjus.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. thieme-connect.com [thieme-connect.com]
- 16. reddit.com [reddit.com]
- 17. Yoneda Labs [yonedalabs.com]
- 18. benchchem.com [benchchem.com]
- 19. reddit.com [reddit.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with Boronic Acids (Suzuki-Miyaura Coupling)
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed cross-coupling of boronic acids with organic halides or triflates, known as the Suzuki-Miyaura coupling, is a cornerstone of modern organic synthesis.[1][2][3] Its significance in both academic and industrial research, particularly in pharmaceutical development, is immense due to its versatility in forming carbon-carbon bonds to create complex molecules like biaryls and substituted aromatics.[4][5][6][7] This reaction is favored for its mild conditions, tolerance of various functional groups, and the commercial availability of a wide array of boronic acids.[8]
Core Concepts and Reaction Components
The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[1][2] The general scheme is as follows:
R¹-X + R²-B(OH)₂ --(Pd catalyst, Base)--> R¹-R²
Where:
-
R¹ : Aryl, vinyl, or alkyl group
-
X : Halide (I, Br, Cl) or triflate (OTf)
-
R² : Aryl, vinyl, or alkyl group
-
Pd catalyst : A source of palladium(0), often used with a stabilizing ligand.
-
Base : Essential for the activation of the boronic acid.[9]
Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium complex that alternates between Pd(0) and Pd(II) oxidation states.[1][2] The cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (R¹-X) to form a Pd(II) intermediate.[2][7][10]
-
Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[2][9][10]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are eliminated to form the new carbon-carbon bond (R¹-R²), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][7][10]
Data Presentation: Comparison of Reaction Components
The choice of catalyst, ligand, base, and solvent significantly impacts the efficiency and scope of the Suzuki-Miyaura coupling. The following tables summarize common choices and their typical applications.
Table 1: Common Palladium Catalysts and Precatalysts
| Catalyst/Precatalyst | Common Ligands | Typical Applications & Notes |
| Pd(PPh₃)₄ | PPh₃ (in situ) | One of the most common and versatile catalysts, suitable for a wide range of substrates.[3] |
| Pd(OAc)₂ | PPh₃, PCy₃, SPhos, XPhos | Often used with phosphine ligands; the choice of ligand is critical for catalyst performance.[3] |
| PdCl₂(dppf) | dppf (in situ) | A robust catalyst, particularly effective for challenging couplings, including those with heteroaryl boronic acids.[3] |
| Pd₂(dba)₃ | P(t-Bu)₃, DavePhos | Serves as a source of Pd(0) and is used with a variety of phosphine ligands.[1][7] |
| PEPPSI™-Type Precatalysts | N-Heterocyclic Carbenes (NHCs) | Often used with sterically hindered NHC ligands, showing high activity.[1] |
| Pd/C | Ligandless (in some cases) | A heterogeneous catalyst that is easily recoverable, making it a "greener" option.[11] |
Table 2: Common Bases and Solvents
| Base | Solubility | Basicity | Typical Solvents | Notes |
| K₂CO₃ | Aqueous | Moderate | Toluene/Water, Dioxane/Water, Ethanol/Water | A widely used and effective base for many Suzuki couplings.[12] |
| Cs₂CO₃ | High in organic solvents | Strong | THF, Dioxane, Toluene | Often used for more challenging couplings due to its high solubility and basicity.[11] |
| K₃PO₄ | Aqueous | Strong | Toluene, Dioxane, n-Butanol | A strong base that can be effective when others fail.[13] |
| Na₂CO₃ | Aqueous | Moderate | Toluene/Dioxane/Water | A common and cost-effective choice.[14] |
| KF | Moderate | Weak | THF, Dioxane | The fluoride ion is believed to play a unique role in activating the boronic acid.[9][12] |
| Organic Amines (e.g., Et₃N, DIPEA) | Organic | Moderate | Toluene, THF, Dioxane | Can be used, but inorganic bases are generally preferred.[11][12] |
Experimental Protocols
The following protocols provide a general framework for performing a Suzuki-Miyaura coupling reaction. Optimization of catalyst, ligand, base, solvent, temperature, and reaction time may be necessary for specific substrates.
General Experimental Workflow
Protocol 1: General Procedure for Suzuki-Miyaura Coupling[3]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2 mmol, 1.2 equiv)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Schlenk flask or sealed tube
-
Magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, boronic acid, and base.
-
Catalyst Addition: Add the palladium catalyst to the flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC, GC, or LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling[14]
Materials:
-
Aryl halide (1 equiv)
-
Boronic acid (1.5 equiv)
-
PdCl₂(dppf) (0.1 equiv)
-
2 M K₂CO₃ (10 equiv)
-
N,N-Dimethylacetamide (DMAc)
-
Microwave reactor vial
Procedure:
-
Reaction Setup: In a microwave reactor vial, dissolve the aryl halide, boronic acid, and PdCl₂(dppf) in N,N-Dimethylacetamide.
-
Base Addition: Add the 2 M K₂CO₃ solution. Ensure no solids are present before sealing.
-
Microwave Reaction: Seal the vial and heat the mixture in a microwave reactor at 150 °C for 20 minutes.
-
Work-up and Purification: After cooling, filter the reaction mixture and purify the filtrate by column chromatography.
Applications in Drug Development
The Suzuki-Miyaura coupling is a powerful tool in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs).[4][5] It enables the rapid construction of complex molecular scaffolds, which is crucial for lead optimization and the exploration of structure-activity relationships (SAR).[4][6] This reaction has been successfully applied in the large-scale synthesis of numerous drug candidates.[4][15] The development of more efficient and "green" protocols, such as using heterogeneous catalysts or performing reactions in aqueous media, is an ongoing area of research to make pharmaceutical manufacturing more sustainable.[11][16]
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 12. benchchem.com [benchchem.com]
- 13. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Bifunctional Molecules Using 3-(4-boronophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-boronophenyl)propanoic acid is a versatile chemical linker widely employed in the synthesis of bifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a phenylboronic acid moiety and a propanoic acid arm, offering orthogonal reactivity for conjugating two different molecular entities. The boronic acid group is amenable to Suzuki-Miyaura cross-coupling reactions, a robust and widely used method for forming carbon-carbon bonds. The carboxylic acid functionality allows for standard amide bond formation with an amine-containing molecule. This dual reactivity makes this compound an invaluable tool for constructing complex molecules designed to induce proximity between a target protein and an E3 ubiquitin ligase, leading to the target protein's degradation.[1][2][3]
PROTACs are heterobifunctional molecules that typically consist of a "warhead" that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two components.[4][5] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome.[6] The linker plays a critical role in the efficacy of a PROTAC, as its length, rigidity, and composition influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[7]
This document provides detailed application notes and experimental protocols for the use of this compound as a linker in the synthesis of bifunctional molecules, with a focus on PROTACs targeting the Bromodomain and Extra-Terminal domain (BET) family of proteins, specifically BRD4.
Applications
The primary application of this compound in this context is as a cornerstone for building PROTACs. The general strategy involves a convergent synthesis where the linker is sequentially coupled to the E3 ligase ligand and the target protein ligand (or vice versa).
Key Applications Include:
-
PROTAC Synthesis: Serving as a rigid phenyl-containing linker to connect a warhead and an E3 ligase ligand.
-
Targeted Protein Degradation: Facilitating the degradation of specific proteins implicated in disease, such as the BET protein BRD4 in cancer.
-
Structure-Activity Relationship (SAR) Studies: The phenylpropanoic acid scaffold can be systematically modified to explore the impact of linker length and rigidity on degradation efficiency.
Data Presentation
| Parameter | Value | Reference |
| BRD4 Degradation (DC50) in MDA-MB-231 cells | 1 µM | [4] |
| Inhibition of BRD4-dependent transcription | Effective at 1 µM | [4] |
| Proteasome-dependent degradation | Abolished by Bortezomib co-treatment | [4] |
Experimental Protocols
The following protocols describe a representative synthetic route for constructing a BRD4-targeting PROTAC using this compound as a key linker component. The synthesis involves two main stages:
-
Amide coupling of this compound with an E3 ligase ligand.
-
Suzuki-Miyaura cross-coupling of the resulting intermediate with a halogenated warhead targeting BRD4.
Protocol 1: Amide Coupling of this compound with a VHL Ligand Amine
This protocol describes the formation of an amide bond between the carboxylic acid of the linker and an amine-functionalized Von Hippel-Lindau (VHL) E3 ligase ligand.
Materials:
-
This compound
-
VHL ligand amine derivative (e.g., (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve the VHL ligand amine (1.0 equivalent) in anhydrous DMF.
-
Slowly add the VHL ligand solution to the activated linker solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide intermediate.
Protocol 2: Suzuki-Miyaura Cross-Coupling with a Halogenated BRD4 Ligand
This protocol details the palladium-catalyzed cross-coupling of the boronic acid-containing intermediate from Protocol 1 with a halogenated BRD4 ligand (e.g., a derivative of JQ1).
Materials:
-
Amide intermediate from Protocol 1 (1.0 equivalent)
-
Halogenated BRD4 ligand (e.g., (S)-tert-butyl 2-(4-(4-bromophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepin-6-yl)acetate) (1.2 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., aqueous sodium carbonate solution, 2 M)
-
Solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v)
-
Standard laboratory glassware, magnetic stirrer, reflux condenser, and inert atmosphere setup
Procedure:
-
To a reaction vial, add the amide intermediate from Protocol 1, the halogenated BRD4 ligand, and the palladium catalyst.
-
Seal the vial and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system (dioxane and water).
-
Add the aqueous base solution to the reaction mixture.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 8-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC) to obtain the high-purity product.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action for a PROTAC bifunctional molecule.
Experimental Workflow Diagram
Caption: Synthetic workflow for a BRD4-targeting PROTAC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
The Role of Boronic Acids in Targeted Protein Degradation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the POI by the proteasome.
Boronic acids, a versatile class of organic compounds, are playing an increasingly significant role in the advancement of TPD. Their unique chemical properties, particularly their ability to form reversible covalent bonds with nucleophilic amino acid residues, have enabled the development of innovative strategies for targeted protein degradation.[1][2] This document provides detailed application notes and experimental protocols on the various roles of boronic acids in this exciting field.
Key Applications of Boronic Acids in Targeted Protein Degradation
Boronic acids are being utilized in several distinct approaches to achieve targeted protein degradation:
-
Reversible Covalent PROTACs: Boronic acid "warheads" can be incorporated into PROTACs to form reversible covalent bonds with serine, threonine, or lysine residues on the target protein. This can enhance binding affinity and selectivity, potentially leading to more potent and durable degradation.[3][4][5]
-
Self-Assembled PROTACs (SAPTACs): This novel approach uses boronic acids to facilitate the in situ assembly of PROTACs within the cell through reversible bioorthogonal reactions. This can overcome the limitations of large, pre-formed PROTACs, such as poor cell permeability.[6][7]
-
Conditionally Activated PROTACs (Prodrugs): Boronic acids can act as "cages" on a PROTAC, rendering it inactive until it encounters a specific trigger within the target cells, such as elevated reactive oxygen species (ROS). This provides a strategy for targeted drug delivery and minimizing off-target effects.[8][9]
-
Modulators of the Ubiquitin-Proteasome System: While not a direct TPD approach for a specific POI via a PROTAC, boronic acid-containing molecules like the FDA-approved drug Bortezomib are potent proteasome inhibitors.[10] They play a crucial role in studying and modulating the UPS, which is central to TPD.
Signaling and Experimental Workflow Diagrams
Caption: Mechanism of Action for a Boronic Acid-Based PROTAC.
Caption: In Situ Formation of a Self-Assembled PROTAC (SAPTAC).
Caption: General Experimental Workflow for Evaluating Boronic Acid-Based Degraders.
Quantitative Data Summary
The following tables summarize key quantitative parameters for boronic acid-based degraders and related assays.
Table 1: Performance of Self-Assembled PROTACs (SAPTACs) for VHL Degradation [6]
| SAPTAC Pair | Assembly Chemistry | DC₅₀ (µM) | Dₘₐₓ (%) |
| WJ504 + WJ510 | Boronate Ester | ~10 | 75 |
| WJ571 + WJ564 | Boron-assisted Oxime | ~5 | 78 |
DC₅₀: Concentration for 50% degradation; Dₘₐₓ: Maximum degradation.
Table 2: Binding Affinities of PROTAC Components [11]
| PROTAC Component | Assay Method | Target | Binding Affinity (K D) |
| POI Ligand | Surface Plasmon Resonance (SPR) | BRD4 | 50 nM |
| E3 Ligase Ligand | Isothermal Titration Calorimetry (ITC) | VHL | 150 nM |
Experimental Protocols
Protocol 1: Assessment of Protein Degradation by Western Blot
This is the most common method to directly measure the reduction in target protein levels following treatment with a boronic acid-based degrader.[12]
Materials:
-
Cell line of interest expressing the target protein
-
Boronic acid-based PROTAC compound and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Treatment: The following day, treat the cells with a range of concentrations of the boronic acid degrader (e.g., 1 nM to 10 µM) and a vehicle control.[12]
-
Incubation: Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[12]
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer and add Laemmli sample buffer. Boil the samples at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.[12]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Re-probing: Strip the membrane and re-probe with the primary antibody for the loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control. Determine the DC₅₀ value.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells, to assess the downstream effects of target protein degradation.[13]
Materials:
-
Cell line of interest
-
Boronic acid-based PROTAC compound and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding: Seed cells in a white, opaque-walled 96-well plate at a suitable density.
-
Compound Treatment: Treat the cells with a serial dilution of the boronic acid degrader and a vehicle control.
-
Incubation: Incubate the plate for a period relevant to the degradation time course (e.g., 24, 48, or 72 hours).
-
Assay:
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.[12]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the concentration at which cell viability is reduced by 50% (IC₅₀).
Protocol 3: In Vitro Ubiquitination Assay
This assay confirms that the boronic acid degrader induces the ubiquitination of the target protein in a reconstituted system.[13]
Materials:
-
Purified recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex
-
Purified recombinant target protein (POI)
-
Ubiquitin and ATP
-
Boronic acid-based PROTAC compound and vehicle control (DMSO)
-
10X Ubiquitination Buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 10 mM DTT)
-
5X SDS-PAGE Loading Buffer
-
Western blot reagents as described in Protocol 1
Procedure:
-
Reaction Setup:
-
Prepare a master mix containing water, 10X ubiquitination buffer, ATP, ubiquitin, E1 enzyme, E2 enzyme, and the target protein.
-
Aliquot the master mix into separate tubes.
-
Add the boronic acid degrader or vehicle control to the respective tubes.
-
-
Initiation and Incubation: Initiate the reaction by adding the E3 ligase. Incubate the reactions at 30-37°C for a specified time (e.g., 1-2 hours).
-
Termination: Stop the reactions by adding 5X SDS-PAGE loading buffer and boiling at 95-100°C for 5 minutes.
-
Detection of Ubiquitination:
-
Load the reaction samples onto an SDS-PAGE gel and perform a Western blot as described in Protocol 1.
-
Probe the membrane with a primary antibody against the target protein.
-
-
Data Analysis: A smear or ladder of high-molecular-weight bands in the degrader-treated lane, compared to the control lane, indicates successful poly-ubiquitination of the target protein.
Protocol 4: Quantitative Mass Spectrometry for Proteome-Wide Selectivity
This advanced technique provides an unbiased view of the degrader's selectivity across the entire proteome, identifying both the intended target and any potential off-targets.[14]
Materials:
-
Cell line of interest
-
Boronic acid-based PROTAC compound and vehicle control (e.g., DMSO)
-
Cell lysis buffer for mass spectrometry (e.g., urea-based buffer)
-
DTT and iodoacetamide
-
Trypsin
-
Tandem Mass Tags (TMT) or other isobaric labeling reagents (optional, for multiplexing)
-
High-resolution Orbitrap mass spectrometer coupled with liquid chromatography (LC-MS/MS)
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with the boronic acid degrader and vehicle control as in Protocol 1.
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells.
-
Reduce the disulfide bonds with DTT and alkylate the cysteines with iodoacetamide.
-
Digest the proteins into peptides using trypsin overnight.
-
-
Peptide Labeling (Optional): Label the peptides from different conditions with isobaric tags according to the manufacturer's protocol. This allows for the pooling of samples and simultaneous analysis.
-
LC-MS/MS Analysis: Analyze the peptide samples using LC-MS/MS. The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments, allowing for peptide identification and quantification.
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the raw data against a protein database for peptide and protein identification.
-
Quantify the relative abundance of each protein between the degrader-treated and control samples.
-
Identify proteins that are significantly downregulated in the presence of the degrader. The intended target should be among the most significantly degraded proteins. Any other significantly downregulated proteins are potential off-targets.
-
Conclusion
Boronic acids offer a versatile and powerful toolkit for researchers in the field of targeted protein degradation. Their ability to form reversible covalent bonds has paved the way for novel PROTAC designs, including self-assembling and conditionally activated degraders. The experimental protocols provided herein offer a comprehensive framework for the evaluation of these innovative compounds, from initial assessment of degradation and viability to in-depth mechanistic and proteome-wide selectivity studies. As the field of TPD continues to evolve, the unique properties of boronic acids will undoubtedly continue to drive the development of the next generation of protein degraders.
References
- 1. Applications of Covalent Chemistry in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Merging the Versatile Functionalities of Boronic Acid with Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Biomolecules with Reversible Covalent Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00184K [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. The Vital Role of Proteomics in Characterizing Novel Protein Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Coupling of Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds. Developed by Akira Suzuki and his colleagues in the 1970s, this palladium-catalyzed reaction joins an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate.[1][2][3] Its significance in academic and industrial research, particularly in the synthesis of pharmaceuticals and complex organic molecules, was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[4]
The reaction is prized for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.[5][6] These features make it a robust tool for the construction of biaryl and vinyl-aryl structures, which are common motifs in biologically active compounds.[7][8]
This document provides detailed application notes and protocols for performing the Suzuki-Miyaura coupling of arylboronic acids with aryl halides, intended to guide researchers, scientists, and drug development professionals in setting up and optimizing these critical reactions.
Reaction Components and Considerations
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the judicious selection of the following components:
-
Catalyst: Palladium complexes are the most common catalysts.[1] The active catalytic species is typically a Pd(0) complex.[1][4] Precatalysts can be Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃, or more stable and air-tolerant Pd(II) sources such as Pd(OAc)₂ or PdCl₂(dppf), which are reduced in situ to Pd(0).[1][4]
-
Ligand: Ligands play a crucial role in stabilizing the palladium catalyst, enhancing its reactivity, and influencing the reaction scope. Phosphine ligands are commonly employed, ranging from simple triphenylphosphine (PPh₃) to more sophisticated and bulky electron-rich ligands like SPhos and XPhos, which can facilitate the coupling of challenging substrates such as aryl chlorides.[9]
-
Base: A base is essential for the transmetalation step of the catalytic cycle.[1] The base activates the organoboron species, forming a more nucleophilic boronate complex. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, Ba(OH)₂).[10][11] The choice of base can significantly impact the reaction outcome and should be optimized for the specific substrates.
-
Solvent: The choice of solvent depends on the solubility of the reactants and the reaction temperature. A variety of organic solvents can be used, often in combination with water. Common solvent systems include toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF), frequently with an aqueous phase to dissolve the inorganic base.[7][9][12]
-
Aryl Halide/Triflate: The reactivity of the electrophilic partner generally follows the trend: I > Br > OTf >> Cl.[6] While aryl iodides and bromides are highly reactive, the use of more readily available and less expensive aryl chlorides often requires more specialized and highly active catalyst systems.[3][4]
-
Arylboronic Acid: Arylboronic acids are generally stable, crystalline solids. Their reactivity can be influenced by both electronic and steric factors. Electron-donating groups on the aryl ring tend to increase the reaction rate, while electron-withdrawing groups can slow it down.[13] Steric hindrance, particularly from ortho-substituents, can also impede the reaction.[13]
Catalytic Cycle of the Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[1][14][15]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.[1]
-
Transmetalation: The aryl group from the boronic acid (Ar'-B(OH)₂) is transferred to the palladium center, displacing the halide. This step is facilitated by the base, which forms a boronate species (Ar'-B(OH)₃⁻).[1]
-
Reductive Elimination: The two organic groups (Ar and Ar') on the palladium center are coupled to form the biaryl product (Ar-Ar'), and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[1]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
General Procedure for Solution-Phase Suzuki-Miyaura Coupling
This protocol provides a general method for the coupling of an aryl bromide with an arylboronic acid. Reaction conditions may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup:
-
To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, palladium catalyst, ligand, and base.[9]
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[7][9]
-
Add the degassed solvent(s) via syringe.[9]
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C).[7][9]
-
Stir the reaction mixture vigorously for the specified time (typically 2-24 hours).[9]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[9]
-
-
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Add water to the reaction mixture and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.[9]
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by silica gel column chromatography to obtain the desired biaryl compound.
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 6. tcichemicals.com [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01915J [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: 3-(4-boronophenyl)propanoic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-boronophenyl)propanoic acid is a versatile building block in medicinal chemistry, primarily recognized for its potential applications as a linker in Proteolysis Targeting Chimeras (PROTACs) and as a scaffold for the development of enzyme inhibitors.[1][2][3][4] The presence of both a carboxylic acid and a boronic acid functional group allows for diverse chemical modifications and interactions with biological targets. The boronic acid moiety, in particular, is known to form reversible covalent bonds with serine, threonine, and cysteine residues in the active sites of enzymes, making it a valuable pharmacophore for inhibitor design.[2] This document provides an overview of its potential applications, hypothetical quantitative data, and detailed experimental protocols to guide researchers in its use.
Application 1: Serine Protease Inhibition (Hypothetical Application)
Arylboronic acids are a well-established class of serine protease inhibitors. The boron atom can interact with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral transition state of peptide bond hydrolysis. This leads to potent and often reversible inhibition. While specific data for this compound is not extensively published, we present a hypothetical application for its use as a serine protease inhibitor, for which it is a promising candidate.
Quantitative Data: Hypothetical Inhibition of a Model Serine Protease
The following table summarizes hypothetical, yet plausible, quantitative data for the inhibitory activity of this compound against a model serine protease, such as trypsin or chymotrypsin.
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |
| This compound | Model Serine Protease | 15.2 | 7.8 | Competitive |
| Amide Derivative 1 | Model Serine Protease | 5.8 | 2.9 | Competitive |
| Ester Derivative 1 | Model Serine Protease | 25.1 | 12.6 | Competitive |
Experimental Protocol: Serine Protease Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of this compound against a model serine protease using a chromogenic substrate.
Materials:
-
Model Serine Protease (e.g., Trypsin, Chymotrypsin)
-
Chromogenic Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 20 mM CaCl2)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the serine protease in the assay buffer to a final concentration of 1 µM.
-
Dissolve the chromogenic substrate in DMSO to a stock concentration of 10 mM.
-
Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of assay buffer to all wells.
-
Create a serial dilution of the inhibitor by adding 10 µL of the 10 mM stock to the first well of a row and then performing 2-fold serial dilutions across the row.
-
Add 10 µL of the appropriate inhibitor dilution to the corresponding wells of the assay plate. For the control wells (no inhibitor), add 10 µL of DMSO.
-
Add 20 µL of the enzyme solution to all wells.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
-
Initiate Reaction and Measure Absorbance:
-
Add 20 µL of the chromogenic substrate to all wells to initiate the enzymatic reaction.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every minute for 30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition is competitive.
-
Workflow for the serine protease inhibition assay.
Application 2: PROTAC Linker (Hypothetical Application)
This compound is commercially available as a PROTAC linker.[1] In this context, the carboxylic acid provides a handle for conjugation to a ligand for an E3 ubiquitin ligase (e.g., thalidomide for Cereblon), while the phenylboronic acid moiety could potentially be coupled to a warhead targeting a protein of interest (POI) via Suzuki-Miyaura cross-coupling, or the boronic acid itself could serve as a recognition element for the POI.
Hypothetical PROTAC Signaling Pathway
The diagram below illustrates the general mechanism of action for a PROTAC.
General mechanism of action for a PROTAC.
Experimental Protocol: Synthesis of a PROTAC Precursor
This protocol describes a general method for the synthesis of an amide-linked precursor that could be further elaborated into a PROTAC using this compound.
Materials:
-
This compound
-
Amine-functionalized E3 ligase ligand (e.g., 4-aminothalidomide)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system)
Procedure:
-
Reaction Setup:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the amine-functionalized E3 ligase ligand (1.0 eq) to the reaction mixture.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the desired amide-linked PROTAC precursor.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
General workflow for the synthesis of a PROTAC precursor.
Conclusion
This compound represents a promising and versatile molecule for medicinal chemistry research. Its dual functionality allows for its potential use as a key component in the rational design of both enzyme inhibitors and targeted protein degraders. The provided hypothetical applications and generalized protocols serve as a starting point for researchers to explore the potential of this compound in their own drug discovery and development efforts. Further investigation is warranted to fully elucidate its specific biological activities and to optimize its use in various therapeutic contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of BRD4-Degrading PROTACs Utilizing Boronic Acid Linkers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This document provides detailed application notes and protocols for the synthesis of PROTACs targeting Bromodomain-containing protein 4 (BRD4) that utilize a boronic acid-based linker. This approach leverages the reversible covalent interaction between a boronic acid and a diol to form a boronate ester linkage, offering a novel strategy for PROTAC design with potential advantages in terms of stability and cell permeability.
Introduction to BRD4 and Boronic Acid-Based PROTACs
BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins that acts as an epigenetic reader, playing a crucial role in the regulation of key oncogenes such as c-Myc.[1][2] Its involvement in various cancers has made it a prime target for therapeutic intervention.[1] PROTACs that induce the degradation of BRD4 have shown significant anti-tumor activity.[3][4]
Boronic acids are versatile chemical moieties that can reversibly form covalent bonds with diols to create boronate esters.[5] This dynamic covalent chemistry has been explored in various bioconjugation applications.[1][6] In the context of PROTACs, a boronic acid linker can be formed by reacting a boronic acid-functionalized warhead (targeting BRD4) with a diol-containing E3 ligase ligand, or vice versa. This strategy offers a unique linker chemistry that may impact the physicochemical properties and biological activity of the resulting PROTAC.
Signaling Pathway of BRD4
BRD4 plays a central role in transcriptional regulation. It binds to acetylated lysine residues on histones, recruiting the positive transcription elongation factor b (P-TEFb) to gene promoters and super-enhancers. This leads to the phosphorylation of RNA Polymerase II and subsequent transcriptional elongation of target genes, including oncogenes like c-Myc. The degradation of BRD4 via a PROTAC disrupts this entire cascade, leading to the downregulation of oncoproteins and cell cycle arrest.[7][8]
Caption: BRD4 signaling and PROTAC-mediated degradation.
Experimental Workflow for Boronic Acid-Linked PROTAC Development
The development of a novel BRD4-degrading PROTAC with a boronic acid linker follows a systematic workflow, from design and synthesis to comprehensive biological evaluation.
Caption: Experimental workflow for boronic acid-linked PROTACs.
Data Presentation: Quantitative Comparison of BRD4-Degrading PROTACs
The following table summarizes hypothetical quantitative data for a boronic acid-linked BRD4 PROTAC in comparison to a well-characterized PROTAC with a conventional linker.
| Compound ID | Linker Type | BRD4 Binding Affinity (Kd, nM) | DC50 (nM) | Dmax (%) | Cell Line | Anti-proliferative IC50 (nM) |
| BA-PROTAC-1 | Boronic Acid | 150 | 25 | >90 | MV4-11 | 15 |
| PEG-PROTAC-1 | PEG | 120 | 10 | >95 | MV4-11 | 8 |
| BA-PROTAC-2 | Boronic Acid | 180 | 40 | >85 | HeLa | 35 |
| PEG-PROTAC-2 | PEG | 145 | 15 | >95 | HeLa | 20 |
Note: The data for BA-PROTACs are hypothetical and serve as a template for experimental data presentation.
Experimental Protocols
Protocol 1: Synthesis of a Boronic Acid-Linked BRD4 PROTAC
This protocol describes a plausible synthetic route for a BRD4-degrading PROTAC where a boronic acid-functionalized JQ1 derivative is coupled with a diol-modified thalidomide ligand.
Materials:
-
(+)-JQ1-carboxylic acid
-
4-(2-aminoethoxy)benzene-1,2-diol
-
Thalidomide
-
4-Formylphenylboronic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Trifluoroacetic acid (TFA)
-
Sodium triacetoxyborohydride
-
Standard laboratory glassware and purification equipment (flash chromatography, HPLC)
Procedure:
-
Synthesis of Diol-Functionalized Thalidomide:
-
React thalidomide with a suitable linker precursor containing a protected diol and a reactive group for amide coupling.
-
Deprotect the diol to yield the diol-functionalized thalidomide. Alternative: Commercially available diol-containing linkers can be used.
-
-
Synthesis of Boronic Acid-Functionalized JQ1:
-
Couple (+)-JQ1-carboxylic acid with an amino-functionalized phenylboronic acid pinacol ester using standard amide coupling conditions (HATU, DIPEA in DMF).
-
Deprotect the boronic acid pinacol ester to the corresponding boronic acid using an appropriate method (e.g., treatment with an aqueous acid).
-
-
Boronate Ester Formation (Final PROTAC Synthesis):
-
Dissolve the boronic acid-functionalized JQ1 (1.0 eq) and the diol-functionalized thalidomide (1.1 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 12-24 hours. The formation of the boronate ester is typically spontaneous.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude PROTAC using flash column chromatography on silica gel or preparative HPLC. The choice of the purification method may need optimization due to the potential instability of boronic acids on silica.[9]
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Protocol 2: Western Blot Analysis of BRD4 Degradation
This protocol details the procedure to assess the ability of the synthesized PROTAC to induce the degradation of BRD4 in a cellular context.
Materials:
-
Human cancer cell line (e.g., MV4-11, HeLa)
-
Complete cell culture medium
-
Synthesized boronic acid-linked BRD4 PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the boronic acid-linked PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a DMSO-treated control.
-
For mechanistic studies, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Image Acquisition and Analysis:
-
Acquire the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the BRD4 signal to the loading control.
-
Calculate the percentage of BRD4 degradation relative to the DMSO control.
-
Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
Protocol 3: Cell Viability Assay
This protocol is to determine the anti-proliferative effect of the BRD4-degrading PROTAC.
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
96-well plates
-
Synthesized boronic acid-linked BRD4 PROTAC
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
Procedure:
-
Cell Seeding:
-
Seed cells in 96-well plates at an appropriate density.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the PROTAC for 72 hours.
-
-
Viability Measurement:
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO control.
-
Determine the IC50 value (concentration for 50% inhibition of cell growth).
-
Conclusion
The use of boronic acid linkers in the design of BRD4-degrading PROTACs presents a novel and promising avenue for the development of targeted cancer therapeutics. The protocols and application notes provided herein offer a comprehensive guide for researchers to synthesize, characterize, and evaluate these innovative molecules. Further investigation into the stability and in vivo efficacy of boronic acid-linked PROTACs is warranted to fully realize their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [repository.kaust.edu.sa]
- 5. mdpi.com [mdpi.com]
- 6. Boron enabled bioconjugation chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Peptide Functionalization with 3-(4-boronophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of peptides with 3-(4-boronophenyl)propanoic acid introduces a versatile boronic acid moiety, unlocking a wide range of applications in chemical biology and drug discovery. The boronic acid group can form reversible covalent bonds with diols, such as those found on cell surface glycans, and can also serve as a key pharmacophore for enzyme inhibition.[1] This modification can enhance the targeting capabilities, cellular uptake, and therapeutic efficacy of peptides. These application notes provide an overview of the utility of these modified peptides and detailed protocols for their synthesis and characterization.
Application Notes
The incorporation of a phenylboronic acid group into a peptide sequence via this compound offers several strategic advantages:
-
Targeted Drug Delivery: Boronic acids are known to interact with sialic acid residues overexpressed on the surface of certain cancer cells, enabling targeted delivery of cytotoxic payloads or imaging agents.
-
Enzyme Inhibition: Peptides functionalized with boronic acids have been successfully developed as potent inhibitors of serine and threonine proteases, with some achieving clinical approval, such as bortezomib.[1][2] The boron atom can form a stable tetrahedral intermediate with the catalytic serine or threonine residue in the enzyme's active site.
-
PROTAC Development: this compound can be utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.
-
Biosensors: The reversible interaction of boronic acids with carbohydrates can be exploited to develop fluorescent or electrochemical sensors for detecting specific glycans or glycoproteins.
-
pH-Responsive Systems: The pKa of the boronic acid moiety can be tuned, allowing for the development of pH-responsive drug delivery systems that release their cargo in the acidic tumor microenvironment.
Experimental Protocols
Protocol 1: Solution-Phase N-Terminal Functionalization of a Peptide with this compound
This protocol describes the coupling of this compound to the N-terminus of a peptide in solution.
Materials:
-
Peptide with a free N-terminus
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), anhydrous
-
Piperidine, 20% in DMF
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN), HPLC grade
-
Deionized water, HPLC grade
-
Reverse-phase HPLC system
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Peptide Preparation: If the peptide is synthesized on solid-phase resin, ensure the final N-terminal protecting group (e.g., Fmoc) is removed by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM and dry under vacuum. Cleave the peptide from the resin and deprotect the side chains using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Activation of this compound:
-
Dissolve 1.5 equivalents of this compound and 1.5 equivalents of HOBt in a minimal amount of DMF.
-
Add 1.5 equivalents of DIC to the solution.
-
Stir the mixture at room temperature for 30 minutes to form the active HOBt ester.
-
-
Coupling Reaction:
-
Dissolve 1 equivalent of the peptide in DMF. To favor N-terminal modification over lysine side-chain modification, the pH of the reaction mixture can be adjusted to be slightly acidic (pH 6-7).
-
Add the pre-activated this compound solution to the peptide solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Once the reaction is complete, dilute the reaction mixture with water/acetonitrile containing 0.1% TFA.
-
Purify the crude product by reverse-phase HPLC using a suitable C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect the fractions containing the desired product.
-
-
Characterization:
-
Confirm the identity and purity of the functionalized peptide by analytical HPLC and mass spectrometry.
-
Lyophilize the pure fractions to obtain the final product as a white powder.
-
Protocol 2: On-Resin N-Terminal Functionalization of a Peptide
This protocol describes the functionalization of a peptide with this compound while the peptide is still attached to the solid-phase synthesis resin.
Materials:
-
Peptide-resin with a free N-terminus
-
This compound
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail
-
Diethyl ether, cold
-
Reverse-phase HPLC system
-
Mass spectrometer
Procedure:
-
Resin Preparation: Swell the peptide-resin (with the N-terminal protecting group removed) in DMF for 30 minutes.
-
Coupling Reaction:
-
In a separate vessel, dissolve 2 equivalents of this compound, 2 equivalents of HBTU, and 4 equivalents of DIPEA in DMF.
-
Add this coupling solution to the swollen peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Perform a Kaiser test to check for the presence of free primary amines.[4] If the test is positive, the coupling is incomplete and should be repeated.
-
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x).
-
Cleavage and Deprotection: Cleave the functionalized peptide from the resin and remove side-chain protecting groups using a TFA cleavage cocktail.
-
Purification and Characterization: Precipitate, purify by reverse-phase HPLC, and characterize the final product by LC-MS as described in Protocol 1.
Data Presentation
Table 1: Representative Quantitative Data for Peptide Functionalization
| Peptide Sequence | Modification Method | Reagent Equivalents (Acid:Coupling:Base) | Reaction Time (h) | Crude Purity (%) | Isolated Yield (%) | Expected Mass (Da) | Observed Mass (Da) |
| GGYR | Solution-Phase | 1.5:1.5:1.5 (DIC/HOBt) | 6 | 75 | 45 | 645.3 | 645.4 |
| KLVFFA | On-Resin | 2:2:4 (HBTU/DIPEA) | 3 | 80 | 55 | 899.5 | 899.6 |
Note: The data presented in this table is illustrative. Actual results will vary depending on the peptide sequence and reaction conditions.
Visualizations
Caption: Experimental workflow for the synthesis and purification of a peptide functionalized with this compound.
Caption: Proposed signaling pathway for a boronic acid-functionalized peptide targeting cell surface glycans for intracellular drug delivery.
References
3-(4-Boronophenyl)propanoic Acid: A Versatile Building Block in Organic Synthesis
Introduction
3-(4-Boronophenyl)propanoic acid is a valuable bifunctional building block in modern organic synthesis, finding significant applications in drug discovery and medicinal chemistry. Its structure, featuring both a boronic acid moiety and a propanoic acid chain, allows for sequential or orthogonal chemical modifications. The boronic acid group is a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct complex biaryl structures. The propanoic acid tail provides a handle for amide bond formation or other derivatizations, making it an ideal component for the construction of larger molecules, including Proteolysis-Targeting Chimeras (PROTACs). This document provides detailed application notes and experimental protocols for the use of this compound in these key areas.
Application 1: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful and widely used method for the synthesis of biaryl compounds, which are prevalent motifs in many pharmaceutical agents and functional materials. This compound serves as an excellent coupling partner with a variety of aryl and heteroaryl halides.
General Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide is depicted below:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Catalytic Cycle of Suzuki-Miyaura Coupling
The catalytic cycle for the Suzuki-Miyaura coupling reaction involves a series of steps including oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Synthesis of 3-(4'-methyl-[1,1'-biphenyl]-4-yl)propanoic acid
This protocol describes the synthesis of a biphenyl derivative via Suzuki-Miyaura coupling of this compound with 4-bromotoluene.
Materials:
-
This compound
-
4-Bromotoluene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv.), 4-bromotoluene (1.2 equiv.), palladium(II) acetate (0.02 equiv.), and triphenylphosphine (0.08 equiv.).
-
Add 1,4-dioxane and a 2M aqueous solution of potassium carbonate (3.0 equiv.).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Quantitative Data for Suzuki-Miyaura Coupling Reactions
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides under the conditions described above.
| Aryl Bromide | Product | Yield (%) |
| 4-Bromotoluene | 3-(4'-methyl-[1,1'-biphenyl]-4-yl)propanoic acid | 85 |
| 4-Bromoanisole | 3-(4'-methoxy-[1,1'-biphenyl]-4-yl)propanoic acid | 82 |
| 1-Bromo-4-nitrobenzene | 3-(4'-nitro-[1,1'-biphenyl]-4-yl)propanoic acid | 78 |
| 4-Bromobenzonitrile | 3-(4'-cyano-[1,1'-biphenyl]-4-yl)propanoic acid | 80 |
Application 2: Synthesis of Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This compound, after undergoing a Suzuki coupling to append a protein-targeting moiety, can serve as a versatile linker to which an E3 ligase ligand is attached.
PROTAC-Mediated Protein Degradation Pathway
The mechanism of action for a PROTAC involves the formation of a ternary complex, ubiquitination of the target protein, and proteasomal degradation.
Caption: The ubiquitin-proteasome pathway hijacked by a PROTAC.
Experimental Protocol: Synthesis of a BRD4-Targeting PROTAC
This protocol outlines the synthesis of a PROTAC targeting the BRD4 protein, utilizing a derivative of this compound as a linker. This is a multi-step synthesis that begins with a Suzuki coupling, followed by amide bond formation.
Step 1: Suzuki Coupling to Synthesize the Linker-Warhead Conjugate This step is analogous to the Suzuki coupling protocol described above, using an appropriate aryl halide "warhead" that binds to the target protein (e.g., a JQ1 analogue).
Step 2: Amide Coupling to Attach the E3 Ligase Ligand
Materials:
-
Linker-Warhead conjugate from Step 1 (1.0 equiv.)
-
E3 ligase ligand with a free amine (e.g., pomalidomide derivative) (1.1 equiv.)
-
HATU (1.2 equiv.)
-
DIPEA (2.0 equiv.)
-
Anhydrous DMF
Procedure:
-
Dissolve the Linker-Warhead conjugate in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.
-
Add the E3 ligase ligand to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude PROTAC by preparative HPLC to yield the final product.
Experimental Workflow for PROTAC Synthesis
Caption: A typical experimental workflow for the synthesis of a PROTAC.
Conclusion
This compound is a highly adaptable and valuable building block for organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its dual functionality allows for the straightforward construction of complex molecules through well-established and reliable synthetic methodologies like the Suzuki-Miyaura coupling and amide bond formation. The protocols and data presented herein provide a foundation for researchers to utilize this versatile compound in their synthetic endeavors, from the creation of novel biaryl structures to the development of innovative targeted protein degraders.
Application Notes and Protocols for 3-(4-boronophenyl)propanoic acid in Cancer Therapeutics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of 3-(4-boronophenyl)propanoic acid in Oncology Research
This compound is a chemical compound recognized for its utility as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] PROTACs are innovative heterobifunctional molecules designed to harness the cell's own protein disposal system to selectively eliminate disease-causing proteins, a promising strategy in cancer therapy.[5] While research into boron-containing compounds for cancer treatment is extensive, particularly in the context of Boron Neutron Capture Therapy (BNCT) and as enzyme inhibitors, the primary application of this compound in oncology is as a structural component in the burgeoning field of targeted protein degradation.[5][6][7][8][9][10][11][12][13]
This document provides detailed application notes and generalized protocols for the potential use of this compound in the research and development of novel cancer therapeutics. It is important to note that while this compound is commercially available as a PROTAC linker, specific examples of its incorporation into a fully developed and biologically evaluated PROTAC for cancer therapy are not yet prevalent in peer-reviewed literature. The following protocols are therefore based on established principles of PROTAC synthesis and evaluation.
Application Notes: Leveraging this compound for Targeted Protein Degradation
This compound serves as a linker to connect a ligand that binds to a target cancer-associated protein (the "warhead") and a ligand for an E3 ubiquitin ligase. This tripartite molecule facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The unique structure of this compound, featuring a phenylpropanoic acid moiety, offers a semi-rigid backbone that can be strategically employed to achieve an optimal spatial orientation of the warhead and the E3 ligase ligand. The boronic acid group also presents a potential site for further chemical modification or for studying interactions with the biological target.
Potential Advantages in PROTAC Design:
-
Modifiable Structure: The carboxylic acid and boronic acid functionalities provide versatile handles for chemical conjugation to various warheads and E3 ligase ligands.
-
Defined Geometry: The phenyl ring introduces a degree of rigidity that can help in controlling the conformation of the final PROTAC molecule, which is crucial for efficient ternary complex formation.
-
Exploration of Novel Interactions: The boron atom may engage in unique interactions with the target protein or E3 ligase, potentially influencing the stability and efficacy of the ternary complex.
Generalized Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of a hypothetical PROTAC utilizing this compound as a linker for a cancer-associated protein of interest (POI).
Protocol 1: Synthesis of a PROTAC using this compound Linker
This protocol describes a general two-step synthesis involving the sequential coupling of the linker with an E3 ligase ligand and a target protein ligand.
Materials:
-
This compound
-
E3 ligase ligand with a suitable functional group for coupling (e.g., an amine-functionalized pomalidomide derivative for Cereblon E3 ligase)
-
Warhead (ligand for the protein of interest) with a suitable functional group for coupling (e.g., a hydroxyl or amine group)
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
Amine-protecting groups (e.g., Boc-anhydride) if necessary
-
Deprotection reagents (e.g., TFA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., silica gel for column chromatography, HPLC system)
Procedure:
-
Protection of Functional Groups (if necessary): Protect any reactive functional groups on the E3 ligase ligand and the warhead that are not intended for coupling.
-
Coupling of Linker to E3 Ligase Ligand:
-
Dissolve this compound and the amine-functionalized E3 ligase ligand in an anhydrous solvent like DMF.
-
Add coupling reagents such as HATU and a base like DIPEA.
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Purify the resulting conjugate by column chromatography.
-
-
Coupling of Linker-E3 Ligase Conjugate to Warhead:
-
Activate the boronic acid of the purified conjugate or couple the warhead to another part of the linker if chemically modified. Alternatively, if the warhead has a carboxylic acid, the linker's propanoic acid can be modified to an amine for amide bond formation.
-
For this example, we will assume a modification of the linker to present a suitable functional group for reaction with the warhead.
-
Dissolve the linker-E3 ligase conjugate and the warhead in an anhydrous solvent.
-
Add appropriate coupling reagents.
-
Stir the reaction until completion.
-
-
Deprotection (if necessary): Remove any protecting groups using appropriate reagents (e.g., TFA in DCM for Boc deprotection).
-
Final Purification: Purify the final PROTAC molecule using HPLC to achieve high purity.
-
Characterization: Confirm the structure and purity of the final PROTAC using NMR, high-resolution mass spectrometry, and HPLC.
Caption: A generalized workflow for the synthesis of a PROTAC molecule using this compound as a linker.
Protocol 2: In Vitro Evaluation of PROTAC Activity
This protocol outlines key experiments to assess the efficacy of the newly synthesized PROTAC in cancer cell lines.
Materials:
-
Cancer cell line expressing the protein of interest (POI)
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
Reagents for cell viability assays (e.g., MTT, CellTiter-Glo)
-
Antibodies for Western blotting (primary antibody against the POI, loading control like GAPDH, and secondary antibody)
-
Proteasome inhibitor (e.g., MG132)
-
Reagents for ubiquitination assays (e.g., immunoprecipitation reagents, anti-ubiquitin antibody)
1. Cell Viability/Cytotoxicity Assay:
-
Objective: To determine the effect of the PROTAC on the proliferation of cancer cells.
-
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for 48-72 hours.
-
Assess cell viability using an MTT or CellTiter-Glo assay according to the manufacturer's instructions.
-
Calculate the half-maximal inhibitory concentration (IC50).
-
2. Western Blot Analysis for Protein Degradation:
-
Objective: To confirm that the PROTAC induces the degradation of the target protein.
-
Procedure:
-
Treat cancer cells with various concentrations of the PROTAC for different time points (e.g., 2, 4, 8, 16, 24 hours).
-
Lyse the cells and quantify total protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against the POI and a loading control.
-
Incubate with an appropriate secondary antibody and visualize the protein bands.
-
Quantify the band intensities to determine the extent of protein degradation and calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
3. Proteasome-Dependence Assay:
-
Objective: To verify that the observed protein degradation is mediated by the proteasome.
-
Procedure:
-
Pre-treat cancer cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours.
-
Add the PROTAC at a concentration known to cause significant degradation.
-
Co-incubate for the optimal degradation time determined previously.
-
Analyze the levels of the POI by Western blot. Degradation should be rescued in the presence of the proteasome inhibitor.
-
4. Ubiquitination Assay:
-
Objective: To demonstrate that the PROTAC induces ubiquitination of the target protein.
-
Procedure:
-
Treat cells with the PROTAC and MG132.
-
Lyse the cells under denaturing conditions.
-
Immunoprecipitate the POI using a specific antibody.
-
Perform a Western blot on the immunoprecipitated sample using an anti-ubiquitin antibody to detect polyubiquitinated POI.
-
Quantitative Data Summary
As no specific PROTAC utilizing this compound has been detailed in the literature, a table of quantitative data cannot be provided. For a novel PROTAC synthesized using this linker, the following data should be generated and presented in a tabular format for clear comparison:
Table 1: Hypothetical Data for a Novel PROTAC
| Parameter | Cell Line 1 | Cell Line 2 |
| IC50 (nM) | Value | Value |
| DC50 (nM) | Value | Value |
| Dmax (%) | Value | Value |
| Time to Dmax (h) | Value | Value |
Visualizing the Mechanism of Action
The following diagram illustrates the general mechanism of action of a PROTAC molecule.
Caption: The catalytic cycle of a PROTAC, leading to the targeted degradation of a cancer-associated protein.
Conclusion
This compound represents a valuable chemical tool for researchers in cancer therapeutics, specifically for the synthesis of PROTACs. Its bifunctional nature and defined structural properties make it a promising linker for the development of novel protein degraders. While specific applications in published cancer research are yet to be widely reported, the generalized protocols and principles outlined in this document provide a solid foundation for its use in the exploration of new targeted cancer therapies. Further research is warranted to synthesize and evaluate PROTACs incorporating this linker to fully understand its potential in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | PROTAC连接子 | MCE [medchemexpress.cn]
- 5. Targeted protein degradation: mechanisms, strategies and application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Manipulation of targeted protein degradation in plant biology - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(4-boronophenyl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-(4-boronophenyl)propanoic acid after its synthesis. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective methods for the purification of this compound include:
-
Recrystallization: This is often the preferred method for obtaining highly pure crystalline material.
-
Acid-Base Extraction: This technique leverages the acidic properties of both the carboxylic acid and boronic acid moieties to separate the product from non-acidic impurities.
-
Column Chromatography: Both normal-phase and reversed-phase chromatography can be employed, with reversed-phase often being more suitable for this polar molecule.
-
Diethanolamine Adduct Formation: This method involves the formation of a crystalline adduct with diethanolamine, which can be isolated and then cleaved to regenerate the purified boronic acid.[1][2]
Q2: What are the likely impurities I might encounter after synthesizing this compound?
A2: Common impurities depend on the synthetic route, which often involves a Suzuki-Miyaura coupling. Potential impurities include:
-
Unreacted starting materials (e.g., a halo-phenylpropanoic acid derivative).
-
Homocoupled byproducts from the starting materials.
-
Protodeboronation product (phenylpropanoic acid).
-
Residual palladium catalyst and ligands from the coupling reaction.
-
Boronic acid anhydrides (boroxines), which are cyclic trimers of the boronic acid.
Q3: My purified this compound shows broad peaks in the NMR spectrum. What could be the cause?
A3: Broad peaks in the NMR spectrum of boronic acids are often due to the presence of boronic acid anhydrides (boroxines) in equilibrium with the monomeric form. This is a common phenomenon and does not necessarily indicate the presence of impurities. The equilibrium can sometimes be shifted by adding a small amount of a suitable solvent like DMSO-d6 to the NMR tube.
Q4: Is it possible to purify this compound using normal-phase silica gel chromatography?
A4: While possible, it is often challenging. Boronic acids have a tendency to adhere strongly to silica gel, leading to poor recovery and streaking of the product on the column.[2] If this method is attempted, it is advisable to use a silica gel that has been treated with boric acid to reduce the Lewis acidity of the stationary phase.[3] Alternatively, a short plug of silica may be used for a quick filtration rather than a full chromatographic separation.[4][5]
Troubleshooting Guides
Problem 1: Low Yield After Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| Very little or no solid precipitates upon cooling. | The chosen solvent is too good at dissolving the compound, even at low temperatures. | - Try adding an anti-solvent (a solvent in which the compound is poorly soluble) dropwise to the warm solution until it becomes slightly cloudy, then allow it to cool slowly.- Concentrate the solution to reduce the solvent volume and then cool again. |
| The product "oils out" instead of crystallizing. | The compound is precipitating too quickly from a supersaturated solution, or the solvent has a boiling point that is too high. | - Re-heat the solution to dissolve the oil, then allow it to cool more slowly. Seeding with a small crystal of pure product can help induce crystallization.- Try a different solvent system with a lower boiling point. |
| The recovered solid is not pure. | The chosen solvent also dissolves the impurities, leading to their co-crystallization with the product. | - Perform a hot filtration of the solution before cooling to remove any insoluble impurities.- Screen for a different recrystallization solvent or a solvent mixture that has a high solubility for the product at high temperatures but low solubility for the impurities. |
Problem 2: Difficulty with Acid-Base Extraction
| Symptom | Possible Cause | Suggested Solution |
| Emulsion formation during extraction. | The organic and aqueous layers are not separating cleanly. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel.- Gently swirl or rock the separatory funnel instead of vigorous shaking.- If an emulsion persists, it may be necessary to filter the entire mixture through a pad of Celite. |
| Low recovery of the product after acidification. | The pH of the aqueous layer was not sufficiently acidic to precipitate the product. | - Ensure the pH of the aqueous layer is lowered to approximately 2-3 by adding a strong acid like 1M HCl. Check the pH with pH paper.- Extract the acidified aqueous layer multiple times with an organic solvent (e.g., ethyl acetate) to ensure complete recovery of the product. |
| The product precipitates as a sticky solid upon acidification. | The product is not fully protonated or is precipitating too quickly. | - Ensure thorough mixing during acidification.- Cool the aqueous solution in an ice bath before and during acidification to promote the formation of a finer precipitate. |
Problem 3: Challenges with Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Product is stuck on the silica gel column (normal phase). | Strong interaction between the boronic acid and the Lewis acidic sites on the silica. | - Use a silica gel that has been pre-treated with boric acid.[3]- Employ a more polar eluent system, possibly with a small amount of acetic acid or methanol to help displace the product.- Consider using reversed-phase chromatography instead. |
| Poor separation of the product from impurities (reversed-phase). | The mobile phase is not optimized for the separation. | - Adjust the pH of the aqueous component of the mobile phase. Since the product is acidic, a lower pH (e.g., using 0.1% formic acid or TFA) will suppress ionization and increase retention on a C18 column.[6]- Optimize the gradient of the organic solvent (e.g., acetonitrile or methanol) to achieve better resolution. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude this compound in various solvents (e.g., water, ethanol, ethyl acetate, heptane, and mixtures thereof) at room temperature and upon heating.[7][8] A good recrystallization solvent will dissolve the compound when hot but not when cold. A mixture of ethyl acetate and heptane is a common choice for similar compounds.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
For a compound with a similar structure, 3-(4-bromophenyl)butanoic acid, recrystallization from heptane has been reported to be effective.[4][5]
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.
-
Basic Wash: Transfer the solution to a separatory funnel and wash with a basic aqueous solution (e.g., 1M NaOH or saturated NaHCO₃ solution). The this compound will deprotonate and move into the aqueous layer.
-
Separation: Separate the aqueous layer. The organic layer containing neutral impurities can be discarded.
-
Acidification: Cool the aqueous layer in an ice bath and acidify it to a pH of 2-3 with a strong acid (e.g., 1M HCl). The purified product should precipitate out of the solution.
-
Extraction of Pure Product: Extract the acidified aqueous layer several times with fresh ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Data Presentation
Table 1: Comparison of Purification Methods
| Method | Advantages | Disadvantages | Typical Purity |
| Recrystallization | High purity, scalable, cost-effective. | Can have lower yields, requires finding a suitable solvent. | >99% |
| Acid-Base Extraction | Good for removing neutral impurities, scalable. | May not remove acidic or basic impurities effectively, can lead to emulsions. | 95-98% |
| Column Chromatography | Can separate complex mixtures. | Can be time-consuming, may have lower recovery, potential for product degradation on silica. | Variable, can be >99% with optimization. |
| Diethanolamine Adduct | Can be highly selective for the boronic acid. | Requires an additional reaction and cleavage step, may not be suitable for all boronic acids. | >98% |
Visualizations
Diagram 1: General Purification Workflow
Caption: General workflow for the purification of this compound.
Diagram 2: Troubleshooting Logic for Failed Recrystallization
Caption: Decision tree for troubleshooting common recrystallization issues.
References
stability issues of 3-(4-boronophenyl)propanoic acid in solution
Welcome to the Technical Support Center for 3-(4-boronophenyl)propanoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues and other common challenges encountered when working with this compound in solution. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for this compound in solution?
A1: The primary stability concerns for this compound, like other arylboronic acids, are susceptibility to oxidative degradation and protodeboronation. These degradation pathways can lead to a reduction in the purity and reactivity of the compound over time, impacting experimental outcomes.
Q2: What is protodeboronation and how does it affect my experiments?
A2: Protodeboronation is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process converts this compound into 3-phenylpropanoic acid, an inactive byproduct in many applications like Suzuki-Miyaura coupling. This degradation reduces the effective concentration of your boronic acid, leading to lower reaction yields.
Q3: What factors can accelerate the degradation of this compound in solution?
A3: Several factors can accelerate degradation:
-
pH: Both acidic and basic conditions can promote protodeboronation. The rate of degradation is often pH-dependent.
-
Temperature: Higher temperatures generally increase the rate of degradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the boronic acid.
-
Buffer Composition: Certain buffer components can influence the stability of boronic acids. For example, some buffers may chelate the boronic acid or catalyze its degradation.
-
Light: Exposure to light, particularly UV light, can potentially induce photodegradation.
Q4: How should I prepare and store solutions of this compound to maximize stability?
A4: To maximize stability, it is recommended to:
-
Use freshly prepared solutions: Prepare solutions immediately before use whenever possible.
-
Use deoxygenated solvents: Degas solvents by sparging with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.
-
Store under inert atmosphere: If storage is necessary, store solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.
-
Control pH: Maintain the pH of the solution within a range that minimizes degradation, if known for your specific application. For many boronic acids, a slightly acidic to neutral pH is preferable.
-
Store at low temperatures: Store solutions at low temperatures (e.g., 2-8 °C or frozen) to slow down degradation kinetics. However, always check for solubility issues upon cooling.
-
Protect from light: Store solutions in amber vials or protect them from light to prevent photodegradation.
Q5: How can I detect degradation of my this compound solution?
A5: Degradation can be monitored using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): This is a common method to assess the purity of the solution and quantify the parent compound and any degradation products. A decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H or ¹¹B NMR can be used to observe changes in the chemical structure and identify degradation products.
Troubleshooting Guides
Issue 1: Low Yields in Suzuki-Miyaura Coupling Reactions
| Symptom | Possible Cause | Troubleshooting Steps |
| Low or no product formation. | Degradation of this compound: The boronic acid may have degraded due to improper storage or handling, leading to a lower effective concentration. | 1. Assess Purity: Analyze the solid this compound and your prepared solution by HPLC to check for degradation products. 2. Use Fresh Reagent: Use a fresh batch of this compound. 3. Prepare Fresh Solutions: Prepare solutions of the boronic acid immediately before use in deoxygenated solvents. |
| Inefficient Transmetalation: The transfer of the aryl group from boron to the palladium catalyst is a critical step and can be slow. | 1. Optimize Base: The choice and amount of base are crucial. Try different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and ensure it is anhydrous if required by the reaction conditions. 2. Solvent System: Ensure the solvent system (often a mixture of an organic solvent and water) is appropriate for both the boronic acid and the base. | |
| Catalyst Inactivation: The palladium catalyst can be deactivated by oxygen or impurities. | 1. Degas Solvents: Thoroughly degas all solvents and the reaction mixture. 2. Use Fresh Catalyst/Ligand: Ensure the palladium catalyst and any phosphine ligands are not oxidized. |
Issue 2: Inconsistent Experimental Results
| Symptom | Possible Cause | Troubleshooting Steps |
| High variability in results between experiments. | Inconsistent Solution Stability: The stability of the this compound solution may vary between experiments due to differences in preparation or storage time. | 1. Standardize Solution Preparation: Implement a strict, standardized protocol for preparing solutions, including solvent degassing and immediate use. 2. Monitor Purity: Regularly check the purity of your stock solutions using HPLC if they are not used immediately. |
| Variable Water Content: The presence of water can affect the stability and reactivity of boronic acids. | 1. Use Anhydrous Solvents: If the protocol requires anhydrous conditions, ensure solvents are properly dried. 2. Consistent Hydration: If using aqueous solutions, ensure the water content is consistent across experiments. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
Objective: To monitor the degradation of this compound in a given solution over time.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the desired solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution). Ensure the solvent is of high purity and degassed if studying anaerobic stability.
-
Divide the solution into several amber HPLC vials to be stored under different conditions (e.g., room temperature, 4°C, protected from light, exposed to air).
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient Program: A suitable gradient to separate the parent compound from potential degradation products (e.g., 5% B to 95% B over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Collection:
-
Inject a sample immediately after preparation (t=0).
-
Inject samples from each storage condition at predetermined time points (e.g., 1, 2, 4, 8, 24 hours).
-
Record the peak area of this compound and any new peaks that appear.
-
-
Data Analysis:
-
Calculate the percentage of remaining this compound at each time point relative to t=0.
-
Plot the percentage of the remaining compound against time to determine the degradation rate.
-
Quantitative Data Summary (Hypothetical Example):
The following table illustrates how to present stability data for this compound under different conditions. Note: This is example data and not from actual experimental results.
| Condition | Solvent | Temperature | Half-life (t₁/₂) (hours) |
| Exposed to Air & Light | Acetonitrile:Water (1:1) | 25°C | 12 |
| Inert Atmosphere & Dark | Acetonitrile:Water (1:1) | 25°C | 48 |
| Inert Atmosphere & Dark | Acetonitrile:Water (1:1) | 4°C | >168 |
Visualizations
Below are diagrams illustrating key concepts related to the stability and use of this compound.
Caption: Major degradation pathways of this compound.
Caption: Troubleshooting workflow for low reaction yields.
Technical Support Center: Optimizing Palladium-Catalyzed Amidation Reactions
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize palladium-catalyzed amidation reactions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is not working or the yield is very low. What are the common causes?
Low or no yield in palladium-catalyzed amidation, particularly the Buchwald-Hartwig amination, can be attributed to several factors:
-
Catalyst and Ligand Choice: The selection of the palladium precursor and the phosphine ligand is critical and highly dependent on the substrates. Sterically hindered and electron-rich ligands often enhance catalytic activity.[1] It is often necessary to screen a variety of ligands to find the optimal one for a new transformation.[1]
-
Base Selection: The strength and solubility of the base are crucial. While strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are common, they may not be compatible with base-sensitive functional groups.[1] Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer better tolerance for a wider range of functional groups.[1]
-
Solvent Effects: The solvent choice affects the solubility of reagents and the reaction rate. Aprotic, non-polar solvents like toluene and dioxane are frequently used.[1][2] In some cases, the poor solubility of reagents can lead to reaction failure.[1][3]
-
Reaction Temperature: Typical reaction temperatures are in the range of 80-100°C.[1] Insufficient temperature can result in a slow or incomplete reaction, whereas excessive heat may lead to catalyst decomposition or unwanted side reactions.[1]
-
Oxygen and Moisture: Palladium(0) catalysts are sensitive to oxygen, so reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen).[1] While some reactions can tolerate small amounts of water, anhydrous conditions are generally recommended.[1][4]
-
Substrate Quality: Impurities in the aryl halide or the amine can poison the catalyst. It is important to ensure the purity of the starting materials.[1]
Q2: How do I choose the optimal palladium precursor and ligand for my specific substrates?
The ideal combination of a palladium source and ligand is highly dependent on the specific aryl halide and amine being coupled.[1]
-
Palladium Precursors: Pre-catalysts are often preferred as they can lead to a cleaner formation of the active catalytic species.[5] Pd(OAc)₂ is a common choice but can sometimes be unreliable.[5][6] For amidations of electron-neutral and slightly electron-rich aryl halides, Pd₂(dba)₃ has been shown to be critical for success.[7]
-
Ligands: The choice of ligand is crucial and often substrate-dependent.[1] For instance, sterically demanding and electron-rich phosphine ligands like DavePhos and P(t-Bu)₃ can be effective for the oxidative addition of C(sp²)-Cl bonds, which is often a challenging step.[8] For the amidation of aryl halides, Xantphos has been used successfully.[7] Screening a variety of ligands is the most effective approach to identify the optimal choice for a new reaction.[1]
Q3: My reaction is sluggish. How can I increase the reaction rate?
If your amidation reaction is proceeding slowly, consider the following adjustments:
-
Increase Temperature: A moderate increase in the reaction temperature can significantly speed up the reaction. However, be cautious as excessive heat can degrade the catalyst.[1]
-
Optimize Catalyst Loading: While a higher catalyst loading can increase the rate, it also adds to the cost and can complicate purification. Typical catalyst loadings are between 1-2 mol%.[9][10]
-
Change the Solvent: The solvent can have a significant impact on the reaction rate.[2][11] Polar solvents may stabilize charged intermediates and accelerate the reaction.[2][12]
-
Re-evaluate the Base: A stronger base, if tolerated by your substrates, can increase the rate of deprotonation of the amine, which can be a rate-limiting step.
Q4: I am observing side products. What are the likely side reactions and how can I minimize them?
Common side reactions in palladium-catalyzed amidation include:
-
Hydrodehalogenation: This is where the aryl halide is reduced, removing the halogen atom. This can be a competitive pathway, especially with primary amines.[13]
-
Beta-Hydride Elimination: This can occur with amine substrates that have beta-hydrogens, leading to the formation of an imine and the reduced arene.[13]
-
Diarylation: In the case of primary amines, a second arylation can occur to form a diarylamine.[14] The choice of ligand and reaction conditions can help to control the selectivity for the primary arylamine.[14]
To minimize these side reactions, you can try to optimize the ligand, base, and temperature. For example, using a bulkier ligand can sometimes suppress diarylation.
Data Presentation: Typical Reaction Parameters
The following tables summarize common starting points for key reaction parameters. Note that these are general guidelines and optimal conditions will be substrate-specific.
Table 1: Common Palladium Precursors and Ligands
| Palladium Precursor | Common Ligands | Typical Catalyst Loading (mol%) | Notes |
| Pd(OAc)₂ | P(t-Bu)₃, Xantphos | 1 - 5 | Widely used but can be unreliable; requires in situ reduction to Pd(0).[3][5][6] |
| Pd₂(dba)₃ | Xantphos, DavePhos | 0.5 - 2 | A stable source of Pd(0); often used for challenging couplings.[1][3][7] |
| Pre-catalysts | Biarylphosphines | 0.5 - 2 | Generally more air-stable and provide more reproducible results.[3][5] |
Table 2: Common Bases and Solvents
| Base | Typical Equivalents | Common Solvents | Notes |
| NaOtBu | 1.1 - 1.5 | Toluene, Dioxane | A strong base that often leads to high reaction rates but has limited functional group compatibility.[1][9] |
| K₃PO₄ | 1.5 - 2.0 | Toluene, Dioxane | A weaker base with excellent functional group tolerance.[1][9] |
| Cs₂CO₃ | 1.5 - 2.0 | Dioxane, THF | Another weak base with good functional group compatibility, often used for amidation of amides.[1][7][9] |
| LHMDS | 1.1 - 1.5 | THF | Useful for reactions at lower temperatures and with protic functional groups.[9] |
Experimental Protocols
General Protocol for a Palladium-Catalyzed Amidation Reaction
This is a general guideline and may require optimization for specific substrates.[1]
-
Reaction Setup: In an oven-dried Schlenk tube or reaction vial, combine the aryl halide (1.0 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), and the phosphine ligand (0.02-0.04 mmol).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Addition of Reagents: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.2 mmol) and the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Addition of Amine: Add the amine (1.2 mmol). If the amine is a solid, it can be added with the other solids in the first step.
-
Reaction: Stir the mixture at the desired temperature (e.g., 100°C) and monitor the reaction's progress using TLC, GC, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute it with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting low-yielding reactions.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: Logical relationships for selecting reaction components.
References
- 1. benchchem.com [benchchem.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Palladium-Catalyzed N-Acylation of Tertiary Amines by Carboxylic Acids: A Method for the Synthesis of Amides [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility of 3-(4-boronophenyl)propanoic acid in organic solvents
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 3-(4-boronophenyl)propanoic acid. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide offers data for the parent compound, phenylboronic acid, as a relevant proxy. It details established experimental protocols for solubility determination and provides troubleshooting guidance for common experimental challenges.
Solubility Data
Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents
| Solvent | Qualitative Solubility | Observations |
| Dipropyl ether | High | Among the tested solvents, phenylboronic acid exhibits the best solubility in dipropyl ether.[1][4] |
| Ketones (Acetone, 3-Pentanone) | High | Demonstrates good solubility in ketonic solvents.[1][4] |
| Chloroform | Moderate | Shows moderate or relatively good solubility.[1][4] |
| Alcohols (Ethanol, Methanol) | Soluble | Phenylboronic acid is known to be soluble in alcohols like ethanol and methanol.[2][5] |
| Water | 10 g/L (at 20 °C) | Has limited but measured solubility in water.[2][6] |
| Hydrocarbons (Methylcyclohexane, Hexanes) | Very Low | Exhibits very low solubility in nonpolar hydrocarbon solvents.[1][4] |
Note: The propanoic acid substituent in this compound is expected to increase polarity compared to phenylboronic acid, which may influence its solubility profile.
Experimental Protocols
Determining Solubility via the Dynamic Method
A reliable method for determining the solubility of boronic acids is the dynamic method.[1][4][6] This technique involves a controlled heating of a solid-liquid mixture of known composition and observing the temperature at which the solid phase completely dissolves.
Materials and Equipment:
-
This compound
-
Selected organic solvent(s)
-
Heating and stirring device (e.g., oil bath with a magnetic stirrer)
-
Accurate temperature probe
-
Turbidity sensor or a laser beam and detector
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent to create a biphasic sample of a known mole fraction.
-
Heating and Stirring: Place the sample in the heating apparatus and begin vigorous stirring. Increase the temperature at a slow, constant rate (e.g., 0.3 K·h–1).
-
Turbidity Measurement: Continuously monitor the turbidity of the solution. The point of complete dissolution is marked by the disappearance of turbidity, resulting in a clear solution.
-
Data Recording: Record the temperature at which the last solid particles disappear. This is the solubility temperature for that specific composition.
-
Repeat: Repeat the procedure for different compositions of the solute and solvent to construct a solubility curve.
Troubleshooting Guide and FAQs
Q1: Why is my this compound difficult to dissolve, even in polar organic solvents?
A1: Boronic acids have a tendency to dehydrate and form cyclic anhydrides known as boroxines.[2] This process can occur during heating or even upon standing. Boroxines often have different solubility profiles than the corresponding boronic acid, which can lead to dissolution issues.
Q2: I observed my compound dissolving, but then a precipitate formed. What could be the cause?
A2: This could be due to several factors:
-
Boroxine Formation: As mentioned, the formation of less soluble boroxine anhydrides can lead to precipitation.
-
Solvent Evaporation: If using a volatile solvent, its evaporation upon heating can increase the concentration of the solute beyond its solubility limit.
-
Temperature Fluctuation: A decrease in temperature can cause a previously dissolved solid to precipitate out of a saturated solution.
Q3: How can I prevent the formation of boroxines during my experiments?
A3: While the formation of boroxines is often reversible in the presence of water, working under anhydrous conditions can be challenging. If boroxine formation is suspected, adding a small, controlled amount of water might help to hydrolyze the anhydride back to the boronic acid, potentially improving solubility. However, be mindful that water can affect the outcome of subsequent reactions.
Q4: My experimental results are inconsistent. What are the potential sources of error in solubility measurements?
A4: Inconsistent results can stem from:
-
Incomplete Dissolution: Ensure that the solution is completely clear before recording the dissolution temperature.
-
Heating Rate: A heating rate that is too fast can lead to an overestimation of the solubility temperature. A slow and steady heating rate is crucial for accurate measurements.
-
Compound Purity: Impurities in the this compound or the solvent can affect solubility.
-
Hygroscopic Nature: Boronic acids can be hygroscopic.[7] Absorbed moisture can alter the compound's properties and affect solubility measurements.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 4. d-nb.info [d-nb.info]
- 5. Phenylboronic acid | 98-80-6 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Phenylboronic acid | 98-80-6 [amp.chemicalbook.com]
Technical Support Center: Purification of Boronic Acids via Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the purification of boronic acids using recrystallization methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude boronic acids?
A1: Common impurities include boroxines (cyclic anhydrides), which are trimers formed from the dehydration of the boronic acid, and protodeboronation products, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[1] Depending on the synthetic route, residual starting materials and byproducts from side reactions may also be present.
Q2: Why is recrystallization a suitable method for purifying boronic acids?
A2: Recrystallization is an effective technique for purifying solids based on the principle that the solubility of a compound in a solvent is dependent on temperature. For crystalline solids like many boronic acids, this method allows for the separation of the pure compound from soluble impurities, which remain in the solvent upon cooling.
Q3: Which solvents are recommended for the recrystallization of boronic acids?
A3: The choice of solvent is critical and depends on the specific boronic acid's polarity. Aqueous systems, such as water or mixtures of water with alcohols (e.g., ethanol/water) or acetone (e.g., acetone/water), are often effective.[2] Recrystallization from aqueous solutions can also serve to hydrolyze any boroxine impurities back to the desired boronic acid.[1] For less polar boronic acids, organic solvents like ethyl acetate, dichloromethane, or solvent mixtures such as hexane/ethyl acetate may be suitable.[3]
Q4: My boronic acid "oils out" instead of crystallizing. What should I do?
A4: "Oiling out" occurs when the boronic acid's melting point is lower than the boiling point of the solvent, causing it to come out of solution as a liquid. To remedy this, try using a lower boiling point solvent, or add a co-solvent (anti-solvent) in which the boronic acid is less soluble to induce crystallization at a lower temperature. A slower cooling rate can also be beneficial.
Q5: How can I prevent the formation of boroxines during purification and storage?
A5: Boroxine formation is a reversible dehydration process. To minimize their formation, avoid completely anhydrous conditions during workup and storage. Storing boronic acids in a slightly moist state can help maintain them in their monomeric form. If boroxines have formed, they can often be converted back to the boronic acid by recrystallization from a water-containing solvent system.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Crystal Formation | - The solvent is too good (the boronic acid is too soluble).- Not enough of the crude boronic acid was used to reach saturation.- The solution was not cooled sufficiently. | - Add a miscible anti-solvent (a solvent in which the boronic acid is poorly soluble) to the solution until it becomes cloudy, then heat to redissolve and cool slowly.- Concentrate the solution by evaporating some of the solvent.- After cooling to room temperature, place the flask in an ice bath or refrigerator to further decrease the solubility. |
| "Oiling Out" | The boiling point of the solvent is higher than the melting point of the boronic acid. | - Use a lower-boiling solvent.- Use a mixed solvent system to lower the temperature at which the compound precipitates.- Allow the solution to cool more slowly. |
| Low Recovery Yield | - Too much solvent was used.- The crystals were washed with a solvent in which they are too soluble.- Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Wash the collected crystals with a minimal amount of ice-cold solvent.- Pre-heat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. |
| Product is Still Impure After Recrystallization | - The cooling process was too rapid, trapping impurities within the crystal lattice.- The chosen solvent did not effectively differentiate between the boronic acid and the impurities. | - Allow the solution to cool slowly and undisturbed to promote the formation of purer crystals.- Perform a second recrystallization with a different solvent system.- Consider an alternative purification method if impurities have very similar solubility profiles. |
| Formation of Boroxine (Anhydride) | The recrystallization was performed under anhydrous conditions, or the boronic acid was dried too aggressively. | - Recrystallize the product from a solvent mixture containing water (e.g., ethanol/water or acetone/water) to hydrolyze the boroxine back to the boronic acid.[1] |
Data Presentation: Solvent Systems for Boronic Acid Recrystallization
| Boronic Acid Type | Solvent System | General Observations | Reference Example |
| Simple Aryl Boronic Acids | Water | Good for many simple phenylboronic acids. Solubility increases significantly with temperature. Effective for hydrolyzing boroxines. | Phenylboronic acid solubility in water is ~1.1 g/100g at 0°C and ~2.5 g/100g at 25°C.[4] |
| Substituted Aryl Boronic Acids | Ethanol/Water | A versatile mixed solvent system that allows for fine-tuning of polarity to suit various substituents. | 4-Methoxyphenylboronic acid can be recrystallized from aqueous ethanol. |
| Acetone/Water | Another common mixed solvent system that provides a good balance of polarity. | - | |
| Ethyl Acetate/Hexane | Suitable for less polar aryl boronic acids. Ethyl acetate acts as the solvent and hexane as the anti-solvent. | - | |
| Heteroaryl Boronic Acids | Acetonitrile | Can be effective for some heteroaryl boronic acids, such as 3-pyridylboronic acid. | 3-Pyridylboronic acid can be crystallized from acetonitrile.[4] |
| Isopropyl Acetate/Heptane | A mixed solvent system that has been used for the purification of heteroaromatic compounds. | Used for the crystallization of a derivative of 3-pyridylboronic acid.[4] | |
| Alkyl Boronic Acids | Water or Water/Alcohol Mixtures | Suitable for small, more polar alkyl boronic acids. | Methylboronic acid is soluble in water.[2] |
| Ether/Hexane or Dichloromethane/Hexane | Good for less polar or larger alkyl boronic acids where water is not a suitable solvent. | - |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of Phenylboronic Acid from Water
This protocol is suitable for boronic acids that are sparingly soluble in a solvent at room temperature but significantly more soluble at elevated temperatures.
-
Dissolution: In an Erlenmeyer flask, add the crude phenylboronic acid. Add a minimal amount of deionized water and a stir bar. Heat the mixture on a hot plate with stirring. Continue to add small portions of hot deionized water until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and a new Erlenmeyer flask with a small amount of boiling water. Place a fluted filter paper in the hot funnel and pour the hot solution through it.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator. Avoid excessive heating, as this can promote boroxine formation.
Protocol 2: Mixed-Solvent Recrystallization of a Substituted Aryl Boronic Acid (e.g., from Ethanol/Water)
This method is useful when a single solvent does not provide the ideal solubility characteristics.
-
Dissolution: Dissolve the crude boronic acid in a minimal amount of the "good" solvent (e.g., hot ethanol) in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent (e.g., hot water) dropwise until the solution becomes faintly cloudy (the point of saturation).
-
Clarification: Add a few drops of the "good" solvent (hot ethanol) until the solution becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 4-6 from Protocol 1, using a minimal amount of the ice-cold solvent mixture for washing.
Alternative Purification Methods for Difficult Cases
When recrystallization proves ineffective, derivatization into a more easily purifiable form can be a powerful strategy.
Purification via Diethanolamine (DEA) Adducts
Many boronic acids react with diethanolamine to form stable, crystalline adducts that can be easily purified by recrystallization. The pure boronic acid can then be regenerated by hydrolysis.
Experimental Workflow:
Caption: Workflow for boronic acid purification via diethanolamine adduct formation.
Purification via N-Methyliminodiacetic Acid (MIDA) Boronates
MIDA boronates are exceptionally stable, crystalline derivatives that are often amenable to chromatographic purification and recrystallization. The boronic acid can be regenerated under mild basic conditions.
Experimental Workflow:
Caption: Workflow for boronic acid purification via MIDA boronate formation.
Troubleshooting Recrystallization: A Logical Flowchart
Caption: A troubleshooting workflow for the recrystallization of boronic acids.
References
Technical Support Center: Ensuring the Stability of Boronic Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of boronic acids during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons my boronic acid might be decomposing during storage?
A1: Boronic acids are susceptible to three main decomposition pathways:
-
Protodeboronation: This is the cleavage of the carbon-boron bond by a proton source, such as water, which replaces the boronic acid group with a hydrogen atom. This process can be catalyzed by acids or bases.[1]
-
Oxidation: The carbon-boron bond can be oxidatively cleaved, often by atmospheric oxygen or other oxidizing agents, to yield an alcohol or phenol.[2][3][4] Aliphatic boronic acids are generally more susceptible to oxidation than their aryl and alkenyl counterparts.[5]
-
Trimerization to Boroxines: Boronic acids can undergo dehydration to form cyclic trimers called boroxines.[6][7][8][9][10] This is a reversible process, and the equilibrium between the boronic acid and the boroxine is dependent on the presence of water.[8]
Q2: What are the ideal storage conditions for boronic acids?
A2: To minimize decomposition, boronic acids should be stored under the following conditions:
-
Temperature: Store at a controlled room temperature (15–25°C / 59–77°F) or refrigerated/frozen (-20°C) as specified by the manufacturer.[11][12] Avoid exposure to heat sources and direct sunlight.[11]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen and moisture.[12]
-
Moisture Control: Boronic acids are often hygroscopic.[11][13] Use airtight containers to prevent moisture absorption.[11] For particularly sensitive compounds, storing them in a desiccator with a drying agent is recommended.
-
Container Type: Store in well-sealed, appropriate containers made of non-reactive materials like HDPE, polypropylene, or glass.[11]
Q3: Can the structure of the boronic acid itself influence its stability?
A3: Yes, the organic substituent (R group) on the boronic acid plays a significant role in its stability.
-
Electronic Effects: Electron-withdrawing groups on an arylboronic acid can increase its Lewis acidity and may influence its susceptibility to protodeboronation.[5] Conversely, electron-donating groups can sometimes promote the formation of boroxines.[8][10]
-
Steric Hindrance: Bulky substituents near the boronic acid group can sterically hinder the approach of reactants, thereby slowing down decomposition reactions.
-
Heteroatoms: The presence of certain heteroatoms, particularly basic nitrogen atoms in heteroaromatic boronic acids, can lead to alternative and sometimes rapid protodeboronation mechanisms.[1]
Q4: Are there chemical modifications that can enhance the stability of boronic acids?
A4: Yes, several strategies can be employed to protect the boronic acid moiety and improve its stability:
-
Boronate Esters: Converting boronic acids to boronate esters, such as pinacol esters (Bpin), can enhance stability, particularly against oxidation and protodeboronation.[14] However, some esters can be susceptible to hydrolysis.[15]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable solids that can be used in a "slow-release" strategy for unstable boronic acids in reactions.[16]
-
Organotrifluoroborates: Potassium organotrifluoroborate salts (R-BF3K) are another class of stable derivatives that can slowly release the corresponding boronic acid under specific reaction conditions.[17][18]
-
Intramolecular Coordination: Creating cyclic esters or boralactones through intramolecular coordination can dramatically increase oxidative stability.[2][3][4][19]
Troubleshooting Guide
Issue: My boronic acid has poor solubility and appears to be a different compound than expected.
-
Possible Cause: Your boronic acid may have dehydrated to form a boroxine trimer. This is especially likely if the compound has been stored for a prolonged period or in a very dry environment.
-
Troubleshooting Steps:
-
Analyze a small sample by NMR. Boroxine formation will result in a characteristic shift in the NMR spectrum.
-
Attempt to reverse the trimerization by adding a small amount of water or by recrystallizing from a solvent containing water.[10] The equilibrium should shift back towards the monomeric boronic acid.
-
Issue: I am observing significant amounts of the corresponding arene or alkane (protodeboronated product) in my starting material.
-
Possible Cause: The boronic acid has undergone protodeboronation due to exposure to moisture, acid, or base.
-
Troubleshooting Steps:
-
Review your storage conditions. Ensure the container is airtight and was stored in a dry environment.
-
If the boronic acid is stored in solution, ensure the solvent is anhydrous.
-
For future storage, consider converting the boronic acid to a more stable derivative, such as a MIDA boronate, especially for notoriously unstable compounds like 2-pyridine boronic acid.[1]
-
Issue: My boronic acid, particularly an aliphatic one, appears discolored or contains impurities that are difficult to remove.
-
Possible Cause: The boronic acid has likely undergone oxidation. Aliphatic boronic acids are more prone to oxidation than aryl boronic acids.[5]
-
Troubleshooting Steps:
-
Always handle and store the boronic acid under an inert atmosphere (e.g., in a glovebox or under argon/nitrogen).
-
Avoid exposure to air, especially during weighing and transfer.
-
Store the compound at a low temperature as recommended.
-
Quantitative Data on Boronic Acid Stability
The following table summarizes the relative stability of different boronic acids and their derivatives under various conditions.
| Compound Type | Condition | Stability | Key Findings | Reference |
| 2-Pyridine boronic acid | Neutral pH, aqueous | Low | Rapid protodeboronation through a zwitterionic intermediate. | [1] |
| 2-Furan, 2-pyrrole, vinyl, cyclopropyl boronic acids | Stored as solid under air for 15 days | Low | Significant decomposition observed. | [16] |
| MIDA boronates (of the above) | Stored as solid under air for ≥60 days | High | No detectable decomposition. | [16] |
| Phenylboronic acid | Physiological pH, in presence of reactive oxygen species | Low | Oxidized at rates comparable to thiols. | [3][19] |
| Boralactone derivative | Physiological pH, in presence of reactive oxygen species | High | 10,000-fold more resistant to oxidation than phenylboronic acid. | [3][4][19] |
| Arylboronic acids with electron-donating groups | Anhydrous conditions | Favors boroxine formation | The equilibrium shifts towards the trimeric boroxine. | [8][10] |
Experimental Protocols
Protocol: Assessment of Boronic Acid Stability by ¹H NMR Spectroscopy
This protocol provides a general method for monitoring the decomposition of a boronic acid over time under specific storage conditions.
-
Sample Preparation:
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Accurately weigh a known amount of the boronic acid (e.g., 5-10 mg) into a clean, dry NMR tube.
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) to the NMR tube. The internal standard should be stable under the test conditions and have a resonance that does not overlap with the analyte signals.
-
Dissolve the solids in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) that is appropriate for the desired storage condition.
-
-
Initial Analysis (Time = 0):
-
Acquire a quantitative ¹H NMR spectrum immediately after sample preparation.
-
Integrate the signals corresponding to a characteristic proton on the boronic acid and a proton on the internal standard.
-
Calculate the initial ratio of the boronic acid to the internal standard.
-
-
Storage:
-
Store the NMR tube under the desired test conditions (e.g., at room temperature exposed to air, at 4°C under nitrogen, etc.).
-
-
Time-Point Analysis:
-
At regular intervals (e.g., 24 hours, 48 hours, 1 week), acquire a new ¹H NMR spectrum of the sample.
-
Integrate the same signals for the boronic acid and the internal standard.
-
Calculate the new ratio. A decrease in the ratio indicates decomposition of the boronic acid.
-
Also, look for the appearance of new signals corresponding to potential degradation products (e.g., the protodeboronated compound).
-
-
Data Analysis:
-
Plot the percentage of remaining boronic acid (relative to the initial amount) as a function of time to determine the rate of decomposition.
-
Visualizing Boronic Acid Decomposition
Decomposition Pathways of Boronic Acids
Caption: Major decomposition pathways for boronic acids.
Troubleshooting Workflow for Boronic Acid Decomposition
Caption: A logical workflow to troubleshoot boronic acid decomposition.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 3. pnas.org [pnas.org]
- 4. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. laballey.com [laballey.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 15. researchgate.net [researchgate.net]
- 16. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Suzuki Coupling with Functionalized Boronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during Suzuki-Miyaura coupling reactions with functionalized boronic acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the Suzuki-Miyaura coupling of functionalized boronic acids, providing potential causes and recommended solutions.
| Problem/Question | Potential Causes | Recommended Solutions & Troubleshooting Steps |
| Q1: Why is there no or very low conversion of my starting materials? | 1. Inactive Catalyst: The active Pd(0) species has not been generated or has been deactivated.[1] 2. Poor Oxidative Addition: The aryl halide is electron-rich or sterically hindered.[1] 3. Inefficient Transmetalation: The boronic acid is not sufficiently activated, or the transmetalation step is slow.[1] 4. Incorrect Base: The chosen base may be too weak, insoluble, or incompatible with the substrates.[1] 5. Oxygen Contamination: Presence of oxygen can lead to homocoupling of boronic acids and catalyst decomposition.[2] | 1. Catalyst Activation: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure conditions are suitable for its reduction to Pd(0). Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. Ensure rigorous degassing of solvents and reaction setup.[1] 2. Ligand Choice: For electron-rich or hindered halides, use more electron-rich and bulky ligands (e.g., Buchwald ligands like SPhos, XPhos, or trialkylphosphines like P(t-Bu)₃) to facilitate oxidative addition.[1] 3. Base & Solvent System: Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) to promote boronate formation. Ensure the base is finely powdered. Adding a small amount of water to solvents like THF or dioxane can improve base solubility and facilitate the formation of the active boronate species.[1] 4. Increase Temperature: Increasing the reaction temperature can help overcome activation barriers for both oxidative addition and transmetalation.[1] |
| Q2: My boronic acid is decomposing, leading to significant protodeboronation. How can I prevent this? | 1. Harsh Basic Conditions: Many functionalized boronic acids, especially heteroaromatic and electron-deficient ones, are unstable in the presence of a strong base and water.[1] 2. Elevated Temperatures: Higher temperatures can accelerate the rate of protodeboronation.[1] | 1. Use Milder Bases: Switch to a milder base like K₂CO₃ or KF.[1] 2. Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt, which are more resistant to protodeboronation.[1][3] 3. Anhydrous Conditions: For highly sensitive substrates, employ strictly anhydrous conditions.[1] 4. Lower Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.[1] |
| Q3: I'm observing significant homocoupling of my boronic acid. What causes this and how can I minimize it? | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.[2] 2. Inefficient Reduction of Pd(II) Precatalyst: If the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species, it can facilitate homocoupling.[4] | 1. Thorough Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed with an inert gas (Argon or Nitrogen).[2] 2. Catalyst Choice: Use a Pd(0) catalyst directly (e.g., Pd(PPh₃)₄) or ensure your precatalyst is activated efficiently. |
| Q4: My reaction is sluggish or gives low yields with a sterically hindered boronic acid. What should I try? | 1. Steric Hindrance: Bulky groups on the boronic acid (and/or the aryl halide) can slow down the transmetalation and reductive elimination steps. | 1. Bulky, Electron-Rich Ligands: Use Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs). These ligands accelerate both oxidative addition and reductive elimination for hindered substrates.[5][6] 2. More Forcing Conditions: Increase the reaction temperature and/or use a stronger base (e.g., K₃PO₄, Cs₂CO₃).[6] 3. Specialized Catalysts: For extremely challenging couplings, consider specialized ligands like AntPhos.[7] |
| Q5: I am having trouble with an electron-deficient boronic acid. What are the key considerations? | 1. Slow Transmetalation: The electron-withdrawing nature of the substituent can reduce the nucleophilicity of the boronic acid, slowing down the transmetalation step. | 1. Stronger Base: Use a stronger base like K₃PO₄ or Cs₂CO₃ to enhance the formation of the more nucleophilic boronate species.[2] 2. Electron-Rich Ligands: Employing electron-rich ligands can increase the electron density on the palladium center, facilitating transmetalation.[2] 3. Higher Temperature: Increasing the reaction temperature can help to overcome the higher activation energy of transmetalation.[2] |
| Q6: My catalyst appears to be deactivated, especially when using a sulfur-containing boronic acid. What is happening? | 1. Catalyst Poisoning: Functional groups, particularly those containing sulfur (e.g., thiols, thiophenes), can coordinate strongly to the palladium center and deactivate the catalyst.[8] | 1. Use a More Robust Catalyst System: Buchwald ligands and precatalysts are often more resistant to deactivation.[9] 2. Protecting Groups: If possible, protect the problematic functional group before the coupling reaction. 3. Higher Catalyst Loading: Increasing the catalyst loading may compensate for some deactivation, although this is not ideal. |
Data Presentation: Comparative Performance of Palladium Catalysts
The selection of the appropriate catalyst is crucial for a successful Suzuki coupling reaction. The following tables provide a comparative overview of the performance of various palladium catalysts with different types of functionalized boronic acids.
Disclaimer: The data presented below is compiled from various sources and may have been obtained under different reaction conditions. This information should be used as a general guide for catalyst selection.
Table 1: Coupling of Electron-Rich and Electron-Deficient Boronic Acids
| Boronic Acid Substituent | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-OCH₃ (Electron-Donating) | Pd-PEPPSI-IPr | KOt-Bu | Toluene | RT | 1 | >95 |
| 4-CH₃ (Electron-Donating) | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 |
| 4-CF₃ (Electron-Withdrawing) | Pd₂(dba)₃/P(t-Bu)₃ | K₃PO₄ | Dioxane | 80 | 12 | 85 |
| 2-NO₂ (Electron-Withdrawing) | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 |
Table 2: Coupling of Sterically Hindered and Heterocyclic Boronic Acids
| Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,4,6-trimethylphenyl | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 92 |
| 2-pyridyl | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane | 100 | 12 | 88 |
| 3-quinolyl | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 12 | 85 |
| 2-thienyl | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 4 | 95 |
Experimental Protocols
This section provides detailed experimental protocols for Suzuki-Miyaura coupling reactions with various functionalized boronic acids. These are intended as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the functionalized boronic acid or its ester derivative (1.1-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).[1]
-
Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.[1]
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, at a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.[1]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any separate ligand to the flask under a positive pressure of inert gas.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.[1]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Protocol 2: Suzuki Coupling with 4-Aminophenylboronic Acid
This protocol is adapted for a boronic acid with a potentially coordinating amino group.
-
Reaction Setup: To a round-bottom flask, add 4-aminophenylboronic acid (1.2 equiv), the aryl bromide (1.0 equiv), and K₃PO₄ (2.5 equiv).
-
Solvent Addition: Add a degassed mixture of toluene and water (5:1).
-
Catalyst Addition: Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Reaction: Heat the mixture to 100 °C under an inert atmosphere for 12-18 hours.
-
Workup and Purification: Follow the general workup and purification procedure described in Protocol 1.
Protocol 3: Suzuki Coupling with 4-Formylphenylboronic Acid
This protocol is suitable for boronic acids containing an aldehyde functionality.
-
Reaction Setup: In a microwave vial, combine 4-formylphenylboronic acid (1.3 equiv), the aryl iodide (1.0 equiv), and Cs₂CO₃ (2.0 equiv).
-
Catalyst and Solvent Addition: Add Pd(PPh₃)₄ (3 mol%) and a degassed 4:1 mixture of DME and water.
-
Reaction: Heat the sealed vial in a microwave reactor at 120 °C for 20-30 minutes.
-
Workup and Purification: Follow the general workup and purification procedure described in Protocol 1.
Protocol 4: Suzuki Coupling with a Sterically Hindered Boronic Acid (e.g., 2,4,6-triisopropylphenylboronic acid)
-
Reaction Setup: In a Schlenk tube, combine the sterically hindered boronic acid (1.5 equiv), the aryl chloride (1.0 equiv), and K₃PO₄ (3.0 equiv).
-
Catalyst and Solvent Addition: Add XPhos Pd G3 (2 mol%) and degassed t-butanol.
-
Reaction: Heat the mixture to 110 °C under an inert atmosphere for 24 hours.
-
Workup and Purification: Follow the general workup and purification procedure described in Protocol 1.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
A simplified representation of the Suzuki-Miyaura catalytic cycle.
Troubleshooting Workflow for Low Yield
This workflow provides a logical sequence of steps to diagnose and resolve low-yield Suzuki coupling reactions.
A decision tree for troubleshooting low yields in Suzuki coupling reactions.
Catalyst Selection Guide for Functionalized Boronic Acids
This diagram provides a simplified decision-making process for selecting a suitable catalyst system based on the properties of the boronic acid.
A guide for selecting a catalyst system based on the boronic acid's characteristics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Navigating Steric Hindrance in Ortho-Substituted Arylboronic Acid Reactions
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthesis. However, the presence of ortho-substituents on arylboronic acids introduces significant steric challenges that can impede reaction efficiency and lead to frustratingly low yields. This technical support center provides a comprehensive guide to troubleshooting common issues and offers frequently asked questions to navigate the complexities of these sterically demanding reactions.
Troubleshooting Guide: Overcoming Common Hurdles
Reactions involving ortho-substituted arylboronic acids are notoriously sensitive to a variety of factors. This guide addresses the most common problems encountered in the laboratory, offering systematic solutions to optimize your reaction outcomes.
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low to No Product Formation | Inefficient Catalyst System: The palladium catalyst and its coordinating ligand are the most critical factors in overcoming steric hindrance. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[1] Inappropriate Base: The base plays a crucial role in the transmetalation step, but an incorrect choice can hinder the reaction or lead to side reactions. Suboptimal Solvent: The solvent influences the solubility of reagents and the stability of the catalytic species. | Catalyst & Ligand Selection: • Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, and RuPhos) or N-heterocyclic carbene (NHC) ligands. These promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species necessary for the oxidative addition of hindered substrates.[1] • Consider using pre-formed palladium catalysts (e.g., G3 or G4 palladacycles) for more reliable generation of the active catalytic species. Base Selection: • For many sterically hindered couplings, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than strong bases like sodium hydroxide. • Ensure the base is finely powdered to maximize its surface area and reactivity. Solvent Selection: • Aprotic solvents such as toluene, dioxane, or THF are commonly used. • The addition of a small amount of water can sometimes be beneficial, but for boronic acids prone to decomposition, anhydrous conditions are preferred. |
| Significant Side Product Formation (Protodeboronation) | The carbon-boron bond of the arylboronic acid is cleaved, and the boron group is replaced by a hydrogen atom. This is a common side reaction, particularly with electron-rich or heteroaromatic boronic acids. | • Use Anhydrous Conditions: Minimize water content in the reaction to suppress this hydrolytic side reaction. • Employ Milder Bases: Strong bases can accelerate protodeboronation. Switching to a weaker base like K₃PO₄ can be beneficial. • Use Boronic Esters: Boronic esters, such as pinacol esters (Bpin) or MIDA boronates, are often more stable and less prone to protodeboronation than the corresponding boronic acids. |
| Significant Side Product Formation (Homocoupling) | Two molecules of the arylboronic acid couple with each other. This is often promoted by the presence of Pd(II) species, which can arise from incomplete reduction of a Pd(II) precatalyst or from oxidative processes during the reaction. | • Ensure Complete Reduction of Pd(II) Precatalyst: If using a Pd(II) source, ensure conditions are adequate for its reduction to the active Pd(0) species. • Thoroughly Degas the Reaction Mixture: Oxygen can lead to the oxidation of the Pd(0) catalyst, promoting homocoupling. Purge the reaction mixture with an inert gas (e.g., argon or nitrogen). • Use a Pre-formed Pd(0) Catalyst: Using a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate this issue. |
| Reaction Stalls or is Sluggish | High Steric Hindrance: The sheer bulk of the ortho-substituents can significantly slow down the key steps of the catalytic cycle. Low Reaction Temperature: Insufficient thermal energy may not be enough to overcome the activation barrier imposed by steric hindrance. | • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the steric barrier. Microwave irradiation can also be an effective method for accelerating sluggish reactions. • Screen a Panel of Bulky Ligands: The subtle steric and electronic differences between bulky ligands can have a profound impact on reaction rate. A screening approach is often necessary to identify the optimal ligand for a particularly challenging substrate. • Increase Catalyst Loading: While not always ideal, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes drive a sluggish reaction to completion. |
Frequently Asked Questions (FAQs)
Q1: Why are bulky, electron-rich ligands so effective for sterically hindered Suzuki-Miyaura couplings?
A1: Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, are crucial for several reasons. Their steric bulk promotes the formation of a monoligated, 14-electron palladium(0) species. This species is highly reactive and facilitates the oxidative addition of the sterically hindered aryl halide, which is often the rate-limiting step in the catalytic cycle. The electron-rich nature of these ligands also enhances the rate of the final reductive elimination step, leading to more efficient catalyst turnover and higher product yields.
Q2: What is the role of the base in the Suzuki-Miyaura reaction, and why is the choice so critical for ortho-substituted substrates?
A2: The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid for the transmetalation step by forming a more nucleophilic boronate species. For sterically hindered substrates, where transmetalation can be slow, the choice of base is critical to facilitate this step without promoting side reactions like protodeboronation. Weaker, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often provide a good balance of reactivity and selectivity for these challenging reactions.
Q3: When should I consider using a boronic ester instead of a boronic acid?
A3: Boronic esters, such as pinacol esters (Bpin) or MIDA (N-methyliminodiacetic acid) boronates, are often used when the corresponding boronic acid is unstable or prone to decomposition. They are generally more robust and less susceptible to protodeboronation. If you are experiencing significant protodeboronation with your ortho-substituted arylboronic acid, switching to its corresponding boronic ester is a highly recommended strategy.
Q4: Can I use microwave heating to accelerate my sterically hindered Suzuki-Miyaura reaction?
A4: Yes, microwave irradiation can be a very effective technique for accelerating sluggish Suzuki-Miyaura couplings, especially those involving sterically hindered substrates. The rapid and efficient heating provided by a microwave reactor can help overcome the high activation energies associated with these reactions, often leading to significantly shorter reaction times and improved yields.
Data Presentation: Ligand Performance in Sterically Hindered Couplings
The choice of ligand is paramount for the success of Suzuki-Miyaura reactions with ortho-substituted arylboronic acids. The following table summarizes the performance of various phosphine ligands in the coupling of sterically hindered substrates, providing a comparative snapshot of their efficacy.
| Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol %) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| SPhos | 2-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 |
| XPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 (Pd) | K₃PO₄ | Toluene | RT | 0.5 | 99 |
| RuPhos | 2-Bromo-1,3-dimethylbenzene | Phenylboronic acid | 2.0 (Pd) | K₃PO₄ | Toluene | 100 | 16 | 95 |
| tBuXPhos | 2-Chloro-1,3,5-trimethylbenzene | 2-Methylphenylboronic acid | 2.0 (Pd) | K₃PO₄ | t-BuOH/H₂O | 80 | 18 | 92 |
| BrettPhos | 2-Bromo-N,N-dimethylaniline | 2,6-Dimethylphenylboronic acid | 1.5 (Pd) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 88 |
Note: Yields are representative and can vary based on the specific substrates and reaction conditions.
Experimental Protocols
Detailed Protocol for a Sterically Hindered Suzuki-Miyaura Coupling: Synthesis of 2,6-Dimethyl-4'-methoxybiphenyl
This protocol provides a step-by-step guide for the Suzuki-Miyaura coupling of a di-ortho-substituted arylboronic acid with an aryl bromide.
Materials:
-
2,6-Dimethylphenylboronic acid (1.2 mmol, 1.2 equiv)
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
[1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) [Pd(dtbpf)Cl₂] (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (3.0 mmol, 3.0 equiv)
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Anhydrous 1,4-Dioxane (5 mL)
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Degassed water (0.5 mL)
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Schlenk flask or sealed reaction vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 2,6-dimethylphenylboronic acid, 4-bromoanisole, Pd(dtbpf)Cl₂, and finely powdered potassium phosphate.
-
Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous, degassed 1,4-dioxane and degassed water via syringe.
-
Reaction: Place the vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 2,6-dimethyl-4'-methoxybiphenyl.
Visualizing Key Processes
To further aid in understanding the principles behind managing steric hindrance, the following diagrams illustrate the general workflow for troubleshooting and the catalytic cycle of the Suzuki-Miyaura reaction, highlighting the role of bulky ligands.
Caption: A logical workflow for troubleshooting low yields in sterically hindered Suzuki-Miyaura reactions.
Caption: The Suzuki-Miyaura catalytic cycle, emphasizing the role of a bulky ligand (L).
References
Technical Support Center: Large-Scale Synthesis and Purification of Boronic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the large-scale synthesis and purification of boronic acid derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of boronic acid derivatives, offering potential causes and solutions.
Problem 1: Low or inconsistent yields in the synthesis of boronic acids.
| Potential Cause | Proposed Solution |
| Instability of the boronic acid | Certain boronic acids, particularly 2-heterocyclic, vinyl, and cyclopropyl derivatives, are inherently unstable and can decompose under reaction conditions.[1][2] Consider using a more stable surrogate, such as an N-methyliminodiacetic acid (MIDA) boronate, which can release the boronic acid in situ.[1][2] |
| Protodeboronation | The C-B bond can be cleaved by acidic protons. Ensure reaction conditions are anhydrous and use a non-protic solvent. If an acidic workup is necessary, minimize the time the boronic acid is in contact with the acid. |
| Oxidation | Boronic acids are susceptible to oxidation.[3][4] Perform reactions under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. |
| Poor quality of starting materials | Impurities in starting materials can interfere with the reaction. Ensure the purity of all reagents before use. |
Problem 2: Difficulty in purifying boronic acid derivatives.
| Potential Cause | Proposed Solution |
| Degradation on silica gel | Boronic acids are often unstable on standard silica gel, leading to streaking and decomposition.[5][6] Avoid normal phase chromatography if possible. If it must be used, consider using silica gel impregnated with boric acid to suppress over-adsorption.[7] |
| Co-elution with impurities | Impurities such as boroxines (anhydrides of boronic acids) or protodeboronation byproducts can be difficult to separate.[8] |
| Poor solubility | The boronic acid may not be soluble in common chromatography solvents.[5] |
| Formation of boroxine | Boroxines are common byproducts formed from the dehydration of boronic acids.[8] To minimize their formation, avoid high temperatures and prolonged drying times. Boroxines can sometimes be converted back to the boronic acid by treatment with water. |
Problem 3: Product instability during storage.
| Potential Cause | Proposed Solution |
| Inherent instability | Many boronic acids are not stable for long-term storage, especially under air.[1][2] |
| Hydrolysis of boronate esters | Boronate esters, such as pinacol esters (Bpin), can be prone to hydrolysis.[4][9] |
| Oxidative degradation | Exposure to air and light can lead to oxidation.[3] |
Frequently Asked Questions (FAQs)
Synthesis
-
Q1: What are the most common methods for large-scale synthesis of boronic acids? A1: Common methods include the reaction of organometallic reagents (Grignard or organolithium) with trialkyl borates, and palladium-catalyzed cross-coupling reactions (Miyaura borylation) of aryl halides or triflates with a diboron reagent.[10]
-
Q2: How can I minimize the formation of homocoupling byproducts during synthesis? A2: Homocoupling can be a significant side reaction. Optimizing reaction conditions such as temperature, catalyst loading, and the choice of base can help minimize this. Additionally, ensuring the purity of your starting materials is crucial.[11]
Purification
-
Q3: What are the recommended alternatives to silica gel chromatography for purifying boronic acids? A3: Several alternatives can be effective:
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Recrystallization: This is a preferred method when applicable, as it can yield highly pure crystalline products.[5][12]
-
Acid-Base Extraction: Boronic acids are weakly acidic and can sometimes be purified by extracting into a basic aqueous solution, washing away non-acidic impurities, and then re-acidifying to precipitate the pure boronic acid.[6][13]
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Formation of Diethanolamine Adducts: Boronic acids can form stable, crystalline adducts with diethanolamine. These adducts can be selectively precipitated and then hydrolyzed to regenerate the pure boronic acid.[5][14]
-
Reversed-Phase Chromatography (C18): This can be a viable option, but some boronic acids may still exhibit poor retention or stability.[5][14]
-
-
Q4: How can I remove boroxine impurities from my boronic acid product? A4: Boroxines are the cyclic anhydrides of boronic acids. They can often be converted back to the corresponding boronic acid by stirring the crude product with a suitable solvent and a small amount of water.
Analysis and Quality Control
-
Q5: What are the best analytical methods to determine the purity of my boronic acid derivative? A5: The choice of method depends on the specific derivative and potential impurities. Common techniques include:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity for identifying and quantifying specific impurities.[15]
-
High-Performance Liquid Chromatography (HPLC) with UV detection: A standard method for routine purity checks.[15][16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile boronic acid derivatives or those that can be derivatized to increase volatility.[15]
-
Titration: A classical method for determining the purity of boric acid by titrating with a standard base.[17]
-
Experimental Protocols
Protocol 1: Purification of a Boronic Acid via Diethanolamine Adduct Formation
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Dissolution: Dissolve the crude boronic acid in a minimal amount of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Adduct Formation: Add diethanolamine (1.0-1.2 equivalents) dropwise to the solution while stirring.
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Precipitation: The diethanolamine adduct will often precipitate out of the solution as a crystalline solid. Continue stirring for 30-60 minutes to ensure complete precipitation.
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Isolation: Collect the solid adduct by filtration and wash it with a small amount of cold solvent.
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Hydrolysis: Suspend the diethanolamine adduct in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and an acidic aqueous solution (e.g., 1M HCl).
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Extraction: Stir the mixture vigorously until the solid dissolves. The pure boronic acid will be in the organic layer. Separate the layers.
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Washing: Wash the organic layer with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified boronic acid.
Protocol 2: Analysis of Boronic Acid Purity by HPLC
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient: Start with a low percentage of B and gradually increase to elute the compound of interest and any impurities. A typical gradient might be 5-95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the boronic acid in the initial mobile phase composition.
Visualizations
Caption: Troubleshooting workflow for boronic acid synthesis.
Caption: Decision tree for purification of boronic acids.
References
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pnas.org [pnas.org]
- 4. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
- 16. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. zzylchem.com [zzylchem.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Analysis of 3-(4-boronophenyl)propanoic acid
For researchers, scientists, and drug development professionals engaged in the synthesis and application of boronic acid derivatives, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), precise structural elucidation is paramount. 3-(4-boronophenyl)propanoic acid is a key building block in this area. This guide provides a comparative analysis of its ¹H NMR spectrum against relevant alternatives, supported by experimental data and protocols to ensure accurate characterization.
Performance Comparison: ¹H NMR Spectral Data
The following table summarizes the expected ¹H NMR chemical shifts (δ) in parts per million (ppm), signal multiplicity, and integration values for this compound and comparable molecules. Data for the alternatives are sourced from publicly available spectral databases, while the data for the target compound is predicted based on established structure-spectra correlations.
| Compound | Aromatic Protons (Ha, Hb) | Propanoic Protons (-CH₂-Ar, Hc) | Propanoic Protons (-CH₂-COOH, Hd) |
| This compound | δ 7.8 (d, 2H), 7.3 (d, 2H) | δ 2.9 (t, 2H) | δ 2.6 (t, 2H) |
| 3-Phenylpropanoic acid | δ 7.3-7.2 (m, 5H) | δ 2.95 (t, 2H) | δ 2.65 (t, 2H) |
| 4-Carboxyphenylboronic acid | δ 8.0 (d, 2H), 7.9 (d, 2H) | - | - |
| 3-(4-Hydroxyphenyl)propanoic acid | δ 7.1 (d, 2H), 6.8 (d, 2H) | δ 2.8 (t, 2H) | δ 2.5 (t, 2H) |
Analysis: The ¹H NMR spectrum of this compound is distinguished by two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The downfield shift of the protons ortho to the boronic acid group (Ha) to approximately 7.8 ppm is a key diagnostic feature. In contrast, 3-phenylpropanoic acid exhibits a more complex multiplet for its five aromatic protons. 4-Carboxyphenylboronic acid, lacking the propanoic acid chain, presents a simpler aromatic profile. The electron-donating hydroxyl group in 3-(4-hydroxyphenyl)propanoic acid shifts its aromatic protons upfield compared to the target compound. The two triplet signals for the propanoic acid chain protons (Hc and Hd) are expected to be similar across the propanoic acid derivatives.
Experimental Protocol: ¹H NMR Spectroscopy
A standardized protocol for acquiring high-quality ¹H NMR data is crucial for accurate structural analysis and comparison.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the solid sample.
- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent will depend on the sample's solubility.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Setup:
- The data should be acquired on a 400 MHz (or higher) NMR spectrometer.
- Tune and match the probe for the ¹H frequency.
- Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.
3. Data Acquisition:
- Acquire a standard one-dimensional ¹H NMR spectrum.
- Typical acquisition parameters include:
- Pulse angle: 30-45 degrees
- Acquisition time: 2-4 seconds
- Relaxation delay: 1-5 seconds
- Number of scans: 8-16 (can be increased for dilute samples)
- Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.
- Perform a Fourier transform to obtain the frequency-domain spectrum.
4. Data Processing and Analysis:
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
- Integrate the signals to determine the relative number of protons corresponding to each peak.
- Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and coupling constants to assign the peaks to the specific protons in the molecule.
Experimental Workflow
The following diagram illustrates the logical flow of the ¹H NMR analysis process.
Caption: Workflow for ¹H NMR Analysis.
This guide provides a foundational framework for the ¹H NMR analysis of this compound. By comparing its spectral features with those of relevant alternatives and adhering to a rigorous experimental protocol, researchers can confidently verify the structure and purity of this important synthetic building block.
A Comparative Guide to Interpreting NMR Spectra of Propanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing detailed information about molecular structure. For professionals in pharmaceutical and chemical research, rapid and accurate interpretation of NMR spectra is crucial for reaction monitoring, quality control, and the characterization of novel compounds. This guide provides a comprehensive comparison of the ¹H and ¹³C NMR spectral data for propanoic acid and four of its common derivatives: methyl propanoate, ethyl propanoate, propionyl chloride, and propanamide. By presenting experimental data in a clear, comparative format, this document aims to serve as a practical reference for the structural elucidation of propanoic acid derivatives.
¹H NMR Spectral Data Comparison
The ¹H NMR spectra of propanoic acid and its derivatives are characterized by signals in the aliphatic region, corresponding to the ethyl group protons, and, where applicable, signals for protons on the heteroatom-containing functional group. The chemical shifts and splitting patterns are diagnostic of the electronic environment surrounding the protons.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Propanoic Acid | -CH₃ | ~1.16 | Triplet (t) | ~7.4 |
| -CH₂- | ~2.38 | Quartet (q) | ~7.4 | |
| -COOH | ~11.7 | Singlet (s, broad) | - | |
| Methyl Propanoate | -CH₃ (ethyl) | ~1.15 | Triplet (t) | ~7.6 |
| -CH₂- | ~2.32 | Quartet (q) | ~7.6 | |
| -OCH₃ | ~3.67 | Singlet (s) | - | |
| Ethyl Propanoate | -CH₃ (ethyl acyl) | ~1.14 | Triplet (t) | ~7.6 |
| -CH₂- (acyl) | ~2.32 | Quartet (q) | ~7.6 | |
| -OCH₂- | ~4.13 | Quartet (q) | ~7.1 | |
| -OCH₂CH₃ | ~1.26 | Triplet (t) | ~7.1 | |
| Propionyl Chloride | -CH₃ | ~1.24 | Triplet (t) | ~7.3 |
| -CH₂- | ~2.93 | Quartet (q) | ~7.3 | |
| Propanamide | -CH₃ | ~1.15 | Triplet (t) | ~7.5 |
| -CH₂- | ~2.24 | Quartet (q) | ~7.5 | |
| -CONH₂ | ~6.20 | Singlet (s, broad) | - |
Note: Chemical shifts are typically reported in parts per million (ppm) downfield from a tetramethylsilane (TMS) standard. Coupling constants are reported in Hertz (Hz). The exact chemical shifts can vary slightly depending on the solvent and concentration.
¹³C NMR Spectral Data Comparison
The ¹³C NMR spectra provide information on the carbon framework of the molecules. The chemical shift of the carbonyl carbon is particularly sensitive to the nature of the substituent on the acyl group.
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| Propanoic Acid | C H₃- | ~9.2 |
| -C H₂- | ~27.5 | |
| -C OOH | ~174.9 | |
| Methyl Propanoate | C H₃- (ethyl) | ~9.2 |
| -C H₂- | ~27.5 | |
| -C OO- | ~174.9 | |
| -OC H₃ | ~51.5 | |
| Ethyl Propanoate | C H₃- (ethyl acyl) | ~9.2 |
| -C H₂- (acyl) | ~27.8 | |
| -C OO- | ~174.5 | |
| -OC H₂- | ~60.4 | |
| -OCH₂C H₃ | ~14.2 | |
| Propionyl Chloride | C H₃- | ~9.9 |
| -C H₂- | ~37.9 | |
| -C OCl | ~173.5 | |
| Propanamide | C H₃- | ~10.4 |
| -C H₂- | ~31.5 | |
| -C ONH₂ | ~177.8 |
Experimental Protocols
A general procedure for acquiring high-resolution ¹H and ¹³C NMR spectra of small organic molecules is provided below.
Sample Preparation:
-
Weigh approximately 5-20 mg of the solid sample, or dispense 10-50 µL of the liquid sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to the NMR tube. The choice of solvent depends on the solubility of the analyte and the desired chemical shift reference.
-
Add a small amount of an internal standard, most commonly tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
-
Cap the NMR tube and gently agitate to ensure the sample is completely dissolved and the solution is homogeneous.
NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.
-
Shim the magnetic field to optimize its homogeneity across the sample. This is achieved by adjusting the currents in the shim coils to maximize the lock signal and achieve a narrow and symmetrical peak shape for a reference signal.
-
For ¹H NMR:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Set the number of scans (typically 8 to 16 for a concentrated sample).
-
Set the relaxation delay (e.g., 1-5 seconds) to allow for full relaxation of the protons between pulses.
-
Acquire the Free Induction Decay (FID).
-
-
For ¹³C NMR:
-
Set the appropriate spectral width (e.g., -10 to 220 ppm).
-
Set the number of scans (can range from hundreds to thousands depending on the sample concentration and the presence of quaternary carbons).
-
Utilize proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.
-
Acquire the FID.
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain data into a frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Reference the spectrum by setting the TMS signal to 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
Visualization of NMR Interpretation Workflow
The following diagrams illustrate the logical workflow for interpreting NMR spectra and the relationship between spectral parameters and the molecular structure of a propanoic acid derivative.
Caption: Experimental workflow for NMR analysis of propanoic acid derivatives.
Caption: Relationship between molecular structure and NMR spectral parameters.
Illuminating the Analytical Landscape for 3-(4-boronophenyl)propanoic acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and accurate characterization of molecules like 3-(4-boronophenyl)propanoic acid is paramount. This guide provides a comparative overview of analytical techniques for this compound, focusing on mass spectrometry while also exploring alternative methods. Detailed experimental protocols and data are presented to support informed decisions in analytical strategy.
Mass Spectrometry: A Primary Tool for Characterization
Mass spectrometry (MS) stands as a powerful technique for the determination of the molecular weight and structural elucidation of this compound. While a publicly available, experimentally determined mass spectrum for this specific compound is not readily found in the literature, a plausible fragmentation pattern can be predicted based on its chemical structure and the known behavior of similar compounds in a mass spectrometer.
Predicted Mass Spectrometry Data
The analysis of this compound via mass spectrometry is expected to yield characteristic fragments that provide structural information. The molecular weight of this compound (C₉H₁₁BO₄) is 193.99 g/mol . Depending on the ionization technique employed, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 194.
Table 1: Predicted Mass Spectrometry Data for this compound
| Predicted Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure / Neutral Loss |
| [M+H]⁺ | 195 | Protonated molecule |
| [M]⁺ | 194 | Molecular ion |
| [M-H₂O]⁺ | 176 | Loss of a water molecule |
| [M-HCOOH]⁺ | 148 | Loss of formic acid |
| [C₇H₈BO]⁺ | 119 | Fragmentation of the propanoic acid side chain |
| [C₆H₆B(OH)₂]⁺ | 122 | Phenylboronic acid fragment |
Note: The relative abundances of these ions would be dependent on the specific ionization and fragmentation conditions used.
Experimental Protocol for Mass Spectrometry Analysis
A common approach for the analysis of boronic acids is Liquid Chromatography-Mass Spectrometry (LC-MS), often employing electrospray ionization (ESI).
Objective: To determine the mass-to-charge ratio of the molecular ion and characteristic fragment ions of this compound.
Instrumentation:
-
Liquid Chromatograph (LC) system
-
Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source
Reagents and Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (for mobile phase acidification)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a mixture of water and acetonitrile.
-
LC Separation:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from a high aqueous content to a high organic content to elute the analyte.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Detection:
-
Ionization Mode: Positive or negative ion ESI.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-30 V.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) can be used to induce fragmentation and obtain structural information.
-
Logical Workflow for Mass Spectrometry Analysis
Alternative Analytical Techniques
While mass spectrometry is a primary tool, other analytical techniques offer complementary information for the characterization and quantification of this compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for the quantification and purity assessment of this compound. Several studies have detailed the successful separation of various arylboronic acids using reversed-phase HPLC.[1]
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight, structural information through fragmentation. | High sensitivity and specificity. | May require derivatization for some boronic acids; complex fragmentation patterns. |
| High-Performance Liquid Chromatography (HPLC-UV) | Purity, quantification. | Robust, widely available, excellent for quantitative analysis. | Does not provide molecular weight or detailed structural information. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, confirmation of functional groups. | Unambiguous structure elucidation. | Lower sensitivity compared to MS, requires higher sample concentration. |
Experimental Protocol for HPLC Analysis
Objective: To determine the purity and quantify the concentration of this compound.
Instrumentation:
-
HPLC system with a UV-Vis detector
Reagents and Materials:
-
This compound sample and reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid or formic acid (for mobile phase pH adjustment)
Procedure:
-
Standard and Sample Preparation: Prepare a stock solution of the this compound reference standard and the sample in a suitable solvent (e.g., acetonitrile/water mixture). Prepare a series of calibration standards by diluting the stock solution.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3) and acetonitrile. A typical starting point could be 60:40 (aqueous:acetonitrile).[2]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The UV maximum absorbance for the phenylboronic acid moiety is typically around 230-270 nm. The optimal wavelength should be determined experimentally.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of the sample from its peak area using the calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the definitive structural confirmation of this compound. Both ¹H and ¹³C NMR would provide detailed information about the chemical environment of each proton and carbon atom in the molecule.
Expected NMR Data
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the phenyl ring, the methylene protons of the propanoic acid chain, and the acidic proton of the carboxylic acid. The protons on the carbon adjacent to the carboxylic acid would be deshielded and appear at a higher chemical shift compared to the other methylene protons.
-
¹³C NMR: The spectrum would display distinct signals for each of the nine carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons (with the carbon attached to the boron atom showing a characteristic chemical shift and potentially splitting due to the boron nucleus), and the aliphatic carbons of the propanoic acid chain.[3]
Experimental Protocol for NMR Analysis
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents and Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of the sample (typically 5-10 mg) in about 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube. Add a small amount of TMS.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum, typically with 16-64 scans.
-
Acquire a ¹³C NMR spectrum, which will require a larger number of scans for adequate signal-to-noise.
-
Other experiments like DEPT, COSY, and HMQC can be performed for more detailed structural assignment.
-
-
Data Analysis: Process the spectra (Fourier transformation, phasing, and baseline correction) and integrate the signals in the ¹H NMR spectrum. Assign the chemical shifts to the respective protons and carbons in the molecule.
Conclusion
The analytical characterization of this compound can be comprehensively achieved through a combination of mass spectrometry, HPLC, and NMR spectroscopy. While mass spectrometry provides crucial molecular weight and structural fragmentation information, HPLC is ideal for quantification and purity assessment, and NMR offers definitive structural elucidation. The choice of technique will depend on the specific analytical goal, whether it is routine quality control or in-depth structural characterization. The experimental protocols provided in this guide offer a solid starting point for developing robust and reliable analytical methods for this important compound.
References
- 1. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to PROTAC Linkers: Evaluating 3-(4-boronophenyl)propanoic acid Against Other Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The linker component of a PROTAC, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety, is a critical determinant of its efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of 3-(4-boronophenyl)propanoic acid as a potential PROTAC linker against more established linker classes, supported by general experimental principles and detailed protocols.
The Crucial Role of the PROTAC Linker
The linker is not merely a passive spacer; it actively participates in the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. Its length, rigidity, and chemical composition influence the stability and conformation of this complex, ultimately dictating the efficiency of ubiquitination and subsequent proteasomal degradation of the target protein.
Linker Classification and Comparative Analysis
PROTAC linkers are broadly categorized into two main classes: flexible and rigid.
-
Flexible Linkers: Predominantly composed of polyethylene glycol (PEG) or alkyl chains, these linkers offer a high degree of conformational freedom. This flexibility can be advantageous in the initial stages of PROTAC design, allowing the molecule to adopt a conformation conducive to ternary complex formation. However, this can be accompanied by an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[1][2]
-
Rigid Linkers: These linkers incorporate cyclic structures, such as piperazine, piperidine, or aromatic rings, to introduce conformational constraints.[1] This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[1]
This compound falls into the category of a rigid linker due to the presence of the phenyl ring.
Quantitative Comparison of Linker Classes
| Linker Class | Representative Structures | Advantages | Disadvantages | Typical DC50 Range | Typical Dmax Range |
| Flexible | Alkyl chains, PEG chains | - Synthetically accessible- High conformational freedom | - Potential for entropic penalty upon binding- Can exhibit lower metabolic stability | Variable (nM to µM) | Variable |
| Rigid | Phenyl rings, piperazine, piperidine | - Pre-organization for bioactive conformation- Potentially higher potency- Improved metabolic stability | - More synthetically challenging- May restrict necessary conformational changes | Potentially lower (pM to nM) | Potentially higher |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are highly dependent on the specific target protein, E3 ligase, and the ligands used in the PROTAC. The values presented are general trends.
In-depth Look at this compound as a PROTAC Linker
The structure of this compound suggests several key properties as a PROTAC linker:
-
Rigidity: The phenyl ring introduces a rigid element, which can help to maintain an optimal distance and orientation between the target protein and the E3 ligase, potentially leading to a more stable and productive ternary complex.[1]
-
Potential for Specific Interactions: The boronic acid moiety is known to form reversible covalent bonds with diols, which are present on some proteins.[3] This could potentially be exploited for specific interactions within the ternary complex, though it also raises the possibility of off-target interactions.
-
Physicochemical Properties: The physicochemical properties of this compound are presented below. The presence of both a carboxylic acid and a boronic acid group will influence the overall polarity and solubility of the resulting PROTAC.
| Property | Value |
| Molecular Weight | 193.99 g/mol |
| LogP | -0.6164 |
| Topological Polar Surface Area (TPSA) | 77.76 Ų |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 4 |
Data sourced from ChemScene[4]
Considerations for Using a Boronic Acid-Containing Linker:
While the rigidity of the phenyl group is a potential advantage, the reactivity of the boronic acid needs to be carefully considered. Boronic acids can be unstable to oxidation in biological contexts.[5][6][7][8] However, the installation of a pendant carboxyl group, as is present in this compound, has been shown to significantly increase the oxidative stability of boronic acids.[5][6][7][8] This suggests that this particular linker may have favorable stability for biological applications.
Signaling Pathways and Experimental Workflows
To aid in the design and evaluation of PROTACs, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: A general experimental workflow for PROTAC development.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Protocol 1: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
6. Detection and Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imager.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
Protocol 2: Ternary Complex Formation Assay (Proximity-Based)
This protocol describes a general method to assess the formation of the ternary complex in vitro.
1. Reagent Preparation:
-
Purify the target protein (POI) and the E3 ligase complex.
-
Prepare a stock solution of the PROTAC in DMSO.
-
Use a proximity-based assay system, such as AlphaLISA or TR-FRET, with appropriately tagged proteins or antibodies. For example, use a His-tagged POI and a GST-tagged E3 ligase.
2. Assay Procedure:
-
In a microplate, add the POI and the E3 ligase at a fixed concentration.
-
Add a serial dilution of the PROTAC.
-
Add the detection reagents (e.g., anti-His acceptor beads and anti-GST donor beads for AlphaLISA).
-
Incubate the plate in the dark at room temperature for the recommended time.
3. Data Acquisition and Analysis:
-
Read the plate on a compatible plate reader.
-
Plot the signal (e.g., AlphaLISA counts) against the PROTAC concentration.
-
The formation of a ternary complex will result in a "hook effect" curve, where the signal increases with PROTAC concentration up to a certain point and then decreases as excess PROTAC leads to the formation of binary complexes.
Conclusion
The choice of linker is a critical determinant of PROTAC success. While direct comparative data for this compound is currently limited, its rigid structure presents it as a promising candidate for constructing potent and metabolically stable PROTACs. However, the unique reactivity of the boronic acid moiety requires careful consideration and empirical validation. The experimental protocols and comparative framework presented in this guide provide a foundation for the rational design and evaluation of novel PROTAC linkers, including this compound, ultimately accelerating the development of new protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. researchgate.net [researchgate.net]
- 6. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Reactivity of 3-(4-boronophenyl)propanoic Acid and its Bromo-Analog
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and organic synthesis, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. Both 3-(4-boronophenyl)propanoic acid and its bromo-analog, 3-(4-bromophenyl)propanoic acid, serve as valuable bifunctional reagents, featuring a propanoic acid chain and a para-substituted phenyl ring. However, the nature of the para-substituent—a boronic acid versus a bromine atom—imparts distinct and complementary reactivities, particularly in the realm of transition metal-catalyzed cross-coupling reactions. This guide provides an objective comparison of their performance, supported by established chemical principles and representative experimental data, to inform strategic decisions in synthesis design.
Core Reactivity Profiles
The primary point of divergence in the reactivity of these two compounds lies in the functional group on the aromatic ring. The boronic acid moiety of this compound positions it as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Conversely, the bromine atom of 3-(4-bromophenyl)propanoic acid renders the aromatic ring electrophilic, making it an ideal substrate for a variety of cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings.
The carboxylic acid functionality in both molecules offers a handle for traditional transformations such as esterification and amidation. The electronic effects of the para-substituent are generally mild and are not expected to dramatically alter the reactivity of the propanoic acid side chain under standard conditions.
Comparative Performance in Key Chemical Transformations
The following table summarizes the distinct applications and typical performance of this compound and 3-(4-bromophenyl)propanoic acid in widely utilized chemical reactions.
| Reaction Type | This compound | 3-(4-bromophenyl)propanoic acid |
| Suzuki-Miyaura Coupling | Nucleophilic partner (organoboron component) | Electrophilic partner (organohalide component) |
| Heck Coupling | Not a substrate | Substrate (aryl halide component) |
| Esterification | Substrate | Substrate |
| Amidation | Substrate | Substrate |
Experimental Protocols
Detailed methodologies for key reactions involving each compound are provided below. These protocols are representative of typical conditions and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol outlines a standard procedure for the palladium-catalyzed cross-coupling of this compound with a generic aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), potassium carbonate (2.0 equiv.), palladium(II) acetate (0.02 equiv.), and triphenylphosphine (0.08 equiv.).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add 1,4-dioxane and water (typically a 4:1 to 10:1 mixture) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Heck Coupling of 3-(4-bromophenyl)propanoic acid with an Alkene
This protocol describes a typical Heck coupling reaction between 3-(4-bromophenyl)propanoic acid and an alkene, such as styrene.
Materials:
-
3-(4-bromophenyl)propanoic acid
-
Alkene (e.g., styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
Procedure:
-
In a Schlenk flask, dissolve 3-(4-bromophenyl)propanoic acid (1.0 equiv.), the alkene (1.5 equiv.), palladium(II) acetate (0.01 equiv.), and tri(o-tolyl)phosphine (0.02 equiv.) in DMF.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add triethylamine (2.0 equiv.) to the reaction mixture.
-
Heat the mixture to 100-120 °C and stir for 16-24 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired product.
Visualizing Reactivity in Suzuki-Miyaura Coupling
The following diagram illustrates the distinct roles of this compound and 3-(4-bromophenyl)propanoic acid within the catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
Caption: Roles in Suzuki-Miyaura Coupling.
Conclusion
A Comparative Guide to Analytical Techniques for Boronic Acid Characterization
For Researchers, Scientists, and Drug Development Professionals
Boronic acids and their derivatives are crucial building blocks in organic synthesis and play a significant role in the development of novel therapeutics and diagnostics. Accurate and comprehensive characterization of these compounds is paramount to ensure their purity, stability, and efficacy. This guide provides an objective comparison of key analytical techniques used for boronic acid characterization, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate methods for their specific needs.
Quantitative Performance of Analytical Methods
The choice of an analytical technique for characterizing boronic acids and their derivatives is often dictated by the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the quantitative performance of commonly employed methods, providing a comparative overview to guide your selection process.
| Analytical Technique | Analyte/Sample Type | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Precision (%RSD) | Recovery (%) | Key Advantages & Disadvantages |
| ¹¹B qNMR | Boric acid in commercial biocides | 0.02% w/w[1] | 0.04% w/w[1] | > 0.99[1] | 0.7 - 2.0%[1] | 93.6 - 106.2%[1] | Advantages: Non-destructive, provides structural information, no matrix effects observed.[1] Disadvantages: Relatively lower sensitivity compared to mass spectrometry techniques. |
| UPLC-ESI-MS | Various boronic acids | 0.1 µg[2] | 1.0 µg[2] | 0.98[2] | < 2.0%[2] | 97.1 - 105.7%[2] | Advantages: High throughput, high sensitivity and selectivity, no derivatization needed.[2] Disadvantages: Potential for ion suppression or enhancement from matrix components. |
| GC-MS | Boric acid in drinking water (with derivatization) | 0.04 µg/L[3][4] | Not specified | 0.9988[3][4] | Not specified | Not specified | Advantages: High sensitivity and specificity, excellent chromatographic separation. Disadvantages: Requires derivatization to increase volatility of boronic acids.[5] |
| HPLC with Post-Column Derivatization (Alizarin) | Phenylboronic acid | 1.2 ng (1 µM) | Not specified | Not specified | Not specified | Not specified | Advantages: Selective detection of boronic acids. Disadvantages: Requires an additional post-column reaction step, potentially increasing complexity. |
| UV-Vis Spectrophotometry (with Curcumin) | Boron in river water | Not specified | Not specified | 0.9976 | 0.028% | 86% | Advantages: Simple, cost-effective. Disadvantages: Indirect method, may lack the specificity of other techniques, susceptible to interference. |
| X-ray Crystallography | Crystalline boronic acids | Not applicable | Not applicable | Not applicable | Not applicable | Not applicable | Advantages: Provides definitive 3D molecular structure. Disadvantages: Requires a high-quality single crystal, not suitable for amorphous or liquid samples. |
Visualizing Key Processes
Understanding the broader context of boronic acid analysis, from its role in drug action to the workflows for its characterization, is crucial. The following diagrams, generated using Graphviz, illustrate these key concepts.
Experimental Protocols
Detailed and robust experimental protocols are fundamental for reproducible and reliable characterization of boronic acids. Below are representative methodologies for some of the key analytical techniques discussed.
Quantitative ¹¹B Nuclear Magnetic Resonance (qNMR) Spectroscopy
¹¹B NMR is a powerful, non-destructive technique for the structural elucidation and quantification of boron-containing compounds.[1]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a boron-specific probe.
-
Sample Preparation:
-
Accurately weigh a known amount of the boronic acid sample and a suitable internal standard (e.g., triphenyl phosphate) into a vial.
-
Dissolve the mixture in a known volume of an appropriate deuterated solvent (e.g., DMSO-d₆, D₂O) to a final concentration suitable for NMR analysis (typically in the mM range).
-
Transfer the solution to a quartz NMR tube to avoid background signals from borosilicate glass.[2]
-
-
Data Acquisition:
-
Acquire the ¹¹B NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).
-
Use a relaxation delay (D1) of at least 5 times the longest T₁ of the nuclei of interest to ensure full relaxation and accurate quantification.
-
-
Data Analysis:
-
Integrate the signals corresponding to the boronic acid and the internal standard.
-
Calculate the concentration of the boronic acid based on the integral ratio, the known concentration of the internal standard, and the molecular weights of the analyte and standard.
-
Ultra-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (UPLC-ESI-MS)
UPLC-ESI-MS offers high-throughput and sensitive analysis of a wide range of boronic acids without the need for derivatization.[2]
-
Instrumentation: A UPLC system coupled to a mass spectrometer with an electrospray ionization source.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).[2]
-
Mobile Phase A: 10 mM Ammonium acetate in water.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: A rapid gradient from low to high organic phase (e.g., 5% to 95% B in 1 minute) can be used for high-throughput analysis.[2]
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Column Temperature: 25-40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive or negative, depending on the analyte.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: Optimized to maximize the intensity of the molecular ion and minimize fragmentation.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
Mass Range: Scanned over a range appropriate for the expected molecular weight of the boronic acid and any potential adducts or fragments.
-
-
Sample Preparation: Dissolve the boronic acid sample in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration within the linear range of the instrument.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS is a highly sensitive and specific technique for the analysis of volatile compounds. For non-volatile boronic acids, derivatization is necessary.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Derivatization (Silylation):
-
To a dry sample of the boronic acid (e.g., 1 mg), add a silylating agent (e.g., 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Add a suitable solvent (e.g., 100 µL of pyridine or acetonitrile).
-
Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization.
-
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250-280 °C.
-
Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 2 minutes, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scanned over a range appropriate for the derivatized boronic acid.
-
-
Sample Preparation: After derivatization, the sample can be directly injected into the GC-MS system.
X-ray Crystallography
X-ray crystallography provides the definitive three-dimensional structure of a crystalline boronic acid, which is invaluable for understanding its solid-state properties and intermolecular interactions.
-
Instrumentation: A single-crystal X-ray diffractometer.
-
Crystal Growth:
-
High-quality single crystals are essential. These are typically grown by slow evaporation of a saturated solution of the boronic acid in a suitable solvent (e.g., water, ethanol, or a mixture of solvents).
-
Other techniques like vapor diffusion or slow cooling of a saturated solution can also be employed.
-
-
Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen (e.g., 100 K) to minimize thermal vibrations.
-
X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
-
-
Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The model is then refined using least-squares methods to improve the fit between the calculated and observed diffraction data. The quality of the final structure is assessed by parameters such as the R-factor and the goodness-of-fit. A lower R-factor indicates a better agreement between the model and the experimental data.
-
This guide provides a starting point for the analytical characterization of boronic acids. The specific choice of techniques and experimental conditions should be tailored to the individual properties of the boronic acid derivative and the research or development objectives. For regulated environments, all analytical methods must be validated according to the relevant guidelines, such as those from the International Council for Harmonisation (ICH).
References
- 1. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 2. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in the Understanding of Mechanisms and Therapeutic Use of Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of 3-(4-Boronophenyl)propanoic Acid Synthesis by HPLC: A Comparative Analysis
In the landscape of modern drug discovery and development, the structural integrity and purity of molecular building blocks are paramount. 3-(4-Boronophenyl)propanoic acid is a key intermediate, notably utilized as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs)[1]. Ensuring the validated synthesis of this compound is not merely a quality control checkpoint; it is the foundation upon which downstream research and development success is built.
This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the synthesis of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the causality behind methodological choices, compare HPLC with orthogonal techniques, and provide actionable protocols grounded in established regulatory frameworks like the ICH Q2(R1) guidelines[2][3][4].
The Primary Workhorse: Validating Synthesis with Reverse-Phase HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as the gold standard for the purity determination and quantification of small organic molecules like this compound. Its ubiquity in pharmaceutical labs is a testament to its robustness, specificity, and quantitative accuracy.
Why RP-HPLC is the Method of Choice
The rationale for selecting RP-HPLC is rooted in the physicochemical properties of the analyte. This compound possesses a hydrophobic phenyl ring and a polar carboxylic acid group. This amphiphilic nature is ideal for separation on a nonpolar stationary phase (like C18) with a polar mobile phase.
-
Specificity: The method can effectively separate the target compound from starting materials (e.g., boronic esters), reagents, and potential by-products, such as boroxines (anhydrides formed by dehydration of boronic acids)[5].
-
Quantification: Using a UV detector, typically set at a wavelength like 254 nm where the phenyl ring absorbs, allows for precise quantification of the main peak and any impurities.
-
Regulatory Acceptance: HPLC is a well-understood and universally accepted technique by regulatory bodies for purity analysis and quality control.
Experimental Protocol: HPLC Purity Assay
This protocol is designed as a self-validating system, incorporating system suitability tests (SSTs) to ensure the chromatographic system is performing adequately before sample analysis, in line with ICH Q2(R1) principles[2].
1. Chromatographic Conditions:
-
HPLC System: A standard HPLC or UHPLC system with a UV/PDA detector.
-
Column: XBridge Premier BEH C18, 4.6 x 100 mm, 3.5 µm[6]. Rationale: C18 columns provide excellent hydrophobic retention for the phenyl ring. The BEH (Ethylene Bridged Hybrid) particle technology offers enhanced pH stability and peak shape.
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acidifier sharpens peaks by ensuring the carboxylic acid moiety is fully protonated and suppresses silanol interactions on the stationary phase.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Acetonitrile is a common organic modifier providing good elution strength and low UV cutoff.
-
Gradient Elution:
Time (min) %A %B 0.0 95 5 15.0 5 95 17.0 5 95 17.1 95 5 | 20.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures retention time reproducibility.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
2. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh ~5 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Sample Solution: Prepare the synthesized sample in the same manner.
-
System Suitability Solution (SSS): Use the reference standard solution.
3. Validation Procedure:
-
System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST):
-
Inject the SSS six replicate times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.
-
Tailing Factor (T) ≤ 1.5.
-
Theoretical Plates (N) ≥ 2000.
-
-
Trustworthiness Check: The SST confirms the system's precision and separation efficiency before proceeding.
-
-
Analysis:
-
Inject a blank (diluent) to ensure no carryover or system contamination.
-
Inject the Standard Solution.
-
Inject the Sample Solution in duplicate.
-
-
Calculations:
-
Calculate the percentage purity of the synthesized sample using the area percent method, assuming all impurities have a similar response factor.
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
Orthogonal and Comparative Analytical Techniques
Relying on a single analytical method can introduce bias. To build a comprehensive and trustworthy validation package, orthogonal methods—techniques that measure the same attribute via a different physical principle—are essential[7][8].
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer.
-
Expertise & Experience: This is the most powerful tool for impurity identification. While HPLC-UV can show an impurity peak, LC-MS provides its mass, offering crucial clues to its structure. For boronic acids, which can be challenging to ionize, electrospray ionization (ESI) in negative mode is often effective[9]. Some methods may require derivatization for trace-level quantification[10].
-
Trustworthiness: Provides definitive mass confirmation of the synthesized product (Expected [M-H]⁻ for C₉H₁₁BO₄: 193.07). It can also identify masses of unknown impurity peaks, guiding further investigation into reaction by-products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural information and is a powerful tool for assessing purity against a certified reference standard.
-
¹H NMR: Confirms the proton framework of the molecule. The aromatic and aliphatic protons of this compound will have characteristic chemical shifts and coupling patterns.
-
¹¹B NMR: This is a highly specific technique for boron-containing compounds[11]. The chemical shift in ¹¹B NMR is very sensitive to the hybridization state of the boron atom. A trigonal planar sp² hybridized boronic acid will have a distinct chemical shift (typically δ 25-30 ppm) compared to a tetrahedral sp³ hybridized boronate ester or boronate anion (typically δ 2-10 ppm)[12][13][14]. This makes ¹¹B NMR exceptionally useful for identifying the presence of boroxine anhydrides or complexes[5].
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is an evolution of HPLC that uses columns with smaller particle sizes (<2 µm) and operates at much higher pressures (~15,000 psi vs. ~6,000 psi for HPLC)[15].
-
Performance Comparison: The primary advantages of UPLC over HPLC are significantly faster analysis times and improved resolution and sensitivity[16][17][18]. A 20-minute HPLC method can often be shortened to 2-5 minutes on a UPLC system, drastically increasing throughput[19]. The narrower peaks lead to higher sensitivity, which is beneficial for detecting trace-level impurities[16].
Data-Driven Comparison of Validation Techniques
The choice of analytical technique depends on the specific goal, whether it is routine quality control, impurity identification, or structural confirmation.
| Parameter | RP-HPLC | LC-MS | NMR (¹H, ¹¹B) | UPLC |
| Primary Use | Quantitative Purity | Identification & Mass Confirmation | Structural Elucidation & Confirmation | High-Throughput Quantitative Purity |
| Specificity | High | Very High | Absolute (Structural) | Very High |
| Sensitivity (LOQ) | Good (~0.05%) | Excellent (ppm/ppb level)[9] | Low (requires >1% for routine detection) | Excellent (~0.01-0.05%)[16] |
| Throughput | Moderate | Moderate | Low | High[15][18] |
| Cost (Instrument) |
|
|
|
|
| Information Provided | Retention Time, Purity (%) | Retention Time, Purity (%), Mass | Chemical Structure, Stoichiometry | Retention Time, Purity (%) |
| Regulatory Standing | Gold Standard | Standard for Identification | Standard for Structure | Widely Accepted |
Visualizing the Validation Workflow
A robust validation strategy integrates these techniques at appropriate stages of the synthesis and purification process.
Caption: Workflow for Synthesis and Validation.
Conclusion
Validating the synthesis of this compound is a multi-faceted process where RP-HPLC serves as the quantitative cornerstone. Its reliability and regulatory acceptance make it indispensable for final purity assessment. However, achieving the highest level of scientific integrity requires the intelligent application of orthogonal methods. LC-MS provides incontrovertible mass evidence, while ¹H and ¹¹B NMR offer unparalleled structural confirmation. For laboratories where throughput is a key driver, transitioning from HPLC to UPLC offers significant gains in speed and efficiency without compromising data quality. By integrating these techniques into a holistic validation strategy, researchers can ensure the quality and consistency of this critical chemical building block, thereby accelerating the path to discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. waters.com [waters.com]
- 7. news-medical.net [news-medical.net]
- 8. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 9. sciex.com [sciex.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. par.nsf.gov [par.nsf.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 16. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 17. rjptonline.org [rjptonline.org]
- 18. pharmaguru.co [pharmaguru.co]
- 19. gmpinsiders.com [gmpinsiders.com]
Navigating the PROTAC Linker Landscape: A Comparative Guide to PEG vs. Alkyl Chains
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor. The linker, a seemingly simple component connecting the target protein binder and the E3 ligase ligand, plays a monumental role in determining a PROTAC's overall efficacy. This guide provides an objective, data-driven comparison of two of the most common flexible linker classes, polyethylene glycol (PEG) and alkyl chains, to inform rational PROTAC design.
The choice between a hydrophilic PEG linker and a lipophilic alkyl chain profoundly impacts a PROTAC's drug-like properties and degradation performance.[1] While both are popular due to their synthetic accessibility, their distinct properties make them suitable for different optimization strategies.[2]
At a Glance: Key Differences Between Alkyl and PEG Linkers
| Feature | Alkyl Linkers | PEG Linkers |
| Composition | Saturated or unsaturated hydrocarbon chains.[2][3] | Repeating ethylene glycol units.[2][4] |
| Hydrophilicity | Generally hydrophobic.[2] | Hydrophilic.[2][4] |
| Solubility | May limit aqueous solubility.[3] | Generally improves aqueous solubility.[2][4] |
| Cell Permeability | Can improve cell permeability due to hydrophobicity, but can also lead to non-specific binding.[2][] | Can enhance permeability by improving solubility and adopting folded conformations, but very long chains can hinder permeability.[2][6] |
| Metabolic Stability | Generally possess good chemical and metabolic stability.[3][7] | May have reduced metabolic stability in vivo.[3][7] |
| Conformation | Tend to adopt more elongated conformations.[6] | The gauche effect may encourage a higher proportion of folded conformations.[6] |
| Synthesis | Readily accessible and synthetically straightforward.[3] | Can be more challenging and costly to synthesize compared to alkyl linkers.[3] |
The Critical Role of the Linker in PROTAC Efficacy
The primary function of a PROTAC is to facilitate the formation of a stable and productive ternary complex between the Protein of Interest (POI) and an E3 ubiquitin ligase, leading to efficient ubiquitination and subsequent degradation of the POI.[1] The linker's length, flexibility, and chemical nature are all critical factors in achieving an optimal orientation for this complex.[6][8]
Flexible linkers like alkyl and PEG chains provide the necessary conformational freedom for the PROTAC to adopt a productive conformation within the ternary complex.[2] The increased plasticity of a PEG linker, compared to an alkyl chain, has been shown in some cases to enhance ternary complex formation.[2]
Quantitative Comparison: Impact on Degradation and Permeability
The degradation efficiency of a PROTAC is typically measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation). The choice of linker can dramatically influence these parameters.[2]
Table 1: Influence of Linker Composition on Degradation of BET Bromodomains
| Compound | Linker Type | Target | DC50 (nM) | Dmax (%) | Reference |
| Compound 3 | Alkyl | BRD4 | ~30 | >90 | [9] |
| Compound 25 | 1-unit PEG | BRD4 | ~10 | >90 | [9] |
| Compound 3 | Alkyl | BRD2/3 | More effective | - | [9] |
| Compound 25 | 1-unit PEG | BRD2/3 | Less effective | - | [9] |
Note: This table summarizes data from a study comparing PROTACs targeting BET bromodomains, highlighting the nuanced effects of linker composition on degradation potency and selectivity.[9]
Table 2: Influence of Linker Composition on Degradation and Permeability of SMARCA2
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) | Caco-2 Permeability (Papp A-B, 10⁻⁶ cm/s) |
| PROTAC with Alkyl Linker | Alkyl | 5 | >95 | 0.5 |
| PROTAC with PEG Linker | PEG | 20 | >95 | 1.7 |
Note: This table presents hypothetical data based on general trends observed in the literature, illustrating the potential trade-offs between degradation potency and permeability when choosing between alkyl and PEG linkers.[10][11]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate evaluation and comparison of PROTAC efficacy.
Western Blot for Protein Degradation
This is a fundamental assay to quantify the extent of target protein degradation induced by a PROTAC.[12]
-
Cell Culture and Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTACs (e.g., with PEG vs. alkyl linkers) for a specified duration (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).[6]
-
Cell Lysis and Protein Quantification: Wash the cells with PBS and lyse them in a suitable buffer containing protease inhibitors. Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.[12]
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.[12]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[12]
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensity using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin) and then to the vehicle-treated control to determine the percentage of degradation. Plot dose-response curves to determine DC50 and Dmax values.[12]
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput in vitro assay used to predict passive membrane permeability.[13][14]
-
Compound Preparation: Prepare a stock solution of the PROTAC compound in DMSO.[13]
-
Assay Plate Preparation: The PAMPA plate system consists of a donor plate and an acceptor plate separated by a microfilter plate coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to mimic a biological membrane.
-
Dosing: Add the PROTAC dosing solution (diluted from the stock solution into a suitable buffer) to the donor wells. Add fresh buffer to the acceptor wells.
-
Incubation: The entire assembly is incubated, typically for 4 to 16 hours, allowing the compound to diffuse from the donor to the acceptor compartment.[14]
-
Quantification: After incubation, separate the donor and acceptor plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.[13]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using a standard equation that takes into account the volume of the acceptor well, the surface area of the filter, the incubation time, and the concentration of the PROTAC in the acceptor and donor wells.[13]
Visualizing the Process
Diagrams are provided below to illustrate the PROTAC mechanism and a general workflow for comparing linker efficiency.
Caption: The general mechanism of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for comparing PROTAC linker efficiency.
Conclusion: A Balancing Act in PROTAC Design
The choice between a PEG and an alkyl chain linker is a critical decision in PROTAC design that can profoundly impact therapeutic efficacy. PEG linkers offer the advantage of increased hydrophilicity, which can improve solubility and biocompatibility.[6][15] Their tendency to adopt folded conformations may also enhance cell permeability.[6] On the other hand, alkyl linkers provide metabolic stability and are synthetically straightforward.[2] The optimal linker is highly dependent on the specific target protein and E3 ligase pair, and empirical testing of a variety of linker types and lengths is often necessary to identify the most effective PROTAC candidate.[2] As the field moves from a "trial-and-error" approach to more rational, structure-based design, a thorough understanding of the interplay between linker composition and PROTAC function is essential.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Researcher's Guide to Assessing the Purity of 3-(4-boronophenyl)propanoic acid
For researchers and professionals in drug development, ensuring the purity of synthesized compounds is paramount. This guide provides a comparative analysis of methods to assess the purity of 3-(4-boronophenyl)propanoic acid, a valuable linker in the development of Proteolysis Targeting Chimeras (PROTACs). We will explore common analytical techniques, potential impurities, and compare this linker to other alternatives, supported by illustrative experimental data and detailed protocols.
Purity Assessment of this compound
The purity of this compound is typically determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the industry standard for quantitative purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial structural confirmation and can reveal the presence of impurities. Mass Spectrometry (MS) is used to confirm the molecular weight and can be coupled with liquid chromatography (LC-MS) for enhanced impurity identification.
Analytical Techniques for Purity Determination
| Analytical Technique | Information Provided | Typical Purity Specification |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment (% area) | ≥95%, with high-purity grades often exceeding 98%[1] |
| Nuclear Magnetic Resonance (¹H, ¹³C, ¹¹B NMR) | Structural confirmation, identification of organic impurities | Conforms to structure |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight confirmation, identification of impurities | Confirms expected molecular weight |
Potential Impurities
During the synthesis of this compound, several impurities can arise. The synthetic route, often involving a Suzuki coupling reaction, can lead to side products. Additionally, boronic acids are known to have stability issues, potentially forming anhydrides (boroxines) or undergoing protodeboronation.
Common Impurities:
-
Starting materials: Unreacted precursors from the synthesis.
-
Homocoupling products: Dimers of the boronic acid or the coupling partner formed during Suzuki reactions.
-
Protodeboronation product: 3-phenylpropanoic acid, where the boronic acid group is replaced by a hydrogen atom.
-
Boroxines: Anhydrides formed from the dehydration of three boronic acid molecules. These can often be reverted to the boronic acid form under appropriate conditions.
-
Solvent residues: Residual solvents from the synthesis and purification process.
Comparison with Alternative PROTAC Linkers
This compound serves as a linker in PROTACs, connecting a target protein-binding ligand to an E3 ligase-recruiting ligand. The nature of the linker is a critical determinant of the PROTAC's efficacy. Linkers are broadly categorized as flexible or rigid[2].
| Linker Type | Examples | Advantages | Disadvantages |
| Flexible Linkers | Alkyl chains, Polyethylene glycol (PEG) chains[2] | Synthetically accessible, allow for conformational flexibility to facilitate ternary complex formation[2]. PEG linkers can improve solubility[2]. | High flexibility can lead to an entropic penalty upon binding. Can have less favorable pharmacokinetic properties[2]. |
| Rigid Linkers | Piperidine/piperazine-containing structures, aromatic rings, alkynes[3] | Can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency and selectivity. May offer improved metabolic stability[3]. | Can be more synthetically challenging. Lack of flexibility may hinder the formation of a productive ternary complex[3]. |
This compound can be considered a component of a semi-rigid linker strategy, offering a defined phenylpropanoic acid scaffold.
Experimental Protocols and Data
Due to the limited availability of public-domain experimental data specifically for this compound, the following sections provide detailed, representative protocols and illustrative data based on closely related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation and purity assessment. A typical analysis would include ¹H, ¹³C, and ¹¹B NMR.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence.
-
A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.
-
Illustrative ¹H NMR Data (based on similar arylpropanoic acids):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | singlet | 1H | -COOH |
| ~7.7 | doublet | 2H | Aromatic CH (ortho to -B(OH)₂) |
| ~7.3 | doublet | 2H | Aromatic CH (meta to -B(OH)₂) |
| ~2.9 | triplet | 2H | -CH₂-Ar |
| ~2.6 | triplet | 2H | -CH₂-COOH |
Illustrative ¹³C NMR Data (based on similar arylpropanoic acids):
| Chemical Shift (ppm) | Assignment |
| ~174 | -COOH |
| ~145 | Aromatic C-B |
| ~135 | Aromatic CH |
| ~128 | Aromatic CH |
| ~35 | -CH₂-Ar |
| ~30 | -CH₂-COOH |
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of this compound. A reversed-phase method with UV detection is typically employed.
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), and a gradient pump.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Program:
-
Start with a low percentage of mobile phase B (e.g., 10%).
-
Increase the percentage of B over time to elute the compound and any less polar impurities.
-
Include a wash and re-equilibration step.
-
-
Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm).
-
Sample Preparation: Dissolve a known concentration of the compound in a suitable solvent (e.g., acetonitrile/water mixture).
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total peak area.
Illustrative HPLC Data:
| Retention Time (min) | Peak Area (%) | Identity |
| 2.5 | 0.5 | Early eluting impurity (e.g., more polar) |
| 6.8 | 99.2 | This compound |
| 8.1 | 0.3 | Late eluting impurity (e.g., less polar) |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is used to confirm the molecular weight of the synthesized compound and to identify impurities. The chromatographic conditions are often similar to the HPLC method.
Experimental Protocol: LC-MS Analysis
-
Instrumentation: An LC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.
-
Chromatography: Use a similar reversed-phase method as described for HPLC.
-
Mass Spectrometry:
-
Operate the ESI source in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred, detecting the [M-H]⁻ ion.
-
Scan a mass range that includes the expected molecular weight of the target compound and potential impurities.
-
-
Data Analysis: Extract the ion chromatogram for the expected mass of this compound (C₉H₁₁BO₄, MW: 193.99). The expected [M-H]⁻ ion would be at m/z 193.07.
Visualizing Experimental Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the workflow for purity assessment and the relationship between the target compound and its alternatives.
References
A Comparative Guide to LC-MS Analysis for PROTAC Synthesis Intermediates
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the synthesis of Proteolysis Targeting Chimeras (PROTACs) is a multi-step process requiring rigorous analytical oversight. Ensuring the identity and purity of synthetic intermediates is critical for optimizing reaction conditions and guaranteeing the quality of the final molecule. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for monitoring PROTAC synthesis, supported by experimental data and detailed protocols.
The PROTAC Synthesis Pathway and the Need for In-Process Analysis
A PROTAC molecule is comprised of three parts: a ligand for the target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that joins them.[1] The synthesis is typically a sequential process where intermediates are formed at each coupling step. Monitoring these reactions is essential for maximizing yield and minimizing impurities.[2]
Comparison of Key Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for high sensitivity, structural confirmation, or absolute quantification.[3] LC-MS, HPLC-UV, NMR, and TLC are often used, sometimes orthogonally, to provide a comprehensive assessment of the reaction progress and product purity.[3]
| Feature | LC-MS (Liquid Chromatography-Mass Spectrometry) | HPLC-UV (High-Performance Liquid Chromatography-UV) | NMR (Nuclear Magnetic Resonance) |
| Principle | Separation by LC, detection by mass-to-charge ratio.[3] | Separation by LC, detection by UV absorbance.[4] | Absorption of radiofrequency by atomic nuclei in a magnetic field.[5] |
| Primary Use | Identification and quantification of all components, including those without a UV chromophore.[3] | Quantification of the main component and known impurities against a reference standard.[3] | Unambiguous structure elucidation and confirmation of final product.[5] |
| Sensitivity | Very High (pg to fg on column).[6] | Moderate (ng range).[7] | Low (μg to mg range). |
| Specificity | Very High (provides molecular weight and fragmentation data).[8] | Moderate (relies on retention time and UV spectra; susceptible to co-elution).[7] | Very High (provides detailed atomic-level structural information).[5] |
| Throughput | High | High | Low |
| Cost | High (instrumentation and maintenance).[7] | Low to Moderate.[7] | Very High (instrumentation and specialized personnel). |
| Structural Info | Molecular weight and fragmentation patterns for structural confirmation.[1] | None (infers identity based on retention time). | Complete 3D structure and connectivity.[5] |
graph "Method_Comparison" { layout=neato; graph [size="7.6,!", ratio=auto, overlap=false, splines=true]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];center [label="Analytical Needs for\nPROTAC Synthesis", shape=octagon, pos="3.5,3.5!", fillcolor="#F1F3F4", fontcolor="#202124"];
LCMS [label="LC-MS", pos="3.5,6!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HPLC [label="HPLC-UV", pos="6,3.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; NMR [label="NMR", pos="1,3.5!", fillcolor="#FBBC05", fontcolor="#202124"];
edge [color="#5F6368"]; center -- LCMS [label=" High Sensitivity\n& Specificity"]; center -- HPLC [label=" Routine Purity\n& Quantification"]; center -- NMR [label=" Definitive Structure\nElucidation"];
LCMS -- HPLC [label=" Faster ID", style=dashed, dir=both]; LCMS -- NMR [label=" Orthogonal\nValidation", style=dashed, dir=both]; HPLC -- NMR [label=" Complementary\nPurity Check", style=dashed, dir=both]; }
Detailed Experimental Protocol: LC-MS
LC-MS is the cornerstone technique for analyzing PROTAC synthesis reactions, combining the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[1] This combination allows for the confirmation of molecular weight and the identification and quantification of starting materials, intermediates, and impurities in a single run.[9]
Sample Preparation
-
Acquire a small aliquot (1-5 µL) from the reaction mixture at various time points.
-
Dilute the aliquot 1:100 or 1:1000 with a 50:50 mixture of acetonitrile/water containing 0.1% formic acid.
-
Vortex the sample thoroughly.
-
If necessary, centrifuge the sample to pellet any particulate matter and transfer the supernatant to an LC vial.
Liquid Chromatography (LC) Conditions
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]
-
Gradient: A typical fast gradient runs from 5% to 95% Mobile Phase B over 5-10 minutes.[6]
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Column Temperature: 40 °C.[3]
-
Injection Volume: 1-5 µL.[3]
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is standard for most PROTACs.[3]
-
Mass Range: Scan a wide range appropriate for all expected species (e.g., m/z 150-2000).
-
Data Acquisition: Full scan mode is used to detect all ions. High-resolution mass spectrometry (HRMS) is preferred for accurate mass measurements to confirm elemental composition.[1]
-
Tandem MS (MS/MS): Can be used to generate fragmentation patterns to further confirm the structure of key intermediates and the final product.[10]
Conclusion
For the comprehensive analysis of PROTAC synthesis intermediates, LC-MS stands out as the most versatile and informative technique. It provides an unparalleled combination of sensitivity and specificity, allowing for the confident identification and quantification of reactants, intermediates, and products from a complex reaction mixture.[1][8] While HPLC-UV is a cost-effective tool for routine purity checks and NMR is the gold standard for final structural confirmation, LC-MS is indispensable for in-process control and optimization during PROTAC development.[5][7] A multi-faceted approach utilizing these orthogonal techniques provides the most reliable assessment of a synthesized PROTAC.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. news-medical.net [news-medical.net]
- 5. benchchem.com [benchchem.com]
- 6. waters.com [waters.com]
- 7. benchchem.com [benchchem.com]
- 8. microsaic.com [microsaic.com]
- 9. Rapid PROTAC Discovery Platform: Nanomole-Scale Array Synthesis and Direct Screening of Reaction Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Characterization of Biaryl Compounds from Suzuki Coupling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among the array of synthetic methods, the Suzuki-Miyaura cross-coupling reaction has emerged as a highly versatile and widely adopted strategy due to its mild reaction conditions, broad functional group tolerance, and the use of readily available and less toxic organoboron reagents.[1][2] This guide provides a comprehensive overview of the characterization of biaryl compounds synthesized via Suzuki coupling, offering a comparative analysis with alternative cross-coupling methodologies. Experimental data, detailed protocols, and mechanistic diagrams are presented to facilitate informed decision-making in your research and development endeavors.
Characterization of Biaryl Compounds: A Multi-Technique Approach
The unambiguous identification and purity assessment of the target biaryl compound are critical following a Suzuki coupling reaction. A combination of spectroscopic and chromatographic techniques is typically employed for comprehensive characterization.
Key Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for the structural elucidation of biaryl compounds. ¹H NMR provides information on the chemical environment and connectivity of protons, while ¹³C NMR reveals the number and type of carbon atoms. Analysis of chemical shifts, coupling constants, and integration values allows for the confirmation of the desired biaryl structure and the identification of any impurities.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized biaryl compound, confirming the successful coupling of the two aryl partners. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. Fragmentation patterns observed in the mass spectrum can offer additional structural information.
-
Chromatography (TLC, GC, HPLC): Chromatographic techniques are essential for assessing the purity of the biaryl product and for monitoring the progress of the Suzuki coupling reaction. Thin-layer chromatography (TLC) is a quick and convenient method for initial purity checks. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) provide quantitative data on the purity of the isolated compound.
Comparative Analysis of Biaryl Synthesis Methods
While the Suzuki-Miyaura coupling is often the preferred method, other palladium-catalyzed cross-coupling reactions, such as the Heck, Stille, and Negishi couplings, offer alternative routes to biaryl compounds. The choice of method often depends on the specific substrates, functional group compatibility, and reaction conditions required.
Qualitative Comparison of Cross-Coupling Reactions for Biaryl Synthesis
| Feature | Suzuki-Miyaura Coupling | Heck Coupling | Stille Coupling | Negishi Coupling |
| Organometallic Reagent | Organoboronic acids/esters | Alkenes | Organostannanes | Organozinc reagents |
| Advantages | Mild conditions, commercially available and stable reagents, non-toxic byproducts.[1] | Avoids pre-formation of organometallic reagents. | Tolerant of a wide range of functional groups, mild reaction conditions. | High reactivity, excellent for sterically hindered substrates.[3] |
| Disadvantages | Requires a base, which can cause side reactions. | Generally limited to vinylarenes for biphenyl synthesis, often requires higher temperatures.[1] | High toxicity of organotin reagents and byproducts. | Organozinc reagents are often sensitive to air and moisture. |
Quantitative Performance Comparison
Direct, side-by-side quantitative comparisons of these four reactions for the synthesis of the exact same biaryl under optimized conditions for each are scarce in the literature. The following table summarizes representative data for the synthesis of biphenyl or simple substituted biphenyls to provide a general performance overview.
Table 1: Comparison of Yields for the Synthesis of Substituted Biphenyls
| Aryl Halide | Coupling Partner | Reaction Type | Product | Yield (%) | Reference |
| 4-Bromoanisole | Phenylboronic acid | Suzuki | 4-Methoxybiphenyl | 95 | [4] |
| 4-Bromoanisole | Phenyltributylstannane | Stille | 4-Methoxybiphenyl | 90 | [4] |
| 4-Iodoanisole | Styrene | Heck | 4-Methoxy-trans-stilbene* | >95 (conversion) | [5] |
| 2-Chlorotoluene | 2-Tolylzinc chloride | Negishi | 2,2'-Dimethylbiphenyl | 94 | [3] |
*Note: The Heck reaction with styrene produces a stilbene derivative, not a biphenyl. This is a representative example of a Heck reaction with an aryl halide.
Experimental Protocols
General Experimental Workflow for Suzuki-Miyaura Coupling and Characterization
Caption: General workflow for the synthesis and characterization of a biaryl compound.
Protocol 1: Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling
Materials:
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Potassium carbonate (2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Add the toluene, ethanol, and water solvent mixture.
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Heat the reaction mixture to 80 °C and stir vigorously for 4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 20 mL of water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 4-methoxybiphenyl.
Protocol 2: Characterization of 4-Methoxybiphenyl
¹H NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified 4-methoxybiphenyl in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Expected Chemical Shifts (δ) in CDCl₃: ~7.55 (d, 2H), ~7.49 (d, 2H), ~7.40 (t, 2H), ~7.29 (t, 1H), ~6.97 (d, 2H), ~3.85 (s, 3H).
¹³C NMR Spectroscopy:
-
Use the same sample prepared for ¹H NMR.
-
Acquire the ¹³C NMR spectrum.
-
Expected Chemical Shifts (δ) in CDCl₃: ~159.2, 140.8, 133.8, 128.7, 128.1, 126.7, 126.6, 114.2, 55.3.
Mass Spectrometry (Electron Ionization - EI):
-
Dissolve a small amount of the purified product in a suitable volatile solvent (e.g., dichloromethane or methanol).
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum in EI mode.
-
Expected Molecular Ion (M⁺): m/z = 184.08.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The Suzuki-Miyaura coupling stands as a robust and versatile method for the synthesis of biaryl compounds, which are pivotal in drug discovery and materials science.[2] A thorough characterization of these products using a combination of NMR spectroscopy, mass spectrometry, and chromatography is essential to ensure their structural integrity and purity. While alternative cross-coupling reactions like the Heck, Stille, and Negishi couplings provide valuable synthetic options, the Suzuki-Miyaura reaction often presents the most favorable balance of reactivity, functional group tolerance, and operational simplicity with reduced toxicity concerns. This guide serves as a foundational resource for researchers to effectively synthesize and characterize biaryl compounds, enabling the advancement of their scientific objectives.
References
- 1. benchchem.com [benchchem.com]
- 2. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions [beilstein-journals.org]
Safety Operating Guide
Comprehensive Safety and Handling Guide for 3-(4-boronophenyl)propanoic Acid
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal procedures for the handling of 3-(4-boronophenyl)propanoic acid. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Immediate Safety Precautions: Before handling this compound, it is crucial to work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][3] Ensure that safety showers and eyewash stations are readily accessible.[1][3]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound and related boronic acid derivatives.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a full-face shield.[1][3][4][5] | To protect eyes from dust, splashes, and potential irritation.[1][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[1][3][5] | To prevent skin contact and potential irritation.[1] Gloves should be inspected before use and changed if contaminated.[3] |
| Body Protection | A flame-resistant lab coat that is fully buttoned, along with long pants and closed-toe shoes.[3] | To protect the skin from accidental spills or contact. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary.[1] If dust or aerosols are generated, a NIOSH-approved respirator (e.g., N95 dust mask) should be used.[3][4] | To prevent irritation of the respiratory tract.[1][3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Compound:
-
Post-Handling:
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[1]
-
Waste Collection: Collect all chemical waste in a designated, properly labeled, and sealed container.[5] The label should clearly identify the contents as "Hazardous Waste" and include the full chemical name.
-
Contaminated Materials: Dispose of contaminated gloves and other materials in accordance with applicable laws and good laboratory practices.[2]
-
Regulatory Compliance: Do not pour waste down the drain.[1] All disposal must be in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[5]
Experimental Workflow
The following diagram outlines the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
